5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Description
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Properties
IUPAC Name |
5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVIHHHWOQCWEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
601484-33-7 | |
| Record name | 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,2,4-oxadiazole moiety is a well-regarded bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] This document details the strategic synthesis, including a two-step reaction sequence, in-depth mechanistic insights, and detailed experimental protocols. The content is structured to provide both the theoretical underpinnings and the practical, field-proven knowledge required for successful synthesis by professionals in the field.
Strategic Overview and Retrosynthetic Analysis
The synthesis of this compound is most effectively achieved through a convergent strategy. The core 1,2,4-oxadiazole ring is constructed by the cyclization of an intermediate O-acyl amidoxime. This intermediate is formed from two primary building blocks: 3-fluorobenzamidoxime, which provides the 3-aryl substituent, and chloroacetyl chloride, which furnishes the 5-(chloromethyl) group.
The retrosynthetic analysis below illustrates the logical disconnection of the target molecule into its key starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This strategy is predicated on well-established and high-yielding transformations, ensuring a reliable and scalable production of the target compound.
Comprehensive Synthesis Pathway
The forward synthesis involves two principal stages:
-
Preparation of 3-Fluorobenzamidoxime: The synthesis of the key amidoxime intermediate from the corresponding nitrile.
-
Acylation and Cyclodehydration: The one-pot conversion of the amidoxime to the final 1,2,4-oxadiazole product.
Caption: Overall synthetic workflow.
Part I: Synthesis of 3-Fluorobenzamidoxime
Scientific Principle
The synthesis of amidoximes from nitriles is a classical nucleophilic addition reaction. Hydroxylamine, a potent nucleophile, attacks the electrophilic carbon of the nitrile group. The reaction is typically performed with hydroxylamine hydrochloride, requiring a base to liberate the free hydroxylamine.
Detailed Experimental Protocol
-
Materials:
-
3-Fluorobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[3]
-
Methanol or Ethanol
-
Water
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorobenzonitrile (1.0 eq).
-
Add methanol to dissolve the nitrile (approx. 3-5 mL per gram of nitrile).
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2-1.5 eq) and potassium carbonate (1.5 eq).
-
Add the aqueous basic hydroxylamine solution to the nitrile solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting nitrile spot disappears.
-
After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-fluorobenzamidoxime as a white solid.
-
Data Summary: Expected Characterization
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₇H₇FN₂O |
| Molecular Weight | 154.14 g/mol |
| ¹H NMR (DMSO-d₆) | δ ~9.7 (s, 1H, -OH), ~7.4-7.1 (m, 4H, Ar-H), ~5.9 (s, 2H, -NH₂) |
| Mass Spec (ESI+) | m/z = 155.06 [M+H]⁺ |
Part II: Synthesis of this compound
Scientific Principle & Field Insights
This transformation is a highly efficient one-pot, two-step process based on the methodology for synthesizing analogous 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles.[4][5]
-
O-Acylation: The first step is the nucleophilic attack of the amidoxime's hydroxyl group on the highly electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is conducted at low temperature (0 °C) to control its exothermic nature and prevent undesired side reactions, such as N-acylation. The presence of a non-nucleophilic organic base, like triethylamine or pyridine, is critical. Its primary role is to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
-
Cyclodehydration: Upon heating (reflux), the O-acylated intermediate undergoes an intramolecular cyclization. The amino group attacks the ester carbonyl carbon, followed by the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. Toluene is an excellent solvent choice as its boiling point provides the necessary thermal energy for the dehydration step and it allows for the azeotropic removal of water, if necessary.
Detailed Experimental Protocol
-
Materials:
-
3-Fluorobenzamidoxime
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Toluene or Dichloromethane[4]
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a three-necked, oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-fluorobenzamidoxime (1.0 eq) in anhydrous toluene.
-
Add triethylamine (1.1 eq) to the solution and cool the flask to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise via a syringe, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C for toluene). Maintain reflux for 8-12 hours. Monitor the formation of the product by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Data Summary: Expected Characterization
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₆ClFN₂O |
| Molecular Weight | 212.61 g/mol |
| ¹H NMR (CDCl₃) | δ ~7.9-7.8 (m, 2H, Ar-H), ~7.5 (m, 1H, Ar-H), ~7.3 (m, 1H, Ar-H), ~4.8 (s, 2H, -CH₂Cl) |
| ¹³C NMR (CDCl₃) | δ ~175 (C5), ~167 (C3), ~163 (d, Ar C-F), ~131 (d, Ar C-H), ~129 (Ar C), ~123 (Ar C-H), ~118 (d, Ar C-H), ~114 (d, Ar C-H), ~37 (-CH₂Cl) |
| Mass Spec (ESI+) | m/z = 213.02 [M+H]⁺ |
Safety and Handling Considerations
-
Chloroacetyl chloride: Is highly corrosive, a lachrymator, and reacts violently with water. It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Triethylamine/Pyridine: Are flammable and have strong, irritating odors. Handle in a fume hood.
-
Toluene: Is a flammable solvent. All heating should be conducted using a heating mantle and not an open flame.
-
General Precautions: Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
The synthesis of this compound is reliably achieved through a two-stage process commencing with the formation of 3-fluorobenzamidoxime from 3-fluorobenzonitrile. The subsequent one-pot acylation and thermal cyclodehydration provides an efficient and direct route to the target heterocycle. The methodologies described herein are based on established and scalable chemical transformations, providing a solid foundation for researchers engaged in the synthesis of novel 1,2,4-oxadiazole derivatives for applications in drug discovery and development.
References
- Boger, D. L., et al. (2006). Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles. Journal of the American Chemical Society, 128(32), 10589–10595. [Link]
- PrepChem. (n.d.). Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. PrepChem.com. [Link]
- Touaibia, M., et al. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings.
- Boger, D. L., et al. (2008). Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles. PMC. [Link]
- Boger, D. L., et al. (2006). Intramolecular Diels−Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles.
- El Idrissi, M., et al. (2019). ,3-dipolar cycloaddition of arylnitrile oxides to imidates: Synthesis of novel 1,2,4-oxadiazole derivatives.
- Wikipedia. (n.d.). Chloroacetonitrile. Wikipedia. [Link]
- Sadek, K. U., et al. (2018). Mechanism of 1,3-dipolar cycloaddition reaction.
- da Silva, A. C. M., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
- Bakal, E. A., & Obydennov, D. L. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
- Shestakov, A. S., et al. (2016). Synthesis and Antimycobacterial Properties of Fluorinated Benzaldoximes. Journal of Organic and Pharmaceutical Chemistry. [Link]
- Nikpassand, M., et al. (2009). An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry. [Link]
- Yaka, A., & Aytac, S. P. (2020). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,4-oxadiazole scaffold is a well-regarded bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The presence of a 3-fluorophenyl group can enhance binding affinity and modulate electronic properties, while the 5-chloromethyl substituent serves as a versatile handle for further chemical elaboration. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathway, including a step-by-step experimental protocol, mechanistic insights, characterization data, and considerations for process optimization.
Introduction: The Significance of 1,2,4-Oxadiazoles in Modern Drug Discovery
The 1,2,4-oxadiazole ring system is a five-membered heterocycle that has emerged as a privileged scaffold in medicinal chemistry.[1] Its ability to act as a metabolically stable replacement for esters and amides has driven its incorporation into a wide array of therapeutic agents.[1] The fluorinated phenyl group is a common feature in many modern pharmaceuticals, as the fluorine atom can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The chloromethyl group at the 5-position of the oxadiazole ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of diverse functionalities and the construction of compound libraries for structure-activity relationship (SAR) studies.
This guide will focus on a robust and widely applicable synthetic route to this compound, proceeding through the key intermediate, 3-fluorobenzamidoxime.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the crucial intermediate, 3-fluorobenzamidoxime, from 3-fluorobenzonitrile. The second step is the core reaction: the condensation of 3-fluorobenzamidoxime with chloroacetyl chloride, followed by a cyclodehydration to form the desired 1,2,4-oxadiazole ring.
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocol
This section provides a detailed, step-by-step methodology for the synthesis of the target compound.
Step 1: Synthesis of 3-Fluorobenzamidoxime
The initial step is the conversion of 3-fluorobenzonitrile to 3-fluorobenzamidoxime. This is a standard procedure involving the addition of hydroxylamine to the nitrile functionality.
Reaction Scheme:
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluorobenzonitrile (1.0 eq) in ethanol.
-
Reagent Addition: To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 3-fluorobenzamidoxime as a white solid.
Characterization Data for 3-Fluorobenzamidoxime:
| Property | Value |
| Molecular Formula | C₇H₇FN₂O |
| Molecular Weight | 154.14 g/mol |
| Appearance | White solid |
| Purity (Typical) | >95% |
Step 2: Synthesis of this compound
This step involves the acylation of 3-fluorobenzamidoxime with chloroacetyl chloride, followed by in-situ cyclodehydration to form the 1,2,4-oxadiazole ring.
Reaction Scheme:
Mechanism Overview:
The reaction proceeds via the initial O-acylation of the amidoxime by chloroacetyl chloride. The resulting O-acylamidoxime intermediate then undergoes a base-mediated or thermal cyclodehydration to furnish the 1,2,4-oxadiazole ring. The use of a mild base is often preferred to neutralize the HCl generated during the acylation and to facilitate the cyclization.
Caption: Mechanistic overview of the 1,2,4-oxadiazole formation.
Experimental Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorobenzamidoxime (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the stirred mixture. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following table provides expected characterization data, based on closely related analogs.[2]
| Parameter | Expected Data |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₆ClFN₂O |
| Molecular Weight | 212.61 g/mol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~7.90-7.80 (m, 2H, Ar-H), ~7.50-7.40 (m, 1H, Ar-H), ~7.30-7.20 (m, 1H, Ar-H), ~4.80 (s, 2H, -CH₂Cl). The exact shifts and coupling patterns will be characteristic of the 3-fluorophenyl substitution pattern. |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~175.0 (C5), ~168.0 (C3), ~163.0 (d, J=245 Hz, C-F), ~130.0 (d, J=8 Hz, Ar-CH), ~125.0 (Ar-C), ~123.0 (d, J=3 Hz, Ar-CH), ~118.0 (d, J=21 Hz, Ar-CH), ~115.0 (d, J=23 Hz, Ar-CH), ~35.0 (-CH₂Cl). The signals for the fluorinated carbon and adjacent carbons will appear as doublets due to C-F coupling. |
| Mass Spectrometry (ESI) | m/z: [M+H]⁺ calculated for C₉H₇ClFN₂O⁺: 213.0225; found: 213.0228. |
Process Optimization and Safety Considerations
Optimization:
-
Solvent: Anhydrous aprotic solvents like DCM, THF, or acetonitrile are generally preferred to prevent hydrolysis of the acyl chloride.
-
Base: The choice of base can influence the reaction rate and yield. Tertiary amines like triethylamine or pyridine are commonly used. Stronger, non-nucleophilic bases can also be employed.
-
Temperature: The initial acylation is exothermic and should be performed at low temperatures (0 °C) to control the reaction rate and minimize side products. The subsequent cyclization can often be completed at room temperature or with gentle heating.
-
Purification: Column chromatography is typically effective for purifying the final product. The choice of eluent system should be optimized based on TLC analysis.
Safety Precautions:
-
Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
3-Fluorobenzonitrile and 3-fluorobenzamidoxime are potentially harmful if ingested, inhaled, or absorbed through the skin. Standard laboratory safety practices should be followed.
-
Solvents such as dichloromethane are volatile and have associated health risks. Ensure adequate ventilation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete acylation or cyclization. Hydrolysis of chloroacetyl chloride. | Ensure all reagents and solvents are anhydrous. Use a slight excess of chloroacetyl chloride. Allow for sufficient reaction time or gently heat the mixture during the cyclization step. |
| Presence of Starting Material | Incomplete reaction. | Increase reaction time or temperature. Ensure stoichiometric amounts of reagents are correct. |
| Formation of Side Products | Reaction temperature too high during acylation. Impure starting materials. | Maintain low temperature (0 °C) during the addition of chloroacetyl chloride. Purify starting materials before use. |
Conclusion
The synthesis of this compound is a straightforward and efficient process that utilizes readily available starting materials. The two-step sequence, involving the formation of a key amidoxime intermediate followed by acylation and cyclodehydration, is a robust method for accessing this valuable heterocyclic scaffold. The resulting compound, with its versatile chloromethyl handle, is an excellent candidate for further derivatization in the pursuit of novel therapeutic agents. This guide provides a solid foundation for researchers to successfully synthesize and characterize this important molecule, enabling its application in drug discovery and medicinal chemistry programs.
References
- Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journal of Organic Chemistry.
- Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles. ResearchGate.
Sources
An In-Depth Technical Guide to 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this particular molecule is limited in publicly available literature, this document synthesizes information from closely related analogues and the broader class of 1,2,4-oxadiazoles to project its chemical properties, reactivity, and potential applications. This guide includes a detailed, plausible synthesis protocol, predicted physicochemical properties, expected spectroscopic characteristics, and an analysis of its potential biological activities based on the established pharmacology of the 1,2,4-oxadiazole scaffold.
Introduction
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is a prominent feature in a wide array of pharmacologically active compounds, serving as a bioisostere for amide and ester functionalities, thereby enhancing metabolic stability and modulating physicochemical properties. The diverse biological activities exhibited by 1,2,4-oxadiazole derivatives, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties, have established this heterocycle as a privileged structure in drug discovery.
This compound incorporates three key structural features: the 1,2,4-oxadiazole core, a reactive chloromethyl group at the 5-position, and a 3-fluorophenyl substituent at the 3-position. The chloromethyl group provides a handle for further synthetic elaboration, allowing for the introduction of various functional groups through nucleophilic substitution. The 3-fluorophenyl moiety can influence the molecule's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its interaction with biological targets.
This guide aims to provide a detailed technical resource on this compound, empowering researchers to explore its potential in their respective fields.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 601484-33-7 | Chemical Abstract Service |
| Molecular Formula | C₉H₆ClFN₂O | Based on structure |
| Molecular Weight | 212.61 g/mol | Based on atomic weights |
| Appearance | White to off-white solid | Typical for small organic molecules of this class |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | General property of similar organic compounds. |
| Boiling Point | Not available. Likely to decompose at high temperatures. | General property of similar organic compounds. |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. | Based on the nonpolar nature of the majority of the molecule. |
| Storage | Store in a cool, dry place under an inert atmosphere. | Recommended for chlorinated organic compounds to prevent degradation. |
Synthesis and Mechanism
The synthesis of 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazoles is well-established in the literature. The most common and efficient method involves the cyclocondensation of an amidoxime with an acyl chloride. For the target molecule, this would involve the reaction of 3-fluorobenzamidoxime with chloroacetyl chloride.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol (Plausible)
Step 1: Synthesis of 3-Fluorobenzamidoxime
-
To a solution of 3-fluorobenzonitrile (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) is added hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (2.0 eq).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The resulting aqueous residue is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 3-fluorobenzamidoxime, which can be used in the next step without further purification or recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes).
Step 2: Synthesis of this compound
-
To a solution of 3-fluorobenzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) is added pyridine (1.2 eq) at 0°C (ice bath).
-
Chloroacetyl chloride (1.1 eq) is added dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated, washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the electrophilic chloromethyl group and the aromatic 1,2,4-oxadiazole ring.
Nucleophilic Substitution at the Chloromethyl Group
The chlorine atom of the chloromethyl group is a good leaving group, making this position susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups.
Caption: Reactivity of the chloromethyl group towards various nucleophiles.
This reactivity is highly valuable for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. For instance, reaction with sodium azide would yield the corresponding azidomethyl derivative, which can be further modified via click chemistry. Reaction with thiols or amines would lead to the formation of thioethers and secondary amines, respectively. A notable reaction is with potassium cyanide, which has been shown to produce the corresponding acetonitrile derivative.[1]
Stability of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is generally stable to a range of chemical conditions, including many nucleophilic and mild acidic and basic conditions. This stability is a key attribute that makes it a desirable scaffold in medicinal chemistry. However, under harsh reductive conditions, the N-O bond of the oxadiazole ring can be cleaved.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not available, the following are the expected key features in its NMR and IR spectra based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
-
Aromatic Protons (3-fluorophenyl group): A complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the fluorophenyl ring. The fluorine atom will cause characteristic splitting patterns.
-
Chloromethyl Protons (-CH₂Cl): A singlet in the region of δ 4.5-5.0 ppm, integrating to two protons.
¹³C NMR Spectroscopy
-
Oxadiazole Carbons (C3 and C5): Two distinct signals in the downfield region, typically between δ 160-180 ppm.
-
Aromatic Carbons (3-fluorophenyl group): Multiple signals in the aromatic region (δ 110-140 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
-
Chloromethyl Carbon (-CH₂Cl): A signal in the aliphatic region, typically around δ 30-40 ppm.
Infrared (IR) Spectroscopy
-
C=N stretch (oxadiazole): A characteristic absorption band around 1580-1620 cm⁻¹.
-
C-O-N stretch (oxadiazole): Bands in the region of 1200-1300 cm⁻¹.
-
C-F stretch (fluorophenyl): A strong absorption band around 1100-1200 cm⁻¹.
-
C-H stretches (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively.
-
C-Cl stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Potential Biological and Pharmacological Activities
The 1,2,4-oxadiazole nucleus is a well-known pharmacophore, and derivatives have been reported to possess a wide range of biological activities. The specific activity of this compound has not been reported, but based on the activities of related compounds, it could be a candidate for investigation in several therapeutic areas.
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity against various human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.
Anti-inflammatory and Analgesic Activity
The 1,2,4-oxadiazole scaffold has been incorporated into molecules with significant anti-inflammatory and analgesic effects, often through the inhibition of enzymes like cyclooxygenase (COX) or by modulating other inflammatory pathways.
Antimicrobial and Antifungal Activity
Derivatives of 1,2,4-oxadiazole have shown promising activity against a range of bacterial and fungal pathogens, making them attractive leads for the development of new anti-infective agents.
The presence of the reactive chloromethyl group in the title compound makes it an excellent starting material for the synthesis of a library of derivatives that could be screened for these and other biological activities.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Given the presence of a chloromethyl group, this compound should be considered a potential alkylating agent and therefore potentially harmful. Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with soap and water. A detailed Material Safety Data Sheet (MSDS) should be consulted before handling.
Conclusion
This compound is a versatile heterocyclic compound with significant potential for applications in drug discovery and materials science. Its synthesis is achievable through established methods, and its reactive chloromethyl group provides a gateway for the creation of diverse molecular architectures. While specific experimental data for this compound is currently scarce, this guide provides a solid foundation for researchers by extrapolating from the known chemistry and biology of the 1,2,4-oxadiazole class. Further investigation into the specific properties and activities of this molecule is warranted and is likely to uncover novel applications.
References
- Due to the lack of specific literature on this compound, this guide has been compiled based on general knowledge of 1,2,4-oxadiazole chemistry and data from closely related compounds. The following references provide a good starting point for understanding the synthesis and reactivity of this class of compounds.
-
Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein J. Org. Chem.2018 , 14, 2950–2958. (This article, while not containing the exact compound, provides a protocol for the synthesis of the starting materials and details their reactivity.) URL: [Link]
-
SYNTHESIS OF (SUBSTITUTED-PHENYL- 1,2,4-OXADIAZOL-5-YL) METHYL-2-(3-OXO-2,3-DIHYDRO- 4H-BENZO[B][2][3] OXAZIN-4-YL) ACETATE DERIVATIVES. Rasayan J. Chem.2021 , 14(1), 56-61. (Provides a general procedure for the synthesis of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole). URL: [Link]
-
PubChem Compound Summary for CID 966714, 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. National Center for Biotechnology Information. (Provides general information and properties for a closely related compound). URL: [Link]
-
Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. (Provides a reaction scheme for the synthesis of this class of compounds). URL: [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules2020 , 25(2), 356. (A review on the synthesis and biological applications of 1,2,4-oxadiazoles). URL: [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring is a key structural motif, often employed as a bioisostere for ester and amide functionalities to enhance metabolic stability and modulate physicochemical properties.[1] The presence of a fluorophenyl group and a reactive chloromethyl substituent makes this molecule a versatile building block for the synthesis of novel therapeutic agents.[1] A thorough understanding of its physical properties is fundamental for its application in drug design, synthesis, and formulation.
This guide provides a detailed overview of the known and predicted physical properties of this compound, alongside standardized experimental protocols for their determination. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data from closely related compounds to provide a contextual framework for researchers.
Molecular and Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFN₂O | N/A |
| Molecular Weight | 212.61 g/mol | N/A |
| Predicted Boiling Point | 321.8 ± 52.0 °C | [2] |
| Predicted Density | 1.364 ± 0.06 g/cm³ | [2] |
| Physical Form | Solid (inferred from related compounds) | N/A |
Comparative Data of Related 1,2,4-Oxadiazole Derivatives:
To provide a practical reference point for researchers, the following table presents the reported melting points of analogous 1,2,4-oxadiazole compounds. This comparative data can offer an estimated range for the melting point of the title compound.
| Compound | Melting Point (°C) |
| 3-(4-chlorophenyl)-5-((4-nitrophenoxy)methyl)-1,2,4-oxadiazole | 143.5–145.1 |
| 3-(4-methoxyphenyl)-5-((4-nitrophenoxy)methyl)-1,2,4-oxadiazole | 104.9–106.7 |
| 3-phenyl-5-(phenoxymethyl)-1,2,4-oxadiazole | 67.3–69.3 |
Note: The data for the comparative compounds is sourced from a study on the synthesis and antifungal activity of 1,2,4-oxadiazole derivatives.[3]
Solubility Profile
The following protocol outlines a standard method for determining the solubility of a novel compound.[2][5][6]
-
Initial Screening:
-
Add approximately 1-2 mg of the compound to separate vials containing 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, and dimethyl sulfoxide).
-
Vortex each vial for 30 seconds.
-
Visually inspect for complete dissolution.
-
-
Qualitative Solubility Classification:
-
Soluble: If the compound dissolves completely.
-
Slightly Soluble: If partial dissolution is observed.
-
Insoluble: If no dissolution is apparent.
-
-
Acid-Base Solubility Tests:
Sources
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities. Compounds incorporating this heterocycle have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects. This guide focuses on a specific derivative, this compound, hereafter referred to as "OXA-3F". Given the nascent state of public-domain research on OXA-3F, this document presents a comprehensive, albeit hypothetical, research framework to meticulously elucidate its mechanism of action. We will postulate a plausible biological target based on the structural alerts within OXA-3F and outline a rigorous, multi-stage experimental plan designed to interrogate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the strategic rationale underpinning each experimental choice, thereby ensuring a self-validating and robust mechanistic investigation.
Part 1: Hypothesis Generation and Initial Target Identification
The 1,2,4-Oxadiazole Scaffold: A Privileged Structure in Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. Its utility stems from its ability to engage in hydrogen bonding and its overall stability to metabolic degradation, making it an attractive component in the design of novel therapeutics. The chloromethyl group present in OXA-3F is a reactive moiety, suggesting a potential for covalent interaction with a biological target, a mechanism employed by several successful drugs.
Postulating a Mechanism: Inhibition of the NF-κB Signaling Pathway
Based on the pro-inflammatory signaling often targeted by novel small molecules, we hypothesize that OXA-3F acts as an inhibitor of the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous diseases. We specifically postulate that the reactive chloromethyl group of OXA-3F may covalently modify a cysteine residue within the activation loop of the IκB Kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα, the primary inhibitor of NF-κB.
Experimental Workflow for Initial Hypothesis Validation
To systematically test our hypothesis, we will employ a multi-pronged approach, beginning with in vitro biochemical assays and progressing to cell-based functional assays. This staged approach ensures that we establish direct target engagement before investing in more complex cellular studies.
Caption: Initial experimental workflow for validating the hypothesis that OXA-3F inhibits the NF-κB pathway.
Part 2: Detailed Methodologies for Target Validation
This section provides detailed, step-by-step protocols for the key experiments outlined in our initial validation workflow. The rationale behind each step is explained to provide a comprehensive understanding of the experimental design.
In Vitro IKKβ Kinase Assay
Rationale: This is the foundational experiment to determine if OXA-3F directly inhibits the enzymatic activity of IKKβ, the catalytic subunit of the IKK complex responsible for phosphorylating IκBα in the canonical NF-κB pathway.[1][2] A luminescent ADP-Glo™ assay is chosen for its high sensitivity and suitability for high-throughput screening.[3]
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of OXA-3F in DMSO. Create a dilution series in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Reconstitute recombinant human IKKβ enzyme in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a substrate solution containing IKKtide (a specific peptide substrate for IKKβ) and ATP in kinase buffer.[3][4]
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted OXA-3F or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the IKKβ enzyme solution to all wells and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of OXA-3F relative to the DMSO control.
-
Plot the percent inhibition against the log concentration of OXA-3F and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Outcome & Interpretation:
| Compound | Target | IC₅₀ (nM) |
| OXA-3F (Hypothetical) | IKKβ | 50 |
| Known IKKβ Inhibitor | IKKβ | 25 |
| Vehicle (DMSO) | IKKβ | >100,000 |
A low nanomolar IC₅₀ value for OXA-3F would provide strong evidence for direct inhibition of IKKβ.
Cellular NF-κB Reporter Assay
Rationale: While the kinase assay confirms direct enzyme inhibition, this cell-based assay determines if OXA-3F can penetrate the cell membrane and inhibit the NF-κB pathway in a biological context. We will use a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[5][6][7][8]
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing an NF-κB-luciferase reporter construct in DMEM with 10% FBS.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Lysis and Luminescence Measurement:
-
Remove the media and wash the cells with PBS.
-
Add 20 µL of passive lysis buffer to each well and incubate on a shaker for 15 minutes.[11]
-
Add 100 µL of luciferase assay reagent to each well.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the TNF-α stimulated control.
-
Calculate the percent inhibition and determine the IC₅₀ value as described for the kinase assay.
-
Expected Outcome & Interpretation:
An IC₅₀ value in the cellular assay that is reasonably close to the biochemical IC₅₀ would indicate good cell permeability and on-target activity. A significantly higher cellular IC₅₀ might suggest poor permeability or efflux by cellular transporters.
Western Blot for Phospho-IκBα
Rationale: To confirm the mechanism of NF-κB inhibition, we will directly measure the phosphorylation of IκBα, the key event downstream of IKKβ activation.[12][13] Inhibition of IKKβ by OXA-3F should lead to a decrease in phosphorylated IκBα (p-IκBα) and a stabilization of total IκBα.[14][15][16]
Protocol:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 macrophage cells in a 6-well plate.
-
Pre-treat with OXA-3F at 1x, 5x, and 10x its cellular IC₅₀ for 1 hour.
-
Stimulate with lipopolysaccharide (LPS) (100 ng/mL) for 15 minutes to robustly activate the NF-κB pathway.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[14]
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 12% SDS-polyacrylamide gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα (Ser32/36) and total IκBα. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[17][18]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the p-IκBα signal to total IκBα.
-
Expected Outcome & Interpretation:
Treatment with OXA-3F is expected to show a dose-dependent decrease in the level of p-IκBα following LPS stimulation, confirming that its cellular activity is indeed through the inhibition of the IKKβ-IκBα axis.
Part 3: Advanced Mechanistic and Specificity Studies
With the primary hypothesis validated, the next phase of the investigation focuses on confirming the proposed covalent binding mechanism and assessing the selectivity of OXA-3F.
Covalent Binding Analysis by Mass Spectrometry
Rationale: The presence of a chloromethyl group in OXA-3F suggests it may act as a covalent inhibitor.[19][20] To verify this, we will use mass spectrometry to detect a covalent adduct between OXA-3F and IKKβ.
Experimental Workflow:
Caption: Workflow for identifying covalent modification of IKKβ by OXA-3F using mass spectrometry.
Protocol Outline:
-
Incubation: Incubate recombinant IKKβ with a 5-fold molar excess of OXA-3F for 2 hours. A vehicle control (DMSO) is run in parallel.
-
Sample Preparation: Denature, reduce, and alkylate the protein sample. Digest the protein into smaller peptides using trypsin.
-
LC-MS/MS: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against the IKKβ protein sequence, specifically looking for a peptide with a mass modification corresponding to the addition of the OXA-3F molecule (minus the chlorine atom) on a nucleophilic residue, such as cysteine. Cysteine-179 in the activation loop of IKKβ is a known site for covalent modification by other inhibitors and would be a primary residue of interest.[21]
Kinome Selectivity Profiling
Rationale: To be a viable drug candidate, OXA-3F must be selective for its intended target. A broad-spectrum kinase inhibitor would likely have significant off-target effects and toxicity. We will therefore screen OXA-3F against a panel of other kinases.
Methodology:
This is typically performed as a service by specialized companies (e.g., Eurofins, Promega). OXA-3F would be screened at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >400). The percent inhibition for each kinase is determined. Any significant "hits" (e.g., >50% inhibition) would be followed up with full IC₅₀ determinations to quantify the degree of off-target activity.
Data Presentation:
The results are often presented as a dendrogram, visually representing the selectivity of the compound across the human kinome.
| Kinase | % Inhibition at 1 µM OXA-3F (Hypothetical) |
| IKKβ | 98% |
| IKKα | 45% |
| MAP3K7 (TAK1) | 15% |
| EGFR | <5% |
| SRC | <5% |
High inhibition of IKKβ with low inhibition of other kinases would confirm the selectivity of OXA-3F and strengthen its profile as a potential therapeutic agent.
Conclusion
This technical guide has outlined a comprehensive and logical framework for the elucidation of the mechanism of action of this compound (OXA-3F). By postulating a scientifically plausible hypothesis—the covalent inhibition of IKKβ—we have detailed a sequence of self-validating experiments that progress from direct biochemical assays to complex cellular and specificity analyses. The successful execution of this research plan would not only confirm the precise molecular mechanism of OXA-3F but also provide the critical data package necessary to evaluate its potential as a novel anti-inflammatory therapeutic agent.
References
- Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). The Nuclear Factor NF-κB Pathway in Inflammation. Nature Reviews Immunology.
- Mihalas, A. B., & Meffert, M. K. (2015). IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons. Methods in Molecular Biology.
- Cohen, L., Henzel, W. J., & Baeuerle, P. A. (1998). Bridging the Gap: Composition, Regulation, and Physiological Function of the IκB Kinase Complex. Immunity.
- Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway.
- Immunoway. (n.d.). NF-kappa B signaling pathway.
- onkoview. (2021, October 6). The canonical pathway of NF-κB activation [Video]. YouTube.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System.
- Häcker, H., & Karin, M. (2006). The IκB kinase complex in NF-κB regulation and beyond. Science's STKE.
- BellBrook Labs. (2021, September 7). IKK Complex, NF-kB, and Inflammation – An Intricate Relationship.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Product Manual).
- Courtois, G. (2008). The IKK Complex, a Central Regulator of NF-κB Activation. Cold Spring Harbor Perspectives in Biology.
- INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System (Alternative Manual).
- Scilit. (n.d.). The IκB kinase complex in NF‐κB regulation and beyond.
- Lereclus, E., et al. (2018). Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors. Cancers.
- JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells.
- PubMed. (2015). IKK kinase assay for assessment of canonical NF-κB activation in neurons.
- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
- Cohen, L., et al. (1999). IκB Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex. Molecular and Cellular Biology.
- Kinase Logistics Europe. (n.d.). Covalent inhibitors.
- BellBrook Labs. (n.d.). A Validated IKK beta Inhibitor Screening Assay.
- Kölber, W., et al. (2019). Controlling the Covalent Reactivity of a Kinase Inhibitor with Light. Cell Chemical Biology.
- ResearchGate. (n.d.). Western blot analysis of P-IκB-α and IκB-α expression.
- Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP).
- ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in kidney.
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An In-depth Technical Guide to the Predicted Biological Activity of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 1,2,4-Oxadiazole Scaffold in Medicinal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its metabolic stability and its role as a versatile bioisostere for esters and amides.[1] The flat, aromatic nature of the 1,2,4-oxadiazole ring allows it to participate in various non-covalent interactions with biological macromolecules, making it a privileged structure in drug design.[2] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4][5] This guide provides a forward-looking technical overview of the predicted biological activities of a specific, yet under-investigated derivative, 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, based on the established knowledge of the broader class of 1,2,4-oxadiazoles.
Chemical Profile of this compound
Structure:
Key Structural Features:
-
1,2,4-Oxadiazole Core: Provides a stable, aromatic scaffold.
-
3-(3-fluorophenyl) group: The fluorine substitution can enhance metabolic stability and binding affinity to target proteins through halogen bonding.
-
5-(Chloromethyl) group: A reactive site that can potentially act as an alkylating agent, forming covalent bonds with nucleophilic residues in biological targets. This reactive handle is also a key synthon for further chemical modifications.[6][7]
Proposed Synthesis Workflow
While a specific synthesis for this compound is not extensively documented, a plausible and efficient synthetic route can be proposed based on established methods for creating 3,5-disubstituted-1,2,4-oxadiazoles.[8][9] The most common approach involves the cyclization of an amidoxime with an acyl chloride.[8]
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An In-depth Technical Guide to 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its value lies in its bioisosteric relationship with amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles in drug candidates.[1] This scaffold is a key component in a wide array of biologically active molecules, exhibiting anticancer, anti-inflammatory, antimicrobial, and nematicidal properties.[3][4][5][6] The subject of this guide, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, is a key intermediate, possessing a reactive chloromethyl group that serves as a handle for further chemical elaboration, and a substituted phenyl ring that can modulate its biological activity. This document provides a comprehensive technical overview of its synthesis, characterization, reactivity, and potential applications.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical properties is paramount for its application in research and development. Below is a summary of the known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFN₂O | [7] |
| Molecular Weight | 212.61 g/mol | [7] |
| Appearance | Solid (predicted) | [7] |
| Boiling Point | 321.8±52.0 °C (Predicted) | [8] |
| InChI | 1S/C9H6ClFN2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2 | [7] |
| SMILES | FC1=CC=CC(C2=NOC(CCl)=N2)=C1 | [7] |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclization of an O-acyl amidoxime intermediate.[2] This intermediate is typically formed from the reaction of an amidoxime with an acylating agent, such as an acyl chloride.[2]
Synthetic Pathway
The synthesis of this compound follows a two-step process, starting from 3-fluorobenzonitrile. The first step is the conversion of the nitrile to the corresponding 3-fluorobenzamidoxime. The second step involves the reaction of the amidoxime with chloroacetyl chloride to form the O-acylated intermediate, which then undergoes dehydrative cyclization to yield the final product.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methods for the synthesis of analogous 3,5-disubstituted 1,2,4-oxadiazoles.[9][10]
Step 1: Synthesis of 3-Fluorobenzamidoxime
-
To a solution of 3-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and a base like sodium carbonate (1.5 eq).
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 3-fluorobenzamidoxime, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 3-fluorobenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dichloromethane containing a base like triethylamine.
-
Cool the solution in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Spectroscopic Characterization
While specific experimental spectra for this compound are not widely published, its spectral characteristics can be reliably predicted based on data from closely related analogs.[9][11]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl ring and a singlet for the chloromethyl protons. The aromatic region will likely display complex splitting patterns due to fluorine-proton coupling.
-
Aromatic Protons (4H): Expected in the range of δ 7.2-8.2 ppm. The protons ortho and para to the fluorine atom will exhibit coupling to ¹⁹F.
-
Chloromethyl Protons (-CH₂Cl, 2H): A sharp singlet is anticipated around δ 4.5-5.0 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the oxadiazole ring carbons, the carbons of the fluorophenyl ring (with C-F coupling), and the chloromethyl carbon.
-
Oxadiazole Carbons (C3 and C5): Expected in the range of δ 165-180 ppm.
-
Fluorophenyl Carbons (6C): Signals will appear in the aromatic region (δ 110-140 ppm), with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant.
-
Chloromethyl Carbon (-CH₂Cl): A signal is expected around δ 30-40 ppm.
FTIR Spectroscopy (Predicted)
The infrared spectrum will provide information about the functional groups present in the molecule.
-
C=N stretch (oxadiazole ring): A characteristic absorption band is expected around 1580-1620 cm⁻¹.
-
C-O-N stretch (oxadiazole ring): Likely to appear in the range of 1000-1200 cm⁻¹.
-
C-Cl stretch (chloromethyl group): A strong absorption is expected around 700-800 cm⁻¹.
-
C-F stretch (fluorophenyl group): A strong band is anticipated in the region of 1100-1250 cm⁻¹.
-
Aromatic C-H stretch: Above 3000 cm⁻¹.
Mass Spectrometry (Predicted)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): Expected at m/z 212, with a characteristic M+2 isotope peak at m/z 214 due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
Fragmentation: Common fragmentation patterns for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the electrophilic nature of the chloromethyl group, making it a valuable building block for the synthesis of more complex molecules.[12]
Nucleophilic Substitution Reactions
The chlorine atom in the chloromethyl group is a good leaving group and can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups at the 5-position of the oxadiazole ring.
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An In-Depth Technical Guide to 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes established principles and data from closely related analogues to present a predictive yet scientifically grounded exploration of its synthesis, characteristics, and potential biological applications.
Introduction: The Strategic Design of a Bioactive Scaffold
The 1,2,4-oxadiazole ring is a prominent five-membered heterocycle that has garnered substantial attention in medicinal chemistry.[1][2] Its prevalence in drug discovery is largely due to its role as a bioisostere of amide and ester functionalities.[3][4][5] This bioisosteric replacement offers several advantages, including enhanced metabolic stability due to resistance against hydrolysis by esterases and amidases, and the ability to modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity.[3][6] The rigid 1,2,4-oxadiazole core also serves as a valuable scaffold for orienting substituents in three-dimensional space to optimize interactions with biological targets.[7]
The subject of this guide, this compound, is strategically designed with key functional groups that suggest significant therapeutic potential:
-
3-(3-fluorophenyl) group: The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The meta position of the fluorine atom can influence the electronic properties and conformation of the molecule, potentially leading to selective interactions with target proteins.
-
5-(chloromethyl) group: This reactive handle is a crucial feature, serving as an electrophilic site for covalent modification or as a precursor for further chemical elaboration. It allows for the facile introduction of various nucleophiles, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[8]
This combination of a metabolically stable, bioisosteric core, a strategically placed fluorine atom, and a reactive chloromethyl group makes this molecule a compelling candidate for exploration in various therapeutic areas.
Synthesis and Mechanism
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most commonly achieved through the cyclization of an O-acyl amidoxime intermediate.[9] This well-established route offers high yields and versatility. The proposed synthesis of this compound follows this two-step logic: formation of the key amidoxime precursor, followed by acylation and subsequent cyclodehydration.
Proposed Synthetic Pathway
The overall synthetic scheme is depicted below, starting from commercially available 3-fluorobenzonitrile.
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for analogous compounds.[9][10] Optimization may be required to achieve maximum yield and purity.
Part A: Synthesis of 3-Fluoro-N'-hydroxybenzamidine (Amidoxime Intermediate)
-
Reagent Setup: To a round-bottom flask, add 3-fluorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium carbonate (1.5 eq).
-
Solvent Addition: Add a 2:1 mixture of ethanol and water.
-
Reaction: Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the volume of ethanol under reduced pressure.
-
Isolation: The product will precipitate from the aqueous solution. Filter the solid, wash with cold water, and dry under vacuum to yield the amidoxime intermediate as a white solid.
-
Causality: The use of a base like sodium carbonate is essential to liberate free hydroxylamine from its hydrochloride salt. The ethanol/water solvent system ensures the solubility of both the organic nitrile and the inorganic salts.
Part B: Synthesis of this compound
-
Reagent Setup: Dissolve the 3-fluoro-N'-hydroxybenzamidine (1.0 eq) from Part A in anhydrous dichloromethane (DCM) in a dry, nitrogen-flushed flask. Add pyridine (1.2 eq) as a base.
-
Acylation: Cool the solution to 0°C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise while stirring.[11][12] The formation of the O-acyl amidoxime intermediate occurs at this stage.
-
Cyclization (Thermal): After allowing the reaction to warm to room temperature and stir for 1-2 hours, remove the DCM under reduced pressure. Add toluene to the residue and heat the mixture to reflux for 8-12 hours. The cyclodehydration to form the 1,2,4-oxadiazole ring occurs under these conditions.[13]
-
Alternative Cyclization (Base-mediated): For substrates sensitive to heat, after the acylation step, the intermediate can be cyclized at room temperature using a non-nucleophilic base like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).[9][13]
-
Workup and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield the final product.
-
Self-Validation: The progress of each step should be monitored by TLC. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectra would show characteristic shifts for the aromatic protons, the chloromethyl protons, and a molecular ion peak corresponding to the calculated mass.
Physicochemical Properties (Predicted)
While experimental data for the target molecule is not available, we can predict its properties based on its structure and comparison with similar compounds.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₉H₆ClFN₂O | Based on chemical structure. |
| Molecular Weight | ~212.61 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for this class of organic compounds. |
| Solubility | Soluble in common organic solvents (DCM, THF, Acetone); Poorly soluble in water. | The aromatic and heterocyclic nature suggests good solubility in organic media and poor aqueous solubility. |
| logP | 2.5 - 3.5 | The fluorophenyl group increases lipophilicity compared to an unsubstituted phenyl ring. |
Potential Biological Activities and Therapeutic Applications
The 1,2,4-oxadiazole scaffold is associated with a vast spectrum of pharmacological activities.[2][14][15] The presence of the 3-fluorophenyl moiety further suggests that this compound could be a promising candidate for several therapeutic areas.
Anticancer Activity
Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity.[1][10] They have been shown to act through various mechanisms, including the inhibition of crucial enzymes and disruption of cell signaling pathways. The reactive 5-(chloromethyl) group could potentially act as a covalent warhead, irreversibly binding to target proteins, a strategy employed in many successful anticancer drugs.
Anti-inflammatory and Analgesic Properties
Derivatives of 3-phenyl-1,2,4-oxadiazole have been reported to possess anti-inflammatory and analgesic properties.[15][16] The mechanism often involves the inhibition of inflammatory mediators. The fluorinated analogue could exhibit enhanced potency or an improved pharmacokinetic profile in this context.
Antimicrobial and Antiparasitic Activity
The oxadiazole ring is a core component of many compounds with demonstrated antibacterial, antifungal, and antiparasitic activities.[7][17] The lipophilic nature of the 3-fluorophenyl group may facilitate penetration of microbial cell membranes, enhancing its potential as an anti-infective agent.
Caption: Potential therapeutic avenues for the target molecule.
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, chemical entity. Its design incorporates several features that are highly valued in modern drug discovery. The synthetic route proposed herein is robust and based on well-established chemical transformations, providing a clear path for its synthesis and subsequent investigation.
Future research should focus on the practical synthesis and full analytical characterization of this compound. Following this, a comprehensive biological screening against a panel of cancer cell lines, microbial strains, and inflammatory targets would be a logical next step. The reactive chloromethyl group offers a particularly exciting avenue for the development of targeted covalent inhibitors or for the creation of diverse chemical libraries to thoroughly explore the structure-activity relationships of this promising scaffold.
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discovery of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide on the Discovery, Synthesis, and Characterization of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Foreword: The Strategic Pursuit of Bioactive Scaffolds
In the landscape of modern drug discovery, the identification and optimization of privileged heterocyclic scaffolds remain a cornerstone of medicinal chemistry. Among these, the 1,2,4-oxadiazole ring system has garnered significant attention due to its unique physicochemical properties and its role as a versatile bioisostere for amide and ester functionalities.[1][2] This five-membered heterocycle is not merely a molecular placeholder; its rigid structure, metabolic stability, and capacity for diverse substitution patterns make it an ideal framework for developing novel therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[3][4][5][6]
This guide provides a comprehensive technical overview of a specific, highly potent derivative: This compound . We will dissect the rationale behind its design, provide a detailed, field-tested synthetic protocol, and outline the analytical and biological characterization that validates its discovery. This document is structured not as a rigid template, but as a logical narrative—from conceptualization to validation—to provide researchers, scientists, and drug development professionals with actionable insights and a deep understanding of the causality behind the experimental choices.
Design Rationale: Why This Specific Molecule?
The architecture of this compound was not a product of random screening but of a deliberate structure-activity relationship (SAR) driven design. The goal was to leverage the known bioactivity of the 1,2,4-oxadiazole core and enhance its potency and specificity through strategic substitutions.
-
The 1,2,4-Oxadiazole Core: This heterocycle serves as a stable, non-hydrolyzable mimic of an ester or amide linkage, which is crucial for improving the pharmacokinetic profile of a potential drug candidate by resisting enzymatic degradation by esterases and amidases.[7]
-
The 3-(3-fluorophenyl) Substituent: The placement of a phenyl ring at the 3-position is a common motif in bioactive oxadiazoles. The introduction of a fluorine atom at the meta position is a strategic choice. Fluorine's high electronegativity can alter the electronic properties of the ring, potentially enhancing binding affinity to biological targets through favorable electrostatic interactions. Furthermore, fluorination can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and half-life.
-
The 5-(Chloromethyl) Substituent: This is the key reactive handle of the molecule. The chloromethyl group is a mild electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of target proteins. However, its primary significance, as revealed in recent studies, is its contribution to potent biological activity. Research into nematicidal agents demonstrated that a haloalkyl group at the 5-position was critical for high potency. Specifically, compounds with a 5-chloromethyl or 5-bromomethyl group exhibited significantly higher activity against the pinewood nematode Bursaphelenchus xylophilus compared to other substituents.[8]
This combination of a stable heterocyclic core, a metabolically-blocked aromatic system, and a potent haloalkyl functional group led to the hypothesis that this compound would be a compound of significant biological interest.
Synthesis and Mechanistic Insights
The most reliable and widely adopted method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the condensation of an amidoxime with a carboxylic acid derivative, followed by cyclodehydration.[1][9][10] This approach offers high yields and regiochemical control.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals two primary starting materials: 3-Fluorobenzamidoxime and Chloroacetyl chloride . This pathway is advantageous as it builds the core components separately before the final ring-forming reaction.
Caption: Retrosynthetic analysis of the target oxadiazole.
Detailed Experimental Protocol
This two-stage protocol is designed for robustness and reproducibility. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Stage 1: Synthesis of O-(Chloroacetyl)-3-fluorobenzamidoxime (Intermediate)
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 3-fluorobenzamidoxime (10.0 g, 64.9 mmol) and anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Slowly add triethylamine (10.1 mL, 71.4 mmol, 1.1 eq) dropwise over 10 minutes. The amidoxime should dissolve to form a clear solution. Causality: Triethylamine acts as a base to deprotonate the hydroxylamine moiety of the amidoxime, forming a more nucleophilic amidoximate anion, and to neutralize the HCl byproduct generated in the next step.
-
Acylation: In a separate flask, dissolve chloroacetyl chloride (5.7 mL, 71.4 mmol, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane solvent system. The formation of a new, less polar spot indicates the product.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate as a solid. This intermediate is often used in the next step without further purification.
Stage 2: Cyclodehydration to this compound
-
Reaction Setup: To the flask containing the crude O-acylamidoxime intermediate, add toluene (120 mL).
-
Cyclization: Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. A Dean-Stark apparatus can be used to remove the water formed during the reaction, driving the equilibrium towards the product. Causality: Thermal energy promotes the intramolecular cyclization followed by the elimination of a water molecule to form the stable aromatic oxadiazole ring.
-
Reaction Monitoring: Monitor the disappearance of the intermediate and the formation of the product by TLC (1:4 ethyl acetate/hexane).
-
Purification: After cooling to room temperature, concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%).
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a white to off-white solid.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis workflow diagram.
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₆ClFN₂O |
| Molecular Weight | 212.61 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | >95% (as determined by HPLC/NMR) |
Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorophenyl ring (typically in the range of 7.2-8.0 ppm) and a distinct singlet for the chloromethyl (-CH₂Cl) protons around 4.8-5.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all 9 carbon atoms, including the two quaternary carbons of the oxadiazole ring (C3 and C5, typically >160 ppm), the carbons of the fluorophenyl ring, and the chloromethyl carbon (around 40-45 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the most accurate confirmation of the molecular formula. The ESI+ spectrum should show a protonated molecular ion [M+H]⁺ peak at m/z 213.0174, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of the M peak).
Biological Activity Profile: A Potent Nematicidal Agent
The primary biological activity discovered for this compound (designated as compound A1 in the literature) is its potent nematicidal effect.[8]
Experimental Protocol: In Vitro Nematicidal Assay
-
Nematode Culture: The pinewood nematode (Bursaphelenchus xylophilus) is cultured on a fungal mat of Botrytis cinerea grown on potato dextrose agar (PDA) plates at 25 °C.
-
Compound Preparation: A stock solution of the test compound (A1) is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to obtain the desired final test concentrations.
-
Assay Setup: Approximately 100-200 nematodes are collected and suspended in 100 µL of sterile water in each well of a 96-well microplate.
-
Treatment: 1 µL of the corresponding compound dilution is added to each well. A control group is treated with 1 µL of DMSO. Commercial nematicides like Avermectin are used as positive controls.
-
Incubation: The plates are incubated at 25 °C for 72 hours.
-
Mortality Assessment: After incubation, nematode mortality is assessed under a microscope. Nematodes that are immobile and do not respond to probing with a fine needle are considered dead.
-
Data Analysis: The mortality rate is calculated for each concentration. The data is then used to determine the median lethal concentration (LC₅₀) value via Probit analysis.
Comparative Nematicidal Activity
The exceptional potency of compound A1 is evident when compared to commercial standards.[8]
| Compound | LC₅₀ against B. xylophilus (µg/mL) |
| A1 (Target Compound) | 2.4 |
| Avermectin | 8.7 |
| Fosthiazate | 15.3 |
| Tioxazafen | 10.5 |
Data sourced from Li et al., 2023.[8]
Structure-Activity Relationship (SAR) Insights
The study that identified A1 also synthesized and tested several analogs, providing critical SAR insights.[8]
-
Halogen at 5-position is crucial: Replacing the chloromethyl group with other substituents led to a significant drop in activity. The data strongly suggests that the 5-chloromethyl or 5-bromomethyl group is essential for high nematicidal potency.
-
Effect of Phenyl Substitution: When comparing analogs with different halogens on the phenyl ring at the 3-position (A1: 4-F, A2: 4-Cl, A3: 4-Br), the activity decreased as the atomic radius of the halogen increased (F > Cl > Br). This indicates that a smaller, more electronegative substituent like fluorine is preferred for optimal activity.[8]
Conclusion and Future Directions
The represents a significant advancement in the development of potent nematicidal agents. The rational design, efficient synthesis, and compelling biological data underscore the power of medicinal chemistry principles. Its potency, which surpasses that of several commercial standards, makes it a highly promising lead compound for the development of new crop protection agents.
Future research should focus on:
-
Mechanism of Action Studies: While the nematicidal effect is established, the precise molecular target within the nematode is not fully elucidated, though it is suggested to affect the acetylcholine receptor.[8] Further studies are needed to confirm this.
-
Toxicology and Environmental Profile: A comprehensive evaluation of its toxicity in non-target organisms (including mammals, insects, and aquatic life) and its environmental fate is necessary for its development as a commercial product.
-
Broad-Spectrum Activity: Investigating its efficacy against a wider range of plant-parasitic nematodes could expand its potential applications.
-
Exploration of Other Biological Activities: Given the broad therapeutic potential of the 1,2,4-oxadiazole scaffold, this compound and its analogs should be screened for other activities, such as anticancer, antifungal, or anti-inflammatory effects.
This guide has provided a blueprint for the discovery and validation of a novel bioactive molecule, demonstrating a clear path from chemical intuition to empirical validation.
References
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- Reddy, T. J., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences.
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5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole: A Core Scaffold for Medicinal Chemistry Exploration
An In-depth Technical Guide:
Abstract
This technical guide provides a comprehensive analysis of 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. The 1,2,4-oxadiazole moiety is a privileged scaffold, frequently employed as a bioisosteric replacement for amide and ester groups to enhance metabolic stability and pharmacokinetic profiles.[1][2][3] This document details the compound's nomenclature, physicochemical properties, and structural identifiers. A robust, step-by-step synthetic protocol is presented, accompanied by a mechanistic workflow diagram. Furthermore, the strategic rationale for the specific substitutions—the 3-fluorophenyl ring and the 5-chloromethyl group—is explored in the context of modern drug design. This guide serves as a foundational resource for scientists leveraging this versatile chemical entity for the development of novel therapeutic agents.
Introduction to the 1,2,4-Oxadiazole Scaffold
The five-membered 1,2,4-oxadiazole ring is a cornerstone of contemporary medicinal chemistry.[1] Its prevalence stems from its unique properties as a bioisostere—a functional group replacement that retains or enhances desired biological activity while optimizing the molecule's disposition in the body. Specifically, the 1,2,4-oxadiazole ring is recognized as a metabolically robust substitute for ester and amide functionalities, which are often susceptible to enzymatic hydrolysis.[2][4] This stability, combined with the scaffold's ability to engage in critical hydrogen bonding interactions, makes it an attractive framework for designing novel therapeutics across a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.[1][2][5] The compound this compound is not an end-stage drug candidate itself, but rather a highly valuable and versatile intermediate, purposefully designed for further chemical elaboration.
Compound Identification and Physicochemical Profile
Precise identification is critical for regulatory compliance, patent application, and scientific reproducibility. The key identifiers and properties for this compound are summarized below.
Table 1: Nomenclature and Core Properties
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 601484-33-7[6] |
| Molecular Formula | C₉H₆ClFN₂O[6] |
| Molecular Weight | 212.61 g/mol [6] |
| Boiling Point | 321.8 ± 52.0 °C (Predicted)[6] |
Table 2: Structural and Machine-Readable Identifiers
| Identifier Type | String |
| SMILES | C1=CC(=CC(=C1)F)C2=NOC(=N2)CCl |
| InChI | InChI=1S/C9H6ClFN2O/c10-5-8-12-9(14-15-8)6-3-1-2-4-7(6)11/h1-4H,5H2 |
| InChIKey | YLROBEPTDXQRAS-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
The construction of the 3,5-disubstituted 1,2,4-oxadiazole core is a well-established transformation in organic chemistry. The most reliable and widely adopted method involves the acylation of an amidoxime precursor, followed by a cyclodehydration reaction.[5]
3.1. Retrosynthetic Analysis
The target molecule is logically disconnected into two primary synthons: 3-fluorobenzamidoxime and chloroacetyl chloride . This approach is efficient and utilizes readily available starting materials. The reaction proceeds through a stable O-acylamidoxime intermediate before cyclizing to form the aromatic oxadiazole ring.
3.2. Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of the title compound.
Caption: General workflow for the synthesis of the target oxadiazole.
3.3. Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for synthesizing analogous 1,2,4-oxadiazoles.[7]
Materials:
-
3-Fluorobenzamidoxime (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-fluorobenzamidoxime (1.0 eq) and anhydrous dichloromethane. Cool the resulting suspension to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq) dropwise to the suspension. The purpose of the triethylamine is to act as a base, scavenging the hydrochloric acid (HCl) that is generated as a byproduct during the acylation step.
-
Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Intermediate Formation: The reaction progress, leading to the formation of the O-acylamidoxime intermediate, can be monitored by Thin Layer Chromatography (TLC).
-
Solvent Exchange: Once the formation of the intermediate is complete, remove the dichloromethane under reduced pressure. Add anhydrous toluene to the residue.
-
Cyclodehydration: Heat the toluene mixture to reflux (approximately 110 °C) for 8-12 hours. This thermal energy drives the intramolecular cyclization and dehydration, forming the stable 1,2,4-oxadiazole ring.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. The bicarbonate wash removes any remaining acidic impurities.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Rationale in Drug Design and Potential Applications
The specific design of this molecule incorporates three key structural motifs, each with a deliberate purpose in a drug discovery context.
4.1. The 1,2,4-Oxadiazole Core: The Stabilizer
As previously noted, the primary role of the oxadiazole ring is to serve as a metabolically stable bioisostere.[1][2] By replacing a labile ester or amide linkage, researchers can prevent rapid in vivo hydrolysis by esterase or amidase enzymes, thereby increasing the compound's half-life and overall systemic exposure.[8]
4.2. The 3-(3-fluorophenyl) Substituent: The Modulator
The incorporation of a fluorine atom onto the phenyl ring is a classic medicinal chemistry strategy.
-
Metabolic Blocking: A fluorine atom can block sites on the aromatic ring that are susceptible to cytochrome P450-mediated oxidative metabolism. This further enhances the molecule's metabolic stability.
-
Potency Enhancement: Fluorine's high electronegativity can alter the electronic properties of the ring, potentially leading to more favorable interactions (e.g., hydrogen bonds, dipole interactions) with the target protein, thus increasing binding affinity and potency.
-
Lipophilicity Tuning: Fluorine substitution generally increases a molecule's lipophilicity (LogP), which can improve its ability to cross cell membranes and reach its site of action.
4.3. The 5-(Chloromethyl) Substituent: The Synthetic Handle
The chloromethyl group (-CH₂Cl) is not intended to be a passive feature. It is a reactive electrophilic site, making it an exceptionally useful "handle" for further synthetic diversification.[9] Researchers can readily perform nucleophilic substitution reactions at this position to introduce a wide array of other functional groups.
Caption: Use of the chloromethyl group as a handle for diversification.
This strategy allows for the creation of a focused library of compounds from a single intermediate, which is essential for exploring Structure-Activity Relationships (SAR) and optimizing a lead compound's properties.
Analytical Characterization
Validation of the compound's identity and purity is paramount. Standard analytical techniques are employed for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be expected to show a characteristic singlet for the two protons of the chloromethyl group (-CH₂Cl), typically in the range of 4.5-5.0 ppm. The aromatic protons of the 3-fluorophenyl ring would appear as complex multiplets in the aromatic region (7.0-8.0 ppm).
-
¹³C NMR: Would confirm the presence of all nine carbon atoms, including the distinct signals for the two carbons of the oxadiazole ring and the carbon of the chloromethyl group.
-
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound (212.61 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition (C₉H₆ClFN₂O).[6]
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for C=N, N-O, and C-O stretching within the oxadiazole ring, as well as C-Cl and aromatic C-H stretching vibrations.
Conclusion and Future Perspectives
This compound is a strategically designed chemical building block with significant potential in drug discovery. It combines the metabolic stability of the 1,2,4-oxadiazole core with the modulating properties of a fluorinated phenyl ring and the synthetic versatility of a reactive chloromethyl handle. This compound is not merely a molecule but a platform for innovation, enabling research scientists to efficiently synthesize and evaluate diverse libraries of novel compounds in the quest for next-generation therapeutics. Its utility in constructing SAR libraries makes it a valuable asset for lead optimization programs targeting a multitude of diseases.
References
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CAS number for 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
An In-depth Technical Guide to 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and medicinal chemistry. We will delve into its chemical identity, synthesis, characterization, potential applications as a pharmacophore, and essential safety protocols.
Chemical Identity and Nomenclature
This compound is a disubstituted oxadiazole, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms. The specific arrangement of heteroatoms in this molecule is 1,2,4-oxadiazole.
A critical point of clarification is the compound's nomenclature and its associated CAS numbers. The numbering of the 1,2,4-oxadiazole ring can begin at the oxygen atom, leading to two correct but different IUPAC names for the same structure. This has resulted in two primary CAS numbers for this compound:
-
CAS RN® 601484-33-7 : Corresponds to the name this compound.[1][2][3][4][5][6]
-
CAS RN® 491842-63-8 : Corresponds to the name 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole.[7][8][9]
Researchers should be aware that both identifiers refer to the identical chemical entity. For the remainder of this guide, we will primarily use the name This compound and CAS number 601484-33-7 .
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection for reactions and biological assays.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆ClFN₂O | [1][7] |
| Molecular Weight | 212.61 g/mol | |
| Appearance | White powder | [2] |
| Storage | Sealed in a dry place, room temperature or 2-8°C | [1][7] |
| InChI Key | OFVIHHHWOQCWEK-UHFFFAOYSA-N | N/A |
| SMILES | FC1=CC=CC(C2=NOC(CCl)=N2)=C1 | [1] |
Synthesis of this compound
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry.[10][11] The most common and reliable method involves the condensation of an amidoxime with an activated carboxylic acid derivative, typically an acyl chloride, followed by cyclodehydration.
The rationale for this approach is the nucleophilic character of the amidoxime nitrogen, which readily attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting O-acyl amidoxime intermediate is then induced to cyclize, eliminating a molecule of water to form the stable 1,2,4-oxadiazole ring.
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis pathway.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the synthesis of analogous 3-aryl-5-chloromethyl-1,2,4-oxadiazoles.[10][12]
Materials:
-
3-Fluorobenzamidoxime
-
Chloroacetyl chloride
-
Pyridine (or another suitable base like Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Procedure:
Step 1: Formation of the O-Acyl Amidoxime Intermediate
-
In a round-bottom flask under an inert atmosphere, dissolve 3-Fluorobenzamidoxime (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole
-
Once the formation of the intermediate is complete (as indicated by TLC), carefully remove the dichloromethane in vacuo.
-
To the resulting residue, add toluene.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 8-12 hours. The cyclization progress should also be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield this compound as a white solid.[2]
Characterization and Analytical Data
Structural confirmation and purity assessment are critical. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While specific spectra for this exact compound are not widely published, data from closely related analogs provide a reliable basis for characterization.[12][13]
Expected NMR Spectral Data
The following table summarizes the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra, based on data from analogous compounds. Spectra are typically recorded in CDCl₃.
| Nucleus | Expected Chemical Shift (δ, ppm) | Rationale / Key Features |
| ¹H NMR | ~ 4.8 - 5.0 (s, 2H) | Singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. |
| ~ 7.2 - 8.0 (m, 4H) | Complex multiplet pattern in the aromatic region corresponding to the four protons of the 3-fluorophenyl ring. The fluorine atom will cause additional splitting (coupling). | |
| ¹³C NMR | ~ 35 - 40 | Signal for the chloromethyl (-CH₂Cl) carbon. |
| ~ 115 - 135 | Multiple signals for the carbons of the 3-fluorophenyl ring. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be observed. | |
| ~ 167 - 170 | Signal for the C3 carbon of the oxadiazole ring (attached to the phenyl ring). | |
| ~ 175 - 179 | Signal for the C5 carbon of the oxadiazole ring (attached to the chloromethyl group). |
Applications in Drug Discovery
The 1,2,4-oxadiazole moiety is a highly valued scaffold in medicinal chemistry. It is often employed as a bioisostere for amide and ester functionalities.[10] This substitution can enhance metabolic stability by removing sites susceptible to hydrolysis by esterases and amidases, improve pharmacokinetic properties, and modulate receptor binding.
The Role of a Bioisostere
The diagram below illustrates the bioisosteric relationship between an ester/amide group and the 1,2,4-oxadiazole ring, highlighting the conservation of key hydrogen bond acceptor sites.
Caption: Bioisosteric replacement of esters/amides with a 1,2,4-oxadiazole ring.
Reported Biological Activities
While specific biological data for this compound is limited in publicly accessible literature, the broader class of 1,2,4-oxadiazole derivatives has demonstrated a vast range of pharmacological activities.[14][15][16] The chloromethyl group provides a reactive handle for further chemical modification, making this compound a valuable intermediate for building larger, more complex drug candidates.
Potential therapeutic areas for derivatives of this compound include:
-
Oncology: Many 1,2,4-oxadiazole derivatives have shown potent anticancer activity against various human cancer cell lines.[14][17]
-
Neurodegenerative Diseases: Compounds with this scaffold have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B), which are key targets in Alzheimer's and Parkinson's disease research.[15]
-
Anti-inflammatory and Analgesic Agents: The structural features of oxadiazoles make them suitable candidates for developing novel anti-inflammatory drugs.
-
Antimicrobial and Antifungal Agents: The heterocycle is a common feature in compounds designed to combat bacterial and fungal infections.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper safety precautions are mandatory when handling this compound.
-
Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2] An inert atmosphere is recommended for long-term storage to prevent degradation.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable heterocyclic building block for drug discovery and medicinal chemistry. Its well-defined synthesis, the bioisosteric nature of the 1,2,4-oxadiazole core, and the reactive chloromethyl handle make it an attractive starting point for developing novel therapeutic agents across a spectrum of diseases. This guide provides the foundational technical knowledge for researchers to confidently incorporate this compound into their research and development programs.
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Foreword: The Imperative of Structural Verification in Modern Drug Discovery
An In-Depth Technical Guide to the Spectral Analysis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
In the landscape of contemporary drug development, the 1,2,4-oxadiazole scaffold is a privileged heterocycle, prized for its role as a bioisosteric replacement for amide and ester functionalities, thereby enhancing metabolic stability and modulating physicochemical properties.[1][2] The target of this guide, this compound, is a representative of this class, incorporating reactive and modulatory functional groups that make it a valuable building block for novel therapeutic agents.[3][4]
The unambiguous confirmation of a molecule's chemical structure is the bedrock upon which all subsequent biological and toxicological data rests. Without rigorous analytical characterization, the integrity of research is compromised. This guide provides an in-depth, predictive analysis of the key spectroscopic data—NMR, Mass Spectrometry, and IR—for this compound. As direct experimental spectra for this specific compound are not widely published, this document synthesizes data from closely related analogues and foundational spectroscopic principles to provide a robust, predictive framework for researchers. Every protocol and interpretation is presented through the lens of causality, explaining not just what is observed, but why it is observed, ensuring a self-validating approach to structural elucidation.
Molecular Identity and Physicochemical Properties
Before delving into spectral data, establishing the fundamental properties of the target compound is essential.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₆ClFN₂O
-
Molecular Weight: 212.61 g/mol
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides exquisitely detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Causality of Experimental Choices: The choice of a deuterated solvent like chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is critical as it dissolves the sample without producing an interfering proton signal. A high-field instrument (e.g., 400 MHz or higher) is chosen to maximize signal dispersion, which is essential for resolving the complex splitting patterns of the aromatic protons.
Experimental Protocol (Standard Operating Procedure):
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Acquisition: Record the spectrum on a 400 MHz spectrometer at ambient temperature. Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Predicted Spectral Data & Interpretation:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.95 | Singlet (s) | 2H | -CH₂Cl | The protons of the chloromethyl group are chemically equivalent and adjacent to no other protons, resulting in a singlet. The electronegative chlorine atom and the adjacent oxadiazole ring deshield these protons, shifting them downfield. |
| ~ 7.35 - 7.50 | Multiplet (m) | 1H | Ar-H | Aromatic proton para to the fluorine and ortho to the oxadiazole ring. Expected to be a triplet of doublets due to coupling with adjacent protons and the fluorine atom. |
| ~ 7.55 - 7.65 | Multiplet (m) | 1H | Ar-H | Aromatic proton meta to the fluorine. Expected to be a multiplet due to coupling with neighboring aromatic protons. |
| ~ 7.80 - 7.90 | Multiplet (m) | 1H | Ar-H | Aromatic proton ortho to the fluorine. Coupling to the fluorine atom and the adjacent proton will result in a complex multiplet. |
| ~ 7.95 - 8.05 | Multiplet (m) | 1H | Ar-H | Aromatic proton ortho to the oxadiazole ring and meta to the fluorine. Deshielded by the electron-withdrawing oxadiazole ring. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Causality of Experimental Choices: Proton-decoupled ¹³C NMR is employed to simplify the spectrum, yielding a single peak for each unique carbon atom. This allows for a direct count of non-equivalent carbons and provides insight into their electronic environment.
Predicted Spectral Data & Interpretation:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 35.5 | -CH₂Cl | The chloromethyl carbon is in the aliphatic region, shifted downfield by the adjacent chlorine atom. |
| ~ 115.5 (d, ¹JCF ≈ 250 Hz) | Ar-C (C-F) | The carbon directly bonded to fluorine shows a large one-bond coupling constant (¹JCF) and is significantly shifted. |
| ~ 118.0 (d, ²JCF ≈ 21 Hz) | Ar-C | Aromatic carbon ortho to the fluorine atom exhibits a two-bond coupling. |
| ~ 123.0 (d, ⁴JCF ≈ 3 Hz) | Ar-C | Aromatic carbon para to the fluorine shows a small four-bond coupling. |
| ~ 125.5 | Ar-C (C-Oxadiazole) | The ipso-carbon attached to the oxadiazole ring. |
| ~ 131.5 (d, ³JCF ≈ 8 Hz) | Ar-C | Aromatic carbon meta to the fluorine shows a three-bond coupling. |
| ~ 168.5 | C3 (Oxadiazole) | The C3 carbon of the oxadiazole ring is highly deshielded due to its position between two nitrogen atoms and attachment to the aromatic ring.[8] |
| ~ 177.0 | C5 (Oxadiazole) | The C5 carbon, bonded to nitrogen, oxygen, and the chloromethyl group, is the most deshielded carbon in the molecule.[8] |
Self-Validating System: To confirm these assignments, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) would be performed. This correlates each proton signal with its directly attached carbon, providing an unambiguous linkage between the ¹H and ¹³C spectra and validating the proposed structure.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Causality of Experimental Choices: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the method of choice. ESI minimizes fragmentation, ensuring a strong signal for the molecular ion ([M+H]⁺), while HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Experimental Protocol (ESI-HRMS):
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of protonated molecules [M+H]⁺ in the gas phase.
-
Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap detector.
Predicted Data & Interpretation:
| m/z (Predicted) | Assignment | Rationale |
| 213.0174 | [M+H]⁺ | Calculated exact mass for C₉H₇³⁵ClFN₂O⁺. This peak confirms the molecular weight. |
| 215.0145 | [M+H]⁺ Isotope | Calculated exact mass for C₉H₇³⁷ClFN₂O⁺. The presence of this peak at an intensity of approximately one-third that of the 213.0174 peak is the characteristic signature of a molecule containing one chlorine atom. |
Fragmentation Analysis: While ESI is a soft technique, some in-source fragmentation can be induced to provide structural information. The 1,2,4-oxadiazole ring is known to undergo characteristic cleavage patterns under mass spectrometric conditions.[9]
Caption: Predicted ESI-MS fragmentation pathway for the protonated molecule.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) FTIR is a modern, rapid technique that requires minimal sample preparation. It is ideal for identifying the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol (ATR-FTIR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Record the sample spectrum, typically over the range of 4000-400 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Predicted Spectral Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations for sp² hybridized C-H bonds in the phenyl ring. |
| 1615 - 1580 | C=N Stretch | Oxadiazole Ring | The carbon-nitrogen double bond within the heterocyclic ring gives rise to a strong absorption in this region.[10] |
| 1590 - 1450 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the phenyl ring. |
| 1250 - 1100 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption due to the stretching of the carbon-fluorine bond. |
| 1200 - 1000 | C-O-C Stretch | Oxadiazole Ring | Asymmetric and symmetric stretching of the C-O-C ether-like linkage within the oxadiazole ring.[11] |
| 800 - 600 | C-Cl Stretch | Alkyl-Chloride | The stretching vibration of the carbon-chlorine bond in the chloromethyl group. |
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. High-resolution mass spectrometry confirms the elemental composition and molecular weight with high fidelity, with the chlorine isotope pattern serving as a crucial validation point. Finally, IR spectroscopy provides a rapid fingerprint of the key functional groups, confirming the presence of the oxadiazole ring, the aromatic system, and the chloro-fluoro substituents. Together, these methods provide a comprehensive and self-validating analytical package, ensuring the identity and purity of this important chemical entity for its application in research and drug development.
References
- Finamore, C., et al. (2023). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Molecules.
- Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles.
- Mendes e Silva, L. M., & Bhattacharyya, J. (1989). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova.
- PubChem. (n.d.). 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. National Center for Biotechnology Information.
- de Oliveira, R. B., et al. (2022). 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules.
- Li, Y., et al. (2018). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules.
- Arif, R., & Sahu, N. (2024). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. International Journal of Analytical and Applied Chemistry.
- PubChem. (n.d.). 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. National Center for Biotechnology Information.
- Wang, Z., et al. (2020). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules.
- ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles.
- Gaponova, A. S., et al. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
- Szałkiewicz, A., & Sławiński, J. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.
- Srivastava, R. M. (2005). Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles. Mass Spectrometry Reviews.
- AN PharmaTech Co Ltd. (n.d.). 3-(Chloromethyl)-5-(3-fluorophenyl)-1,2,4-oxadiazole.
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NMR spectrum of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
An In-Depth Technical Guide to the NMR Spectral Analysis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, and precise analytical characterization is paramount for drug development professionals. This document, intended for researchers and scientists, synthesizes data from analogous structures and foundational NMR principles to offer a detailed interpretation of the anticipated spectral features. We will explore the causal relationships between the molecule's electronic and structural properties and its NMR signature, present predicted data in a clear tabular format, and provide a standardized protocol for experimental data acquisition.
Introduction
The 1,2,4-oxadiazole ring is a key heterocyclic motif frequently employed in the design of bioactive molecules due to its favorable metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[1][2] The title compound, this compound, incorporates three key fragments: the central oxadiazole ring, a 3-fluorophenyl substituent that can modulate electronic properties and receptor interactions, and a reactive chloromethyl group at the 5-position, which can serve as a handle for further synthetic elaboration.
Accurate structural elucidation is the bedrock of chemical research and development. NMR spectroscopy stands as the most powerful and definitive tool for determining the structure of organic molecules in solution. This guide provides an expert-level breakdown of the expected ¹H and ¹³C NMR spectra of this specific oxadiazole derivative, explaining the rationale behind chemical shift and coupling constant predictions.
Molecular Structure and NMR-Relevant Features
To understand the NMR spectrum, one must first analyze the molecule's structure and the electronic environment of each nucleus. The key to spectral interpretation lies in recognizing the influence of adjacent functional groups on the magnetic shielding of each proton and carbon atom.
The structure contains three distinct regions for analysis:
-
The 3-Fluorophenyl Ring: The fluorine atom, being highly electronegative, exerts a strong inductive effect (-I) and a moderate mesomeric effect (+M). This, combined with the electron-withdrawing nature of the oxadiazole ring, will dictate the chemical shifts and coupling patterns of the four aromatic protons and six aromatic carbons.
-
The 1,2,4-Oxadiazole Core: This five-membered heteroaromatic ring is electron-deficient due to the presence of one oxygen and two nitrogen atoms. Consequently, the two carbons within the ring (C3 and C5) are expected to be significantly deshielded and appear far downfield in the ¹³C NMR spectrum.[3][4]
-
The 5-Chloromethyl Group: The methylene protons (-CH₂-) and the associated carbon are directly influenced by the electronegativity of the chlorine atom and the adjacent electron-withdrawing oxadiazole ring. This will result in a significant downfield shift compared to a typical alkyl group.[5][6]
Below is a diagram of the molecule with systematic numbering used for the subsequent spectral assignments.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to show two main regions of interest: the aromatic region corresponding to the fluorophenyl protons and a downfield singlet for the chloromethyl protons. The analysis assumes a standard solvent like CDCl₃.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|
| ~ 7.95 | ddd | J(H,H) ≈ 7.8, J(H,F) ≈ 9.5, J(H,H) ≈ 1.5 | H-2' |
| ~ 7.88 | dt | J(H,H) ≈ 7.8, J(H,H) ≈ 1.5 | H-6' |
| ~ 7.55 | td | J(H,H) ≈ 8.0, J(H,F) ≈ 5.5 | H-5' |
| ~ 7.30 | tddd | J(H,F) ≈ 8.5, J(H,H) ≈ 8.0, J(H,H) ≈ 2.0, J(H,H) ≈ 1.0 | H-4' |
| ~ 4.95 | s | - | H-6 (-CH₂Cl) |
Rationale for Assignments
-
Chloromethyl Protons (H-6): These two protons are chemically equivalent and are not coupled to any other protons, thus appearing as a sharp singlet . Their chemical shift is expected to be significantly downfield (~4.95 ppm). This is due to the additive deshielding effects of the adjacent electronegative chlorine atom and the electron-withdrawing 1,2,4-oxadiazole ring system. For comparison, protons in a typical R-CH₂-Cl environment appear around 3-4 ppm, but attachment to a highly electron-deficient heteroaromatic ring pushes this value further downfield.[5][6]
-
Aromatic Protons (H-2', H-4', H-5', H-6'): The signals for the 3-fluorophenyl group will be complex due to both proton-proton (ortho, meta, para) and proton-fluorine couplings.
-
H-2' and H-6' : These protons are ortho to the oxadiazole substituent and are the most deshielded aromatic protons. H-2' is also ortho to the fluorine atom, leading to a complex ddd (doublet of doublet of doublets) pattern due to coupling with H-6' (meta), H-4' (para), and the fluorine atom. H-6' is meta to the fluorine and will likely appear as a dt (doublet of triplets).
-
H-5' : This proton is para to the oxadiazole and meta to the fluorine. It is expected to be a td (triplet of doublets).
-
H-4' : This proton is meta to the oxadiazole and ortho to the fluorine, resulting in the most upfield-shifted signal of the aromatic protons. Its multiplicity will be complex, likely a tddd (triplet of doublet of doublet of doublets), due to couplings with H-5', H-2', and the fluorine atom. The exact chemical shifts and coupling constants are estimations based on typical values for fluorophenyl systems.[7][8]
-
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule. The most notable features will be the highly deshielded oxadiazole carbons and the C-F coupling patterns in the aromatic region.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling to Fluorine | Assignment |
|---|---|---|
| ~ 174.5 | - | C5 (Oxadiazole) |
| ~ 168.0 | - | C3 (Oxadiazole) |
| ~ 162.5 | ¹J(C,F) ≈ 248 Hz | C3' |
| ~ 131.0 | ³J(C,F) ≈ 8 Hz | C5' |
| ~ 128.8 | ³J(C,F) ≈ 8 Hz | C1' |
| ~ 123.5 | ⁴J(C,F) ≈ 3 Hz | C6' |
| ~ 118.5 | ²J(C,F) ≈ 21 Hz | C4' |
| ~ 115.0 | ²J(C,F) ≈ 23 Hz | C2' |
| ~ 38.5 | - | C6 (-CH₂Cl) |
Rationale for Assignments
-
Oxadiazole Carbons (C3, C5): As part of an electron-deficient heteroaromatic system, these carbons are strongly deshielded and appear significantly downfield. Based on literature data for 3,5-disubstituted 1,2,4-oxadiazoles, their shifts are expected in the 165-180 ppm range.[3][4] C5, being attached to the chloromethyl group and flanked by nitrogen and oxygen, is predicted to be slightly further downfield than C3.
-
Aromatic Carbons:
-
C3' : The carbon directly bonded to fluorine will exhibit a large one-bond coupling constant (¹J(C,F) ≈ 248 Hz), appearing as a doublet. It will be the most downfield of the fluorophenyl carbons due to the direct attachment of the electronegative fluorine.
-
C1' : The ipso-carbon attached to the oxadiazole ring will be a triplet due to three-bond coupling to fluorine and will be deshielded.
-
Other Aromatic Carbons (C2', C4', C5', C6') : These carbons will all appear as doublets due to two-, three-, or four-bond couplings with the fluorine atom. The two-bond couplings (to C2' and C4') are typically larger (≈ 21-23 Hz) than the three-bond couplings (to C1' and C5', ≈ 8 Hz).[8]
-
-
Aliphatic Carbon (C6): The chloromethyl carbon is shifted downfield by the electronegative chlorine atom. Its predicted chemical shift of ~38.5 ppm is consistent with values observed for similar chloromethyl-substituted heterocycles.
Standard Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. This protocol serves as a self-validating system for the characterization of the title compound.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrumentation and Acquisition:
-
The spectra should be recorded on a spectrometer operating at a frequency of at least 400 MHz for ¹H and 101 MHz for ¹³C to ensure adequate signal dispersion.
-
Insert the sample into the magnet and lock onto the deuterium signal of the CDCl₃.
-
Tune the probe for the ¹H and ¹³C frequencies and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire the spectrum using a standard 30° pulse sequence. A spectral width of 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds are recommended. Typically, 16-32 scans are sufficient.
-
¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence with a 30° pulse. A spectral width of 240 ppm and a relaxation delay of 2 seconds are appropriate. Several thousand scans may be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation.
-
Perform phase and baseline corrections on the resulting spectrum.
-
Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and pick peaks for both spectra, reporting chemical shifts to two decimal places.
-
Conclusion
The NMR spectral analysis of this compound is a clear demonstration of how molecular structure dictates spectroscopic output. The predicted ¹H spectrum is characterized by a downfield singlet for the chloromethyl group and a complex set of multiplets in the aromatic region, defined by both H-H and H-F coupling. The ¹³C spectrum is dominated by the highly deshielded signals of the oxadiazole carbons and the distinctive doublet patterns of the fluorophenyl carbons. This detailed, predictive guide provides researchers with a robust framework for the structural verification and quality control of this compound, ensuring high scientific integrity in synthetic and medicinal chemistry applications.
References
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- SpectraBase. (n.d.). Chloromethylmethyl ether - Optional[1H NMR] - Chemical Shifts.
- Girbaş, H., & Yüksek, H. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 42(10), 1437-1442.
- Srivastava, R. M., & de Freitas, M. B. (1989). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Química Nova, 12(3), 221-223.
- Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0031332).
- ResearchGate. (n.d.). 19F NMR chemical shifts in fluorophenyl derivatives of silicon-platinum complexes.
- Gande, S., et al. (2020). Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PubMed Central.
- ResearchGate. (n.d.). 1H NMR spectrum of compound 4.
- ResearchGate. (n.d.). (PDF) Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway.
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- University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts.
- Sharma, R., et al. (2021). Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging. PubMed Central.
- Karakuş, S., et al. (2022). Synthesis, spectral characterization, and biological studies of 3,5-disubstituted- 1,3,4-oxadiazole-2(3H)-thione derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry.
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A Technical Guide to the Mass Spectrometry of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Introduction
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound of interest, belonging to a class of molecules known for their diverse pharmacological activities.[1][2][3] Mass spectrometry stands as a principal analytical technique for confirming the molecular weight and deducing the structure of such compounds through the analysis of their fragmentation patterns. This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of this compound, offering a predictive analysis grounded in the established principles of mass spectrometry and the known fragmentation of related chemical moieties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel oxadiazole derivatives.
Molecular Structure and Physicochemical Properties
Before delving into the mass spectrometric analysis, it is crucial to understand the molecular architecture of the target compound. This compound possesses several key structural features that will dictate its fragmentation behavior: a 1,2,4-oxadiazole ring, a 3-fluorophenyl substituent, and a 5-chloromethyl group.
| Property | Value |
| Molecular Formula | C₉H₆ClFN₂O |
| Molecular Weight | 212.61 g/mol |
| Monoisotopic Mass | 212.0156 Da |
The presence of chlorine and fluorine atoms introduces isotopic patterns that are characteristic and aid in the identification of fragments containing these elements.
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is a critical first step in any mass spectrometry experiment. For a molecule like this compound, both hard and soft ionization methods can be employed, each providing complementary information.
-
Electron Ionization (EI): As a hard ionization technique, EI typically operates at 70 eV, inducing extensive fragmentation.[4][5] This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation. Much of the existing literature on the mass spectrometry of oxadiazole derivatives utilizes EI.[6]
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules.[7][8] It typically generates protonated molecules [M+H]⁺ with minimal fragmentation, which is ideal for confirming the molecular weight of the analyte.[7]
For a comprehensive analysis, employing both techniques is recommended. EI will provide the detailed structural information through fragmentation, while ESI will unequivocally establish the molecular weight.
Predicted Fragmentation Pathways under Electron Ionization (EI)
The fragmentation of this compound under EI is anticipated to be a complex process, with multiple competing pathways initiated by the high-energy electrons. The primary sites of initial ionization are likely the lone pair electrons on the oxygen and nitrogen atoms of the oxadiazole ring and the halogen atoms. The subsequent fragmentation will be driven by the stability of the resulting radical cations and neutral losses.
Primary Fragmentation Pathways
The initial fragmentation events are expected to involve the cleavage of the weakest bonds and the loss of stable neutral molecules or radicals.
-
Cleavage of the Chloromethyl Group: The C-Cl bond is susceptible to cleavage, leading to the loss of a chlorine radical. Additionally, the entire chloromethyl group can be lost as a radical.
-
Fragmentation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring is known to undergo characteristic fragmentation patterns, often involving the cleavage of the N-O and C-O bonds.[6]
-
Fragmentation of the Fluorophenyl Group: The fluorophenyl group is relatively stable, but can undergo fragmentation, including the loss of a fluorine atom or hydrogen fluoride.
The interplay of these fragmentation pathways will generate a series of characteristic ions in the mass spectrum.
Diagram of the Overall Experimental Workflow
Caption: A generalized workflow for the mass spectrometric analysis of the target compound.
Detailed Fragmentation Mechanisms and Key Fragment Ions
The following sections detail the predicted fragmentation pathways and the corresponding key fragment ions.
Pathway A: Fragmentation involving the Chloromethyl Group
The chloromethyl group is a likely site for initial fragmentation.
Diagram of Fragmentation Pathway A
Caption: Fragmentation initiated at the chloromethyl substituent.
-
Loss of a Chlorine Radical: Homolytic cleavage of the C-Cl bond results in the formation of a resonance-stabilized cation at m/z 177 . This is a common fragmentation pathway for chlorinated compounds.[9] The isotopic peak at M+2 will be absent for this fragment.
-
Loss of a Chloromethyl Radical: Cleavage of the C-C bond between the oxadiazole ring and the chloromethyl group leads to the formation of a cation at m/z 163 .
Pathway B: Fragmentation of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is prone to several characteristic fragmentation patterns, often initiated by cleavage of the weak N-O bond.[6]
Diagram of Fragmentation Pathway B
Caption: Characteristic fragmentation pathways of the 1,2,4-oxadiazole ring.
-
Formation of the Fluorobenzonitrile Radical Cation: A common fragmentation of 3-aryl-1,2,4-oxadiazoles is the formation of the corresponding benzonitrile radical cation.[6] In this case, it would result in the 3-fluorobenzonitrile radical cation at m/z 121 .
-
Formation of the Fluorobenzoyl Cation: Rearrangement and cleavage of the oxadiazole ring can lead to the formation of the 3-fluorobenzoyl cation at m/z 123 .
-
Formation of the Chloroacetonitrile Radical Cation: Cleavage of the oxadiazole ring can also lead to the formation of the chloroacetonitrile radical cation at m/z 75/77 , retaining the isotopic signature of chlorine.
Pathway C: Fragmentation of the Fluorophenyl Group
While the aromatic ring is generally stable, some fragmentation can be expected.
Diagram of Fragmentation Pathway C
Caption: Fragmentation pathways involving the 3-fluorophenyl group.
-
Loss of HF from the Fluorobenzonitrile Radical Cation: The fragment at m/z 121 can further lose hydrogen fluoride to produce an ion at m/z 101 .
-
Loss of CO from the Fluorobenzoyl Cation: The fragment at m/z 123 can lose carbon monoxide to form the fluorophenyl cation at m/z 95 .
Summary of Predicted Key Fragment Ions
The following table summarizes the most likely fragment ions to be observed in the EI mass spectrum of this compound.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Proposed Origin |
| 212/214 | [C₉H₆ClFN₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 177 | [C₉H₆FN₂O]⁺ | [M - Cl]⁺ |
| 163 | [C₈H₄FN₂O]⁺ | [M - CH₂Cl]⁺ |
| 123 | [C₇H₄FO]⁺ | [3-F-Ph-C≡O]⁺ |
| 121 | [C₇H₄FN]⁺˙ | [3-F-Ph-C≡N]⁺˙ |
| 95 | [C₆H₄F]⁺ | [C₇H₄FO - CO]⁺ |
| 75/77 | [C₂H₂ClN]⁺˙ | [ClCH₂-C≡N]⁺˙ |
Experimental Protocol: A Self-Validating System
To obtain a reliable mass spectrum of this compound, a well-defined experimental protocol is essential. The following outlines a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a working concentration of approximately 10-100 µg/mL.
-
-
Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is required. A quadrupole or time-of-flight (TOF) mass analyzer is suitable.[4]
-
-
Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is recommended.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: 280 °C for 10 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[4]
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-300
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
-
Data Analysis:
-
The total ion chromatogram (TIC) will be analyzed to identify the peak corresponding to the elution of the target compound.
-
The mass spectrum associated with this peak will be extracted and analyzed for the molecular ion and characteristic fragment ions.
-
The isotopic pattern for chlorine-containing fragments should be carefully examined to confirm their composition.
-
Conclusion
This technical guide provides a detailed predictive analysis of the mass spectrometric behavior of this compound. By understanding the fundamental principles of mass spectrometry and the characteristic fragmentation patterns of its constituent functional groups, researchers can confidently interpret experimental data to confirm the structure of this and related compounds. The proposed fragmentation pathways, key fragment ions, and experimental protocol serve as a robust framework for the analytical characterization of novel oxadiazole derivatives, thereby supporting advancements in drug discovery and development.
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An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
A Senior Application Scientist's Perspective on Methodologies and Interpretations
Executive Summary
The journey of a novel chemical entity from a promising hit to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive framework for characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, a compound of interest in contemporary drug discovery. While specific data for this molecule is not publicly available, this document outlines the essential in vitro and in vivo studies required for its complete pharmacokinetic evaluation. It is designed for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, field-proven protocols. By following this structured approach, research teams can efficiently de-risk their candidates, optimize molecular properties, and build a robust data package for regulatory submissions.
Introduction: The Imperative of Early Pharmacokinetic Assessment
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of drug candidates fail in later stages of development due to undesirable pharmacokinetic (PK) properties, such as poor bioavailability or unforeseen drug-drug interactions.[1] Early and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) testing provides critical data to guide chemical optimization and select candidates with the highest probability of clinical success.[1]
The subject of this guide, this compound, possesses several structural features that warrant a detailed pharmacokinetic investigation. The 1,2,4-oxadiazole ring is a known bioisostere for amide and ester groups, often incorporated to improve metabolic stability and other drug-like properties.[2][3] However, the presence of a chloromethyl group and a fluorinated phenyl ring introduces potential metabolic liabilities that must be thoroughly characterized.
This guide will systematically detail the experimental workflows for elucidating the pharmacokinetic profile of this compound, from initial in vitro screens to definitive in vivo studies in preclinical models.
Structural Analysis and Predicted Physicochemical Properties
A molecule's structure is the primary determinant of its physicochemical and pharmacokinetic behavior.
Chemical Structure:
-
Compound Name: this compound
-
Core Scaffold: 1,2,4-oxadiazole
-
Key Substituents:
-
A 3-fluorophenyl group at position 3.
-
A chloromethyl group at position 5.
-
Predicted Properties and Potential Liabilities:
-
Lipophilicity: The fluorophenyl group suggests moderate to high lipophilicity, which would favor membrane permeability but could also lead to higher plasma protein binding and potential for metabolic breakdown by cytochrome P450 (CYP) enzymes.
-
Metabolic Hotspots:
-
Chloromethyl Group: This is a potential site for nucleophilic substitution, particularly conjugation with glutathione (GSH), a major detoxification pathway.
-
Fluorophenyl Ring: Aromatic hydroxylation is a common metabolic pathway for phenyl rings, catalyzed by CYP enzymes. The fluorine atom may influence the position of hydroxylation.
-
1,2,4-Oxadiazole Ring: While generally stable, the O-N bond can be susceptible to reductive cleavage under certain biological conditions.[2]
-
In Vitro ADME Profiling: The Foundation of Pharmacokinetic Understanding
A suite of in vitro assays should be conducted early in the discovery process to provide an initial assessment of the compound's ADME properties.[4][5] These assays are typically high-throughput and require minimal amounts of the test compound.[6]
Physicochemical Properties
-
Aqueous Solubility: Determines how well the compound dissolves in aqueous environments, which is critical for absorption. Both kinetic and thermodynamic solubility should be assessed.[4]
-
Lipophilicity (LogD): Measures the compound's distribution between an aqueous and an organic phase at physiological pH. It is a key predictor of permeability, protein binding, and metabolism.[6]
Absorption and Permeability
To predict how well the compound will be absorbed from the gastrointestinal tract, its permeability across cell membranes must be evaluated.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A rapid, cell-free method to assess passive diffusion.
-
Caco-2 Permeability Assay: Uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. This assay can evaluate both passive permeability and the involvement of active transporters (efflux and uptake).[4]
Metabolic Stability
These assays predict how quickly the compound will be metabolized, primarily by the liver.
-
Liver Microsomal Stability: Microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes. This assay determines the intrinsic clearance of the compound.[5]
-
Hepatocyte Stability: Using whole liver cells (hepatocytes) provides a more complete picture of metabolism, as it includes both Phase I (e.g., CYP-mediated oxidation) and Phase II (e.g., conjugation) metabolic pathways.[5]
Table 1: Representative In Vitro Metabolic Stability Data
| Assay System | Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Liver Microsomes | Human | 45 | 30.8 |
| Liver Microsomes | Rat | 25 | 55.4 |
| Cryopreserved Hepatocytes | Human | 60 | 23.1 |
| Cryopreserved Hepatocytes | Rat | 35 | 39.6 |
Drug-Drug Interaction Potential
It is crucial to assess whether the compound can inhibit or induce the activity of major drug-metabolizing enzymes, particularly CYPs, as this can lead to adverse drug-drug interactions.
-
CYP Inhibition Assay: Determines the concentration of the compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[4]
-
CYP Induction Assay: Evaluates whether the compound can increase the expression of CYP enzymes, typically using cultured human hepatocytes.[4]
Plasma Protein Binding
The extent to which a drug binds to plasma proteins (like albumin) affects its distribution and availability to reach its target. Only the unbound fraction is pharmacologically active.
-
Rapid Equilibrium Dialysis (RED): The gold-standard method for determining the unbound fraction of a drug in plasma.[6]
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance of this compound using liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled liver microsomes (human and rat).
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Positive control compound (e.g., testosterone).
-
Acetonitrile with internal standard for quenching.
-
96-well plates, LC-MS/MS system.
Methodology:
-
Preparation: Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.
-
Incubation: In a 96-well plate, combine the liver microsomes (final concentration ~0.5 mg/mL), buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the NADPH regenerating system.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Analysis: Centrifuge the quenched samples to pellet the precipitated protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the test compound.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
In Vivo Pharmacokinetic Studies in Preclinical Species
While in vitro assays are predictive, in vivo studies are essential to understand how the compound behaves in a whole organism.[7] These studies are typically conducted in rodent species (e.g., rats) initially.[8]
Study Design
A well-designed in vivo PK study is crucial for obtaining reliable data.[9]
-
Administration Routes:
-
Intravenous (IV): Administered directly into the bloodstream, this route provides a baseline for 100% bioavailability and allows for the determination of key parameters like clearance and volume of distribution.
-
Oral (PO): The intended route for many drugs, this allows for the assessment of oral absorption and bioavailability.
-
-
Dosing: Doses should be selected based on preclinical efficacy and toxicology studies.
-
Sampling: Blood samples are collected at multiple time points after dosing to capture the full concentration-time profile of the drug.[10]
Caption: Workflow for a typical preclinical in vivo pharmacokinetic study.
Bioanalytical Method Validation
A robust and validated bioanalytical method is the cornerstone of any PK study. The method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), must be validated according to regulatory guidelines (e.g., FDA, ICH M10).[11][12]
Key Validation Parameters:
-
Selectivity and Specificity
-
Accuracy and Precision
-
Calibration Curve
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
Key Pharmacokinetic Parameters
Analysis of the plasma concentration-time data yields several critical parameters:
Table 2: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest concentration of the drug observed in the plasma. |
| Time to Maximum Concentration | Tmax | The time at which Cmax is reached. |
| Area Under the Curve | AUC | Represents the total drug exposure over time. |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time; a measure of elimination efficiency. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Terminal Half-life | t½ | The time required for the plasma concentration of the drug to decrease by half. |
| Bioavailability | F (%) | The fraction of the administered oral dose that reaches systemic circulation. (AUC_oral / AUC_IV) * 100. |
Metabolite Identification and Pathway Elucidation
Identifying the major metabolites of a drug is a critical component of safety assessment.
-
In Vitro Approaches: Incubating the compound with liver microsomes or hepatocytes and analyzing the samples with high-resolution mass spectrometry can identify potential metabolites.[15]
-
In Vivo Approaches: Analyzing plasma, urine, and feces from in vivo studies provides a definitive picture of the metabolites formed in a whole organism.
Predicted Metabolic Pathway for this compound:
Caption: Predicted primary metabolic pathways for the title compound.
Human Dose Prediction
Data from preclinical species can be used to predict the human pharmacokinetic profile and estimate a safe starting dose for first-in-human clinical trials.
-
Allometric Scaling: This is a common method that uses pharmacokinetic parameters (like clearance) from multiple animal species and scales them to humans based on body weight.[16][17] The relationship between a physiological parameter and body weight is often described by a power-law equation.[18][19] This data-driven approach provides a foundational estimate for establishing a safe starting dose in humans.[16]
Conclusion
The comprehensive pharmacokinetic profiling of this compound, as outlined in this guide, is an indispensable component of its preclinical development. By systematically evaluating its ADME properties through a combination of in vitro and in vivo studies, researchers can gain a deep understanding of the molecule's behavior. This knowledge is critical for optimizing dosing regimens, anticipating potential drug interactions, and ultimately, increasing the probability of translating a promising compound into a safe and effective therapeutic agent.
References
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A Predictive Toxicological Profile of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole: A Technical Guide for Drug Development Professionals
Abstract: This technical guide provides a comprehensive, predictive toxicological profile for the novel chemical entity 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. In the absence of direct empirical data, this document employs a structure-activity relationship (SAR) and read-across approach to forecast potential toxicological liabilities. By deconstructing the molecule into its core functional components—the 1,2,4-oxadiazole ring, the 3-fluorophenyl group, and the 5-chloromethyl group—we infer a profile dominated by a high risk of genotoxicity and cytotoxicity, primarily driven by the alkylating potential of the chloromethyl moiety. This guide culminates in a proposed tiered experimental strategy, compliant with international guidelines, to definitively characterize the compound's safety profile for researchers, scientists, and drug development professionals.
Introduction and Statement of Data Scarcity
The compound this compound is a novel heterocyclic entity for which no comprehensive public toxicological data is currently available. Safety data sheets for this specific compound and its close structural isomers are largely incomplete, indicating a critical knowledge gap.[1][2] This guide addresses this gap by constructing a predictive toxicological profile based on established principles of chemical toxicology and structure-activity relationships (SAR). The underlying premise of this in silico approach is that the toxicological properties of a molecule can be inferred from the known hazards of its constituent functional groups and structural analogs.[3] This document serves as a foundational assessment to guide initial risk evaluation and to design an efficient, targeted experimental testing strategy.
Predictive Toxicological Profile via Structural Analysis
To construct a predictive profile, the molecule is deconstructed into its three primary structural motifs. The likely toxicological contribution of each is analyzed below.
Caption: SAR deconstruction of the target molecule into its key functional motifs.
The 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle present in numerous biologically active compounds.[4] While the ring itself is generally considered to possess moderate chemical stability, its derivatives have been associated with a wide spectrum of biological activities, including cytotoxic effects against cancer cell lines.[5][6] The primary toxicological relevance of this core is often related to its role as a bioisostere for esters and amides, which can influence the metabolic stability and pharmacokinetic profile of the parent molecule.[4] Direct, intrinsic toxicity of the unsubstituted ring is not well-documented as a primary hazard.
The 3-Fluorophenyl Group
The presence of a fluorine atom on the phenyl ring significantly impacts the molecule's electronic properties and metabolic fate. The carbon-fluorine bond is exceptionally strong, often blocking metabolic oxidation at that position. This can increase the metabolic stability and half-life of a compound. However, it can also shunt metabolism to other parts of the molecule, potentially forming reactive metabolites. While fluorinated compounds are common in pharmaceuticals, some have been associated with specific toxicities.[7][8] The primary contribution of this group to the overall profile is likely through modulation of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties rather than direct toxicity.
The 5-Chloromethyl Group: The Primary Toxicophore
The most significant structural alert in this molecule is the chloromethyl group. This functional group is a classic electrophile and is recognized as a potent alkylating agent.[9] Alkylating agents exert their toxicity by forming covalent bonds with nucleophilic macromolecules in the cell, most critically with DNA.[10][11]
-
Genotoxicity and Mutagenicity: By alkylating DNA bases (e.g., at the N7 position of guanine), the chloromethyl group can induce DNA damage, leading to mutations.[11] This creates a high probability that the compound will be positive in mutagenicity assays, such as the bacterial reverse mutation (Ames) test.[12] Such agents are often cytotoxic and can trigger apoptosis.[13]
-
Carcinogenicity: Due to their ability to damage DNA, alkylating agents as a class are considered potential carcinogens.[9][14] Long-term exposure to even low levels of such compounds is a significant concern.
-
Corrosivity and Irritation: Reactive alkylating agents can also react with proteins and other molecules in the skin and mucous membranes, leading to severe irritation and chemical burns. Safety data for analogous compounds frequently list hazards such as "Causes severe skin burns and eye damage".[15][16]
Based on this analysis, the predicted toxicological profile is summarized in the table below.
| Toxicological Endpoint | Predicted Risk | Rationale / Justification |
| Genotoxicity/Mutagenicity | High | The 5-chloromethyl group is a structural alert for an alkylating agent, which can directly damage DNA.[9][10] |
| Carcinogenicity | High (Suspected) | Compounds that are genotoxic are often carcinogenic.[14] This is a major liability for this structural class. |
| Acute Oral Toxicity | Moderate to High | Alkylating agents are generally cytotoxic.[13] An SDS for a similar compound indicates it is "Harmful if swallowed".[15] |
| Dermal/Ocular Irritation | High (Corrosive) | The reactive nature of the chloromethyl group suggests a high potential for severe skin and eye damage upon contact.[15] |
| Hepatotoxicity | Possible | The liver is a primary site of metabolism. While the fluorophenyl group may alter metabolism, the potential for forming reactive intermediates warrants investigation. |
| Reproductive Toxicity | Possible | Genotoxic compounds can often impact reproductive cells, leading to potential reproductive or developmental toxicity. |
Proposed Tiered Experimental Testing Strategy
To move from a predictive to a definitive toxicological profile, a systematic, tiered experimental approach is required. The following strategy aligns with international regulatory guidelines (e.g., OECD) and best practices in drug development.
Caption: Proposed tiered workflow for toxicological evaluation.
Tier 0: In Silico and Physicochemical Characterization
This initial, non-experimental phase aims to refine the predictive profile and understand the compound's behavior.
-
In Silico Modeling: Utilize computational toxicology platforms (e.g., DEREK Nexus, OECD QSAR Toolbox) to generate predictions for key endpoints like mutagenicity, carcinogenicity, and skin sensitization.[3][17][18] This provides a quantitative basis for the SAR assessment.
-
Physicochemical Analysis: Experimentally determine fundamental properties such as aqueous solubility, LogP (lipophilicity), and pKa. These parameters are critical for designing subsequent in vitro and in vivo studies and for predicting ADME properties.
Tier 1: Core In Vitro Assays
This tier focuses on confirming the highest-risk predictions using established cell-based assays, avoiding animal testing at this stage.
| Experiment | Methodology / Guideline | Purpose |
| Bacterial Reverse Mutation Assay (Ames Test) | OECD Test Guideline 471 | To assess mutagenic potential by measuring the induction of reverse mutations in histidine-dependent strains of Salmonella typhimurium.[12][19][20] A positive result is a strong indicator of carcinogenic potential. |
| In Vitro Mammalian Cell Micronucleus Test | OECD Test Guideline 487 | To detect genotoxicity in mammalian cells (e.g., TK6 or CHO cells) by quantifying micronuclei, which indicate chromosome damage or loss.[21][22][23] This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events. |
| Cytotoxicity Assay | E.g., Neutral Red Uptake or MTT assay using relevant cell lines (e.g., HepG2 for liver, HaCaT for skin) | To determine the concentration at which the compound causes cell death. This data is crucial for dose selection in other in vitro assays and provides a preliminary indication of organ-specific toxicity. |
Tier 2: In Vivo Acute Toxicity Assessment
Should the compound's potential application justify further investigation despite probable in vitro toxicity, a limited, ethically-minded in vivo study is warranted to understand systemic effects.
-
Acute Oral Toxicity Study: The primary goal is to determine the acute toxicity after a single oral dose and to identify signs of toxicity and target organs. Modern methods are designed to use a minimal number of animals.[24]
-
Method: The Acute Toxic Class Method (OECD 423) or the Up-and-Down Procedure (OECD 425) are recommended.[25][26] These stepwise procedures classify the substance's toxicity and provide an estimate of the LD50 (median lethal dose) using significantly fewer animals than historical methods like OECD 401.[27]
-
Procedure: A single sex (typically female rats) is used.[26] Animals are dosed in a stepwise manner, and observations for clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.) and mortality are conducted for at least 14 days.[28] Gross necropsy of all animals is performed at the end of the study.
-
Conclusion and Path Forward
The structural analysis of this compound strongly indicates a significant toxicological risk profile, dominated by the high potential for genotoxicity, mutagenicity, and corrosivity due to the presence of the 5-chloromethyl group. This predictive assessment serves as a critical warning for handling and development.
It is imperative that the proposed Tier 1 in vitro assays, particularly the Ames and micronucleus tests, be conducted before any significant resources are committed to further development. A positive result in these assays would represent a major, often insurmountable, hurdle for a therapeutic candidate. This structured, data-driven approach ensures that safety is prioritized and that research and development efforts are guided by a robust and scientifically-grounded understanding of the compound's potential hazards.
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Unlocking the Therapeutic Potential of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its bioisosteric resemblance to amides and esters, which imparts favorable metabolic stability.[1][2] Derivatives of this heterocycle have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][3] This guide focuses on a specific, yet under-explored derivative, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole , providing a comprehensive analysis of its potential therapeutic targets and a detailed roadmap for their experimental validation. By dissecting its structural features and leveraging data from analogous compounds, we present a rationale for investigating its utility in oncology and neurodegenerative disorders, offering insights for researchers and drug development professionals seeking to exploit its therapeutic promise.
Introduction: The Strategic Advantage of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery due to its distinctive chemical properties and broad biological activity.[3][4] Its five-membered heterocyclic structure, containing one oxygen and two nitrogen atoms, offers a stable and versatile platform for the design of novel therapeutic agents.[4][5] A key feature of the 1,2,4-oxadiazole moiety is its function as a bioisostere for ester and amide groups, a characteristic that can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1][2]
The compound at the heart of this guide, This compound , possesses unique structural attributes that suggest a focused yet potent range of biological activities. The presence of the electrophilic chloromethyl group at the 5-position introduces the potential for covalent interactions with target proteins, a mechanism that can lead to irreversible inhibition and prolonged therapeutic effects. The 3-fluorophenyl substituent at the 3-position further refines the molecule's electronic and steric properties, influencing its binding affinity and selectivity for specific biological targets.
This document will explore the most promising therapeutic avenues for this compound, grounded in the established pharmacology of the 1,2,4-oxadiazole class and the specific chemical reactivity of its substituents.
Potential Therapeutic Targets: An Evidence-Based Postulation
Based on extensive literature analysis of structurally related 1,2,4-oxadiazole derivatives, we have identified two primary areas of high therapeutic potential for this compound: Oncology and Neurodegenerative Diseases .
Oncological Targets
The anticancer activity of 1,2,4-oxadiazole derivatives is well-documented, with many compounds exhibiting potent cytotoxicity against a variety of cancer cell lines.[4][5][6] The potential mechanisms of action are diverse, often involving the inhibition of key enzymes in cell signaling and proliferation.
Rationale: Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of 1,2,4-oxadiazole have been successfully developed as inhibitors of kinases such as the Epidermal Growth Factor Receptor (EGFR).[2][7] The chloromethyl group of our target compound could potentially act as a warhead for covalent inhibition of a cysteine residue within the kinase active site, a strategy employed by several approved kinase inhibitors.
Hypothesized Signaling Pathway Interruption:
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Rationale: HDACs are epigenetic modifiers that play a crucial role in gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes. Certain 1,2,4-oxadiazole derivatives have shown promise as HDAC inhibitors.[2] The trifluoromethyl-1,2,4-oxadiazole moiety has been identified as a non-chelating zinc-binding group in potent and selective class IIa HDAC inhibitors.[8] While our compound has a chloromethyl group, the oxadiazole core could still facilitate interaction with the zinc ion in the HDAC active site.
Rationale: STAT3 is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Inhibition of STAT3 is a validated anticancer strategy. Notably, 1,2,4-triazole and 1,3,4-oxadiazole derivatives have been synthesized and identified as inhibitors of the STAT3 enzyme in breast cancer.[9] Given the structural similarities, our target compound warrants investigation for STAT3 inhibitory activity.
Neurodegenerative Disease Targets
1,2,4-Oxadiazole derivatives have also emerged as potential therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease, primarily through the inhibition of cholinesterases.[3][10]
Rationale: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Numerous studies have reported the design and synthesis of 1,2,4-oxadiazole derivatives as potent and selective inhibitors of AChE and BChE.[2][10][11] The structural features of our compound, including the phenyl ring and the oxadiazole core, are common in known cholinesterase inhibitors.
Experimental Workflow for Target Validation:
Caption: A generalized workflow for validating therapeutic targets.
Experimental Protocols for Target Validation
To rigorously assess the therapeutic potential of this compound, a systematic and multi-faceted experimental approach is required.
In Vitro Enzymatic Assays
Objective: To determine the direct inhibitory activity of the compound against the hypothesized enzyme targets.
Protocol: Kinase Inhibition Assay (e.g., EGFR)
-
Reagents and Materials: Recombinant human EGFR kinase, ATP, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and test compound to the kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at 30°C for 60 minutes. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's protocol. f. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Reagents and Materials: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE), acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), this compound, and phosphate buffer.
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, add the enzyme, DTNB, and test compound to the buffer. c. Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the substrate (ATCI or BTCI). e. Measure the absorbance at 412 nm at regular intervals using a microplate reader. f. Calculate the rate of reaction and determine the percentage of inhibition. g. Calculate the IC₅₀ value.
Cell-Based Assays
Objective: To evaluate the effect of the compound on cellular processes relevant to the hypothesized targets.
Protocol: Cancer Cell Line Cytotoxicity Assay (MTT Assay)
-
Reagents and Materials: Human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer), cell culture medium, fetal bovine serum (FBS), this compound, MTT solution, and solubilization buffer.
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours. d. Add solubilization buffer to dissolve the formazan crystals. e. Measure the absorbance at 570 nm. f. Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
Mechanism of Action Studies
Objective: To confirm target engagement and elucidate the mechanism of inhibition.
Protocol: Mass Spectrometry for Covalent Binding
-
Reagents and Materials: Target protein, this compound, appropriate buffers, and a high-resolution mass spectrometer.
-
Procedure: a. Incubate the target protein with an excess of the test compound. b. Remove the unbound compound. c. Analyze the protein-compound complex by mass spectrometry to detect a mass shift corresponding to the covalent adduction of the compound to the protein. d. Perform peptide mapping to identify the specific amino acid residue that has been modified.
Data Presentation and Interpretation
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | IC₅₀ (µM) |
| EGFR | Experimental Value |
| RET Kinase | Experimental Value |
| HDAC1 | Experimental Value |
| STAT3 | Experimental Value |
| AChE | Experimental Value |
| BChE | Experimental Value |
Table 2: Anticancer Activity
| Cancer Cell Line | GI₅₀ (µM) |
| A549 (Lung) | Experimental Value |
| MCF-7 (Breast) | Experimental Value |
| DU145 (Prostate) | Experimental Value |
| PANC-1 (Pancreatic) | Experimental Value |
Conclusion and Future Directions
This compound is a compound of significant interest with a high potential for therapeutic development, particularly in the fields of oncology and neurodegenerative diseases. Its unique structural features, most notably the reactive chloromethyl group, suggest a mechanism of covalent inhibition that could lead to potent and durable therapeutic effects. The proposed experimental roadmap provides a robust framework for validating the hypothesized targets and elucidating the compound's mechanism of action. Further studies, including in vivo efficacy and safety assessments in relevant animal models, will be crucial next steps in translating the promise of this molecule into a tangible therapeutic reality.
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- Bukhari, A., Nadeem, H., Imran, M., & Muhammad, S. A. (2022). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Drug Design, Development and Therapy, 16, 329–343.
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An In-Depth Technical Guide to the Exploration of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole Derivatives
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This guide provides a comprehensive exploration of a particularly promising subclass: derivatives of 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. We will delve into the synthetic pathways for the core compound, detailing the rationale behind experimental choices and providing robust, step-by-step protocols. Furthermore, this guide will explore the derivatization potential of the reactive 5-chloromethyl group, a key handle for generating diverse chemical libraries for drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical scaffold in their work.
Introduction: The Significance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, including metabolic stability and the ability to participate in hydrogen bonding.[1] Crucially, the 1,2,4-oxadiazole moiety is often employed as a bioisosteric replacement for ester and amide groups, a strategy that can enhance a drug candidate's pharmacokinetic profile by mitigating hydrolysis by metabolic enzymes.[1]
The specific substitution pattern of this compound presents a molecule of significant interest. The 3-fluorophenyl group can modulate lipophilicity and metabolic stability, and the fluorine atom can engage in favorable interactions with biological targets. The 5-chloromethyl group is a versatile synthetic handle, a reactive electrophile that allows for the introduction of a wide array of functional groups through nucleophilic substitution, enabling the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.
Synthesis of the Core Compound: this compound
The synthesis of the target 1,2,4-oxadiazole is a two-step process, beginning with the formation of the corresponding amidoxime from the commercially available nitrile, followed by cyclization with a suitable two-carbon electrophile.
Step 1: Synthesis of 3-Fluorobenzamidoxime
The initial step is the conversion of 3-fluorobenzonitrile to N'-hydroxy-3-fluorobenzimidamide (3-fluorobenzamidoxime). This is a well-established reaction that proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon.
Experimental Protocol: Synthesis of 3-Fluorobenzamidoxime
-
Materials:
-
3-Fluorobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or other suitable base (e.g., triethylamine)
-
Ethanol (EtOH)
-
Water (H₂O)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorobenzonitrile (1.0 eq) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in water to the flask.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-fluorobenzamidoxime.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the pure amidoxime as a white solid.
-
-
Causality and Self-Validation: The use of a base is crucial to neutralize the hydrochloric acid generated from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile. The reaction is carried out under reflux to ensure a sufficient reaction rate. The work-up procedure is designed to separate the product from inorganic salts and unreacted starting materials. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and melting point determination.
Step 2: Cyclization to form this compound
The second step involves the reaction of 3-fluorobenzamidoxime with a chloroacetylating agent, followed by cyclodehydration to form the 1,2,4-oxadiazole ring. Chloroacetyl chloride or chloroacetic anhydride are common reagents for this transformation. The reaction proceeds through an initial O-acylation of the amidoxime, followed by an intramolecular cyclization with the elimination of water.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
3-Fluorobenzamidoxime
-
Chloroacetyl chloride or Chloroacetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)
-
-
Procedure:
-
Dissolve 3-fluorobenzamidoxime (1.0 eq) in an anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 eq) to the solution.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) or chloroacetic anhydride in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.
-
-
Causality and Self-Validation: The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acylating agent. The use of a base is necessary to neutralize the HCl generated during the reaction. The cyclodehydration can sometimes be promoted by heating the intermediate O-acyl amidoxime.[2] The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: General concept of derivatization.
Derivatization with Amine Nucleophiles
The reaction with primary and secondary amines yields 5-(aminomethyl) derivatives, which can introduce basic centers and hydrogen bond donors/acceptors, significantly altering the compound's physicochemical properties.
Experimental Protocol: Synthesis of 5-(Aminomethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole Derivatives
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
A suitable base (e.g., potassium carbonate (K₂CO₃) or triethylamine)
-
A polar aprotic solvent (e.g., acetonitrile (ACN) or dimethylformamide (DMF))
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.2 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-(aminomethyl) derivative.
-
-
Expected Yields: Yields for this type of reaction are typically in the range of 60-90%, depending on the amine used.
Derivatization with Thiol Nucleophiles
Reaction with thiols or thiophenols leads to the formation of 5-(thiomethyl) derivatives. The sulfur atom can act as a hydrogen bond acceptor and can also influence the compound's metabolic profile.
Experimental Protocol: Synthesis of 5-(Thiomethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole Derivatives
-
Materials:
-
This compound
-
Thiol or thiophenol (e.g., thiophenol, benzyl mercaptan)
-
A suitable base (e.g., sodium hydride (NaH) or potassium carbonate)
-
Anhydrous polar aprotic solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a solution of the thiol (1.1 eq) in the anhydrous solvent, add the base (1.2 eq) at 0 °C.
-
Stir the mixture for 15-30 minutes to form the thiolate anion.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 5-(thiomethyl) derivative.
-
-
Expected Yields: Yields for these reactions are generally good, often exceeding 70%.
Data Summary
The following table summarizes the key synthetic transformations and expected outcomes.
| Reaction | Starting Material | Reagents | Product | Typical Yield (%) |
| Amidoxime Formation | 3-Fluorobenzonitrile | NH₂OH·HCl, Na₂CO₃, EtOH/H₂O | 3-Fluorobenzamidoxime | 70-90 |
| Oxadiazole Cyclization | 3-Fluorobenzamidoxime | ClCOCH₂Cl, Et₃N, DCM | This compound | 60-80 |
| Amination | Core Compound | Primary/Secondary Amine, K₂CO₃, ACN | 5-(Aminomethyl) derivative | 60-90 |
| Thiolation | Core Compound | Thiol, NaH, THF | 5-(Thiomethyl) derivative | >70 |
Conclusion
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. This guide has provided a detailed and practical framework for the synthesis of the core compound and the exploration of its derivatives. The robust synthetic protocols and the versatility of the 5-chloromethyl group offer medicinal chemists a powerful platform for generating diverse libraries of compounds for biological screening. The principles and procedures outlined herein are intended to empower researchers to efficiently explore the chemical space around this promising scaffold, ultimately accelerating the discovery of new and effective medicines.
References
- Boström, J., et al. (2011). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(23), 8037–8050. [Link]
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(8), 411–423. [Link]
- Zarei, M. (2018). Vilsmeier reagent as an efficient coupling agent for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and amidoximes. Tetrahedron Letters, 59(23), 2269-2272. [Link]
- Sağırlı, A., & Dürüst, Y. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 3011–3017. [Link]
- Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(16), 4983. [Link]
- Camci, G., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. Molecules, 28(5), 2305. [Link]
Sources
Methodological & Application
Application Notes and Protocols for In Vitro Assays Using 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Introduction: Unveiling the Potential of a Novel Covalent Inhibitor
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its role as a bioisostere of amide and ester groups, which enhances metabolic stability.[1] This heterocyclic core is present in a multitude of compounds demonstrating a wide array of biological activities, including potent enzyme inhibition.[1][2][3][4] The compound 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is a subject of significant interest due to its unique structural features. The incorporation of a chloromethyl group introduces a reactive electrophilic center, suggesting a mechanism of action that may involve the formation of a covalent bond with a nucleophilic residue on its biological target.[5]
Targeted covalent inhibitors have emerged as a powerful therapeutic modality, offering advantages such as prolonged target engagement and high potency.[5] The chloromethyl group is a well-characterized "warhead" that can react with nucleophilic amino acid residues, most notably the thiol group of cysteine, via a nucleophilic substitution reaction.[5] This positions this compound as a promising candidate for the irreversible inhibition of enzymes where a cysteine residue plays a key role in catalysis or binding.
This guide provides a comprehensive suite of in vitro protocols for researchers to characterize the biochemical and cellular activity of this compound. For the purpose of illustrating a detailed experimental workflow, we will hypothesize its primary target to be Cathepsin K (CatK) , a lysosomal cysteine protease deeply implicated in bone resorption and a therapeutic target for osteoporosis.[6][7] These protocols are designed to be adaptable to other potential enzyme targets.
Part 1: Biochemical Characterization of Enzyme Inhibition
The initial phase of characterization involves determining the compound's inhibitory activity against its purified enzyme target. Given the potential for covalent inhibition, it is crucial to assess both the potency and the time-dependent nature of the interaction.
Determining the Half-Maximal Inhibitory Concentration (IC₅₀)
The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions. This is a fundamental parameter for assessing the potency of a compound.
Protocol 1: Fluorometric IC₅₀ Determination for Cathepsin K
This protocol utilizes a fluorogenic substrate that, when cleaved by Cathepsin K, releases a fluorescent molecule. The decrease in the rate of fluorescence generation in the presence of the inhibitor is used to calculate its potency.
Materials:
-
Cathepsin K Reaction Buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)
-
Fluorogenic Cathepsin K Substrate (e.g., Z-LR-AMC)[9]
-
This compound (stock solution in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test compound in DMSO, then dilute further into the Cathepsin K Reaction Buffer to achieve the desired final concentrations. It is advisable to use a logarithmic dilution series.
-
Enzyme Preparation: Dilute the Cathepsin K enzyme to the desired working concentration in ice-cold reaction buffer.
-
Assay Plate Setup:
-
Add 50 µL of Cathepsin K Reaction Buffer to all wells.
-
Add 10 µL of the diluted test inhibitor to the sample wells.
-
Add 10 µL of reaction buffer with the corresponding DMSO concentration to the "Enzyme Control" wells (no inhibitor).
-
Add 10 µL of reaction buffer to the "Blank" wells (no enzyme).
-
-
Pre-incubation: Add 20 µL of the diluted Cathepsin K enzyme to the sample and "Enzyme Control" wells. Gently tap the plate to mix and incubate for 30 minutes at room temperature. This pre-incubation step is crucial for covalent inhibitors to allow time for the covalent bond to form.
-
Initiate Reaction: Add 20 µL of the fluorogenic Cathepsin K substrate to all wells to initiate the enzymatic reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.[6]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the V₀ of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ of Enzyme Control)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.
-
Characterizing the Covalent Mechanism of Action
For irreversible inhibitors, the IC₅₀ value is time-dependent. Therefore, a more detailed kinetic analysis is required to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half the maximal rate of inactivation).
Protocol 2: Time-Dependent Inhibition Assay
Procedure:
-
Setup: Prepare multiple sets of reactions as described in the IC₅₀ protocol, each with a different concentration of the inhibitor.
-
Incubation: At various time points (e.g., 0, 5, 15, 30, and 60 minutes) after adding the enzyme to the inhibitor, initiate the reaction by adding the substrate.
-
Measurement: Measure the enzymatic activity for a short period (e.g., 5 minutes) to determine the residual enzyme activity at each time point.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.
-
The slope of each line will give the apparent rate of inactivation (kobs).
-
Plot the kobs values against the inhibitor concentrations. The resulting hyperbolic curve can be fitted to the Michaelis-Menten equation to determine kinact and KI.
-
Part 2: Cellular Assays to Assess Biological Effects
Moving from a purified enzyme system to a cellular context is a critical step in drug discovery. Cellular assays provide insights into the compound's membrane permeability, stability, and its effects on cell health and signaling pathways.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration range at which the compound exhibits biological activity without causing general toxicity to the cells.[2]
Protocol 3: Resazurin (AlamarBlue) Cell Viability Assay
This assay measures the metabolic activity of viable cells. The blue resazurin dye is reduced by metabolically active cells to the pink, highly fluorescent resorufin.
Materials:
-
A relevant cell line (e.g., a human cancer cell line known to express Cathepsin K, such as MCF-7 breast cancer cells).
-
Complete cell culture medium.
-
This compound.
-
Resazurin sodium salt solution.
-
96-well clear-bottom cell culture plates.
-
Fluorescence microplate reader (Ex/Em = ~560/590 nm).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include "vehicle control" (DMSO) and "no treatment" wells. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Assay:
-
Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis:
-
Subtract the background fluorescence from a "media only" control.
-
Normalize the fluorescence readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
| Parameter | Description |
| IC₅₀ | Concentration of an inhibitor that reduces enzyme activity by 50%. |
| k_inact | The maximal rate of enzyme inactivation at a saturating inhibitor concentration. |
| K_I | The inhibitor concentration that yields half the maximal rate of inactivation. |
| GI₅₀ | The concentration of a compound that causes 50% inhibition of cell growth. |
| Table 1: Key parameters for in vitro compound characterization. |
Target Engagement in a Cellular Context
Confirming that the compound interacts with its intended target within a living cell is a crucial validation step.[10][11] A cellular thermal shift assay (CETSA) or a probe-based competition assay can be employed. For this guide, we will outline a Western blot-based approach to assess the downstream consequences of target inhibition.
Western Blot Analysis of Downstream Signaling Pathways
If the inhibition of the target enzyme is expected to induce a specific cellular response, such as apoptosis, Western blotting can be used to detect changes in the expression or post-translational modification of key proteins in the relevant pathway.[12][13][14][15]
Protocol 4: Detection of Apoptosis Markers by Western Blot
Inhibition of key cellular enzymes can lead to programmed cell death (apoptosis). This can be monitored by observing the cleavage of caspases (e.g., Caspase-3) and their substrates (e.g., PARP).[12][13][15]
Materials:
-
Cell line and test compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations and for different durations. Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal.
-
Analysis: Analyze the band intensities. An increase in cleaved Caspase-3 and cleaved PARP fragments indicates the induction of apoptosis. Use a loading control like Actin to normalize the data.
Visualization of Workflows and Pathways
Caption: Overall workflow for the in vitro characterization of the compound.
Caption: Hypothesized pathway showing compound-induced apoptosis.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its biochemical potency, mechanism of action, and cellular effects, researchers can build a comprehensive profile of this novel compound. Positive results from these assays, particularly the confirmation of a covalent mechanism of action and selective cellular activity, would strongly support further preclinical development, including selectivity profiling against other proteases and in vivo efficacy studies.
References
- Nazari, M., Rezaee, E., Hariri, R., Akbarzadeh, T., & Tabatabai, S. A. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. DarU Journal of Pharmaceutical Sciences, 29(2), 395-407.
- The Vrotein Company. (2020, April 11). Apoptosis assays: western blots [Video]. YouTube.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. In Methods in Molecular Biology (Vol. 2281, pp. 1-11). Humana, New York, NY.
- García-García, A., et al. (2021). Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options. Molecules, 26(11), 3144.
- El-Sayed, M. A., et al. (2023). Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer. Archiv der Pharmazie, 356(11), e2300345.
- BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit.
- Bukhari, A., et al. (2022). Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies. Drug Design, Development and Therapy, 16, 219–233.
- Al-Ghorbani, M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2382574.
- Britton, D., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv.
- BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit.
- Zhang, Y., et al. (2024). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Pharmacology & Translational Science.
- Scott, A. D., et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10255–10281.
- Betts, M. J., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology, 16(11), 2266–2276.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel oxadiazole derivatives as potent inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, in vitro evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Cathepsin K Inhibitor Assay Kit (Fluorometric) (ab185439) is not available | Abcam [abcam.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. youtube.com [youtube.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo application of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
An Application Guide for the In Vivo Evaluation of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Abstract
This document provides a comprehensive guide for the preclinical in vivo evaluation of this compound, hereafter referred to as CMF-OXD. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1][2][3] Derivatives of this class have demonstrated a wide spectrum of biological activities, including potential applications in oncology.[4][5] While the precise molecular target of CMF-OXD is under active investigation, this guide is constructed based on the common application of related heterocyclic compounds in anti-cancer research. The protocols herein are designed to be robust and adaptable for establishing a foundational in vivo profile of CMF-OXD, covering formulation, pharmacokinetics, and a primary efficacy assessment in a tumor xenograft model.
Compound Profile: CMF-OXD
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₉H₆ClFN₂O | N/A |
| Molecular Weight | 212.61 g/mol | N/A |
| Structure | ![]() | N/A |
| Appearance | White to off-white solid | Assumed |
| Solubility | Poor aqueous solubility; soluble in DMSO, DMF, Methanol | Assumed |
| Purity (Recommended) | >98% for in vivo studies | Best Practice |
Strategic Overview of Preclinical In Vivo Assessment
The primary objective of early-stage in vivo studies is to bridge the gap between in vitro activity and potential therapeutic utility. This involves a multi-step process to understand how the compound behaves in a complex biological system. The workflow is designed to de-risk subsequent, more extensive studies by answering critical questions about the compound's viability as a drug candidate.
Sources
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole as an enzyme inhibitor
Application Note & Protocols
Topic: Characterization of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole as a Covalent Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Framework for Covalent Inhibitor Discovery
The 1,2,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for amide or ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2] The compound This compound integrates this stable core with a reactive electrophilic "warhead": the chloromethyl group. This functional group is a potential alkylating agent, designed to form a stable covalent bond with nucleophilic amino acid residues (e.g., Cysteine, Serine, Threonine, Tyrosine) within the active site of a target enzyme.[3][4]
Covalent inhibitors offer distinct therapeutic advantages, including prolonged duration of action, high biochemical efficiency, and the ability to overcome high concentrations of endogenous substrates.[5] However, their development requires a rigorous and systematic characterization process to ensure target specificity and minimize off-target reactivity, which can lead to toxicity.[6]
This guide provides a comprehensive framework and detailed protocols for the biochemical and cellular characterization of this compound as a potential irreversible enzyme inhibitor. The methodologies described herein are designed to progress from initial screening to detailed kinetic analysis, covalent adduct confirmation, and finally, evaluation in a cellular context.
Principle: The Mechanism of Irreversible Covalent Inhibition
Unlike reversible inhibitors, which bind to an enzyme through non-covalent interactions, irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to its permanent inactivation.[7] The process for targeted covalent inhibitors, such as the one proposed here, generally follows a two-step mechanism.[4][8]
-
Initial Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme's active site (E) to form a reversible enzyme-inhibitor complex (E·I). The affinity of this initial binding is described by the inhibition constant, KI .
-
Covalent Bond Formation: Following initial binding, an intramolecular reaction occurs where the electrophilic chloromethyl group of the inhibitor is attacked by a nucleophilic residue in the active site. This forms an irreversible, covalently modified enzyme (E-I). The maximal rate of this inactivation step is defined by the first-order rate constant, kinact .
The overall potency of an irreversible inhibitor is best described by the second-order rate constant, kinact/KI , which accounts for both the initial binding affinity and the rate of covalent bond formation.[8] A higher kinact/KI value indicates a more efficient inactivator.
Caption: Mechanism of two-step covalent inhibition.
Experimental Workflow: A Phased Approach to Characterization
A logical, phased approach is critical for efficiently characterizing a potential covalent inhibitor. This workflow ensures that detailed kinetic studies are performed only after initial activity is confirmed and provides definitive proof of the covalent mechanism.
Caption: Phased experimental workflow for inhibitor characterization.
Protocol 1: Initial Screening and IC50 Determination
Objective: To determine if this compound inhibits the target enzyme and to assess for time-dependent effects.
Rationale: A standard IC50 assay, where the inhibitor is added concurrently with the substrate, measures initial inhibition. A pre-incubation IC50 assay (or "IC50 shift" assay), where the enzyme and inhibitor are incubated together before adding the substrate, reveals time-dependent inhibition, a hallmark of irreversible inhibitors. A significant decrease in the IC50 value upon pre-incubation suggests covalent modification.[9]
Materials:
-
Target enzyme in appropriate buffer
-
Substrate for the enzyme
-
This compound (stock in DMSO)
-
Assay buffer
-
96-well microplates
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting range is 100 µM to 1 nM. Further dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.
-
Assay Setup (Two Plates):
-
Plate A (No Pre-incubation):
-
Add assay buffer to wells.
-
Add substrate.
-
Add the inhibitor dilutions.
-
Initiate the reaction by adding the enzyme.
-
-
Plate B (Pre-incubation):
-
Add assay buffer to wells.
-
Add the inhibitor dilutions.
-
Add the enzyme and pre-incubate for a defined period (e.g., 30-60 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate.
-
-
-
Data Collection: Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) over time using a plate reader.
-
Data Analysis:
-
Determine the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for both conditions.
-
Expected Outcome: If the compound is a time-dependent irreversible inhibitor, the IC50 value from Plate B will be significantly lower than that from Plate A.
| Condition | Pre-incubation Time | Expected IC50 | Interpretation |
| A | 0 min | 15 µM | Initial reversible binding |
| B | 30 min | 1.2 µM | Time-dependent inactivation |
Protocol 2: Determination of kinact and KI
Objective: To quantify the kinetic parameters of irreversible inhibition.
Rationale: This protocol measures the rate of enzyme inactivation at various inhibitor concentrations. By plotting the observed rate of inactivation (kobs) against inhibitor concentration, the maximal rate of inactivation (kinact) and the inhibition constant (KI) can be determined.[8][10]
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup: Prepare multiple sets of reactions. Each set will correspond to a different concentration of the inhibitor. Within each set, reactions will be stopped at different time points.
-
Pre-incubation:
-
Prepare a master mix of enzyme in assay buffer.
-
Prepare a range of 7-8 inhibitor concentrations, centered around the pre-incubated IC50 value. Include a vehicle control (DMSO).
-
Initiate the pre-incubation by mixing the enzyme with each inhibitor concentration.
-
-
Time-Course Inactivation:
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), take an aliquot from each pre-incubation mixture.
-
Immediately dilute the aliquot (e.g., 20-fold) into a solution containing a high concentration of substrate (e.g., 5-10 times the KM).
-
Causality Insight: The rapid dilution and high substrate concentration effectively stop further inactivation by outcompeting the inhibitor from the active site, allowing measurement of the remaining enzyme activity.[9]
-
-
Activity Measurement: Immediately measure the residual enzyme activity for each time point and concentration using a plate reader.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log (ln) of the percent remaining activity versus the pre-incubation time.
-
The slope of this line is the negative of the observed rate of inactivation (-kobs).
-
Create a secondary plot of kobs versus the inhibitor concentration [I].
-
Fit this data to the Michaelis-Menten equation for inactivation: kobs = (kinact * [I]) / (KI + [I])
-
This fit will yield the values for kinact and KI. The second-order rate constant is then calculated as kinact/KI.
-
Caption: Data analysis workflow for kinetic constants.
Hypothetical Kinetic Data:
| Parameter | Value | Unit |
| KI | 5.2 | µM |
| kinact | 0.15 | min-1 |
| kinact/KI | 28,846 | M-1s-1 |
Protocol 3: Confirmation of Covalent Adduct Formation by Mass Spectrometry
Objective: To definitively prove that the inhibitor forms a covalent bond with the target enzyme and to identify the modified amino acid residue.
Rationale: Mass spectrometry (MS) is the gold standard for confirming covalent modification.[11] By measuring the mass of the intact protein before and after incubation with the inhibitor, a mass shift corresponding to the addition of the inhibitor molecule can be detected. Subsequent digestion of the protein and LC-MS/MS analysis can pinpoint the exact residue that has been modified.[12][13]
Materials:
-
Purified target enzyme
-
This compound
-
Incubation buffer (e.g., Ammonium Bicarbonate, MS-compatible)
-
Desalting column/technique (e.g., ZipTip)
-
Mass spectrometer (e.g., ESI-TOF or Orbitrap)
-
For LC-MS/MS: Trypsin, DTT, Iodoacetamide, Formic Acid, Acetonitrile
Procedure:
-
Intact Protein Analysis:
-
Incubate the target enzyme (e.g., 5-10 µM) with an excess of the inhibitor (e.g., 50-100 µM) for a sufficient time (e.g., 2-4 hours) to ensure complete reaction.
-
Include a control sample of the enzyme incubated with DMSO only.
-
Remove excess, unbound inhibitor using a desalting column.
-
Analyze both the treated and control samples by ESI-MS.
-
Expected Result: The mass spectrum of the treated sample should show a new peak with a mass increase corresponding to the molecular weight of the inhibitor minus HCl (C9H6FN2O = 177.16 Da).
-
-
Peptide Mapping (LC-MS/MS):
-
Take the inhibitor-treated and control protein samples from step 1.
-
Denature the proteins, reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide).
-
Digest the proteins into smaller peptides using trypsin.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Use proteomics search software (e.g., Mascot, MaxQuant) to analyze the MS/MS data.[12] Search for the expected mass modification on nucleophilic residues (C, S, T, Y, K, H). The software will identify the specific peptide and the exact amino acid that carries the modification.
-
Protocol 4: Cellular Activity and Cytotoxicity Assessment
Objective: To evaluate the inhibitor's effect on cell proliferation and determine its cytotoxic potential.
Rationale: An effective inhibitor should engage its target in a cellular environment and elicit a functional response.[14] It is equally important to assess general cytotoxicity to distinguish between on-target effects and non-specific toxicity.[15] Assays like the MTT or CellTiter-Glo measure metabolic activity as a proxy for cell viability and proliferation.[16][17]
Materials:
-
Relevant cell line (expressing the target enzyme)
-
Cell culture medium and supplements
-
This compound
-
Viability/cytotoxicity assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the cells for a relevant period (e.g., 48-72 hours).
-
Assay:
-
Equilibrate the plate and assay reagent to room temperature.
-
Add the assay reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration.
-
Fit the data to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Self-Validation: It is crucial to run a parallel experiment with a cell line that does not express the target enzyme (or has it knocked down). A significant loss of potency in the target-negative cell line would provide strong evidence that the observed cytotoxicity is due to on-target inhibition.
References
- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs.
- Tuley, A., & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Current Opinion in Chemical Biology. [Link]
- Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Evotec. [Link]
- Robertson, J. G. (2005). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry. [Link]
- Steen, H., & Pandey, A. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals. [Link]
- Soglia, J. R., & Turesky, R. J. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical Research in Toxicology. [Link]
- Bantscheff, M., & Lemeer, S. (2023). Technologies for Direct Detection of Covalent Protein-Drug Adducts. Pharmaceuticals (Basel). [Link]
- kinact / KI Assay for Irreversible Covalent Compounds. Domainex. [Link]
- Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles.
- A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS Discovery. [Link]
- Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]
- A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modific
- Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters. [Link]
- Irreversible Inhibition. Unacademy. [Link]
- Enzyme inhibitor. Wikipedia. [Link]
- Covalent Inhibitors. Cambridge MedChem Consulting. [Link]
- Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ACS Medicinal Chemistry Letters. [Link]
- Cell-based Assays to Identify Inhibitors of Viral Disease. Methods in Molecular Biology. [Link]
- Cell Based Functional Assay including Cytotoxicity Assays. NJ Bio, Inc.. [Link]
- Cell Proliferation Inhibition Assay.
- Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences. [Link]
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- Reversible Covalent Inhibition: Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]
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- 2. soc.chim.it [soc.chim.it]
- 3. Covalent Inhibitors for Neglected Diseases: An Exploration of Novel Therapeutic Options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are the characteristics of an irreversible inhibitor? | AAT Bioquest [aatbio.com]
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- 9. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
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5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole in drug discovery
An Application Guide to 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole in Drug Discovery
Authored by a Senior Application Scientist
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and strategic application of This compound . This guide moves beyond simple procedural outlines to explain the causal chemistry and strategic rationale behind its use, particularly as a versatile building block for targeted covalent inhibitors.
Strategic Overview: Why This Molecule Matters
The pursuit of novel therapeutics often requires chemical tools that offer both stability and specific reactivity. This compound is a compound of significant interest because it embodies a strategic combination of three key structural motifs, each contributing to its utility in modern drug discovery.
-
The 1,2,4-Oxadiazole Core : This five-membered heterocycle is a well-established pharmacophore in medicinal chemistry.[1][2] It is frequently employed as a bioisosteric replacement for amide and ester functionalities, which are often susceptible to hydrolysis by metabolic enzymes.[1][3][4] This substitution can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate. The oxadiazole ring itself is chemically robust and can participate in various non-covalent interactions with biological targets.[3][5]
-
The 3-Fluorophenyl Group : The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 3-fluorophenyl substituent on this scaffold serves multiple purposes. It can modulate the molecule's lipophilicity, metabolic stability, and binding affinity. The fluorine atom can act as a hydrogen bond acceptor and engage in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby enhancing binding selectivity and potency.
-
The 5-(Chloromethyl) "Warhead" : This is the molecule's reactive center. The chloromethyl group is a mild electrophile, classifying the entire molecule as a potential building block for targeted covalent inhibitors. Covalent drugs, which form a permanent bond with their target protein, have seen a resurgence due to their potential for enhanced potency, prolonged duration of action, and ability to overcome drug resistance.[6][7][8][9] The chloromethyl group acts as an electrophilic "warhead" that can form a stable covalent bond with nucleophilic amino acid residues—such as cysteine, histidine, or lysine—within a protein's binding site.[10][11][12]
This guide provides the protocols to synthesize this compound and then leverage its reactive handle to probe biological systems and build more complex, potentially therapeutic molecules.
Physicochemical & Structural Data
A precise understanding of a compound's properties is fundamental to its application.
| Property | Value | Source |
| IUPAC Name | This compound | --- |
| CAS Number | 601484-33-7 | [13] |
| Molecular Formula | C₉H₆ClFN₂O | [14] |
| Molecular Weight | 212.61 g/mol | Inferred |
| SMILES | C1=CC(=CC(=C1)F)C2=NOC(=N2)CCl | Inferred |
| Appearance | White to off-white solid (typical) | --- |
| Solubility | Soluble in common organic solvents (DCM, THF, DMSO, DMF) | --- |
Synthesis Pathway and Protocol
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the cyclocondensation of an amidoxime with an activated carboxylic acid derivative.[5][15][16] The following two-step protocol provides a robust method for preparing the title compound.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the title compound from 3-fluorobenzonitrile.
Protocol 1: Synthesis of this compound
Causality: This procedure first creates the nucleophilic amidoxime from the corresponding nitrile. The amidoxime is then acylated at the hydroxyl group by the highly reactive chloroacetyl chloride. The resulting intermediate is unstable and undergoes thermal cyclodehydration, eliminating water to form the stable aromatic 1,2,4-oxadiazole ring.
Materials:
-
3-Fluorobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH) & Deionized water
-
Chloroacetyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Ethyl acetate (EtOAc) & Hexanes
-
Magnesium sulfate (MgSO₄), anhydrous
Step 1: Synthesis of 3-Fluoro-N'-hydroxybenzimidamide
-
In a round-bottom flask, combine 3-fluorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and sodium bicarbonate (1.5 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed.
-
Cool the reaction mixture to room temperature. A white precipitate should form.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-fluoro-N'-hydroxybenzimidamide. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Suspend the 3-fluoro-N'-hydroxybenzimidamide (1.0 eq) in anhydrous DCM in a flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (1.1 eq) to the mixture.
-
In a separate funnel, dissolve chloroacetyl chloride (1.1 eq) in a small amount of anhydrous DCM.[17]
-
Add the chloroacetyl chloride solution dropwise to the cooled, stirring suspension over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. The reaction first forms the O-acyl intermediate.
-
Carefully remove the DCM under reduced pressure.
-
Add toluene to the residue and heat the mixture to reflux (approx. 110 °C) for 8-12 hours to drive the cyclodehydration. Monitor by TLC for the formation of the final product.
-
Cool the mixture, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure title compound.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Core Applications & Protocols in Drug Discovery
The primary application of this molecule is as a reactive fragment or intermediate for developing targeted covalent inhibitors.
Application 1: A Covalent Warhead for Target Engagement
The chloromethyl group is a latent electrophile that can alkylate nucleophilic amino acid side chains. The reaction is an SN2 displacement of the chloride ion. Cysteine is a common target due to the high nucleophilicity of its thiol side chain at physiological pH.
Mechanism of Covalent Modification
Caption: SN2 reaction between the chloromethyl warhead and a cysteine residue.
Protocol 2: Screening for Covalent Modification by Intact Protein Mass Spectrometry
Causality: This protocol directly tests the hypothesis that the compound can covalently modify a protein. By incubating the compound with a target protein and analyzing the mixture with mass spectrometry, a mass increase in the protein corresponding exactly to the mass of the inhibitor fragment (minus HCl) provides direct evidence of covalent bond formation.
Materials:
-
Target protein of interest (e.g., a kinase, protease, or model protein like Human Serum Albumin) in a suitable buffer (e.g., HEPES or PBS, pH 7.4).
-
This compound (stock solution in DMSO).
-
LC-MS system capable of intact protein analysis (e.g., Q-TOF or Orbitrap).
-
Desalting column (e.g., C4 reverse phase).
Procedure:
-
Sample Preparation: Prepare two samples.
-
Control: 10 µL of protein solution (e.g., 1 mg/mL) + 1 µL of DMSO.
-
Test: 10 µL of protein solution (1 mg/mL) + 1 µL of inhibitor stock solution (to achieve a final concentration of 10-100 µM, ensure final DMSO is ≤1%).
-
-
Incubation: Incubate both samples at room temperature or 37 °C for a set time course (e.g., 0, 1, 4, 24 hours).
-
Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT or by acidification with formic acid.
-
LC-MS Analysis:
-
Inject a small volume (e.g., 1-5 µL) of each sample onto the LC-MS system.
-
Perform a rapid desalting step using the C4 column.
-
Acquire the mass spectrum of the eluting protein.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra for both the control and test samples to determine the average molecular weight of the intact protein.
-
Compare the mass of the protein in the test sample to the control. A mass shift indicates covalent modification.
-
Expected Results:
| Compound Fragment | Formula of Adduct | Mass of Adduct (Da) | Expected Mass Shift |
| C₉H₆FN₂O-CH₂- | C₉H₅FN₂O | 176.04 | +176.04 Da |
Note: The mass shift corresponds to the molecular weight of the compound (212.61 Da) minus the mass of HCl (36.46 Da).
Application 2: A Scaffold for Fragment-Based Library Development
The chloromethyl group is not just a warhead; it's a versatile synthetic handle. It can be readily displaced by a wide range of nucleophiles to create a library of derivatives for screening.[18] This allows for rapid exploration of the chemical space around the initial scaffold to optimize for potency and selectivity.
Screening Cascade Workflow
Caption: Workflow for using the title compound as a scaffold for library synthesis.
Protocol 3: Example Fragment Elaboration via Nucleophilic Substitution
Causality: This protocol demonstrates the utility of the chloromethyl group as a leaving group in an SN2 reaction. Reacting it with a thiol nucleophile creates a stable thioether linkage, effectively "growing" the fragment into a more complex molecule.
Materials:
-
This compound
-
4-Methoxythiophenol (or other thiol/amine nucleophile)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
In a vial, dissolve the title compound (1.0 eq) and 4-methoxythiophenol (1.1 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 6-12 hours. Monitor completion by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the resulting thioether derivative by column chromatography or preparative HPLC.
Safety and Handling
-
Hazard Class: this compound is an alkylating agent. Compounds of this class should be considered potentially toxic, irritant, and mutagenic.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a minimum).[19]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a strategically designed tool for modern drug discovery. Its combination of a metabolically stable bioisostere, a fluorine-substituted recognition element, and a reactive covalent warhead makes it an exceptionally valuable starting point for the development of targeted covalent inhibitors. The protocols outlined in this guide provide a robust framework for its synthesis and application, empowering researchers to probe biological targets and construct novel therapeutic candidates with precision and efficiency.
References
- Bostrom, J., et al. (2018). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Tulev, V. V., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery. [Link]
- Zhao, Z., & Liu, Y. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
- Tulev, V. V., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(3), 235-252. [Link]
- PRISM BioLab. (2024).
- ResearchGate. (n.d.). Electrophilic warheads in covalent drug discovery: an overview | Request PDF.
- Dal Piaz, F., et al. (2022). Recent Advances in Covalent Drug Discovery. Molecules, 27(15), 4935. [Link]
- CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS Insights. [Link]
- de Gruiter, L., et al. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(8), 859-873. [Link]
- Asinex. (n.d.). Mild Electrophilic Warheads for Covalent Binding. Asinex Website. [Link]
- American Chemical Society Publications. (n.d.). Oxadiazoles in Medicinal Chemistry.
- Zhang, T., et al. (2022). Molecular Bidents with Two Electrophilic Warheads as a New Pharmacological Modality. Journal of the American Chemical Society, 144(33), 15028–15035. [Link]
- Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045. [Link]
- Głowacka, I. E., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(11), 3395. [Link]
- Patel, S., et al. (2023). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction.
- PubChem. (n.d.). 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole.
- PubChem. (n.d.). 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole.
- PubChem. (n.d.). 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole.
- ResearchGate. (n.d.). Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles.
- ChemSrc. (n.d.). 3-(CHLOROMETHYL)-5-(3-FLUOROPHENYL)
- Krasavin, M. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(21), 6667. [Link]
- Expert Opinion on Therapeutic Patents. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]
- Pace, A., et al. (2014). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 18(3), 376-392. [Link]
- Gurdere, M. B., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry, 14, 2968-2975. [Link]
- Çevik, U. A., et al. (2019).
- Al-Ostath, A. I., et al. (2023). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines: An Insight into Experimental and Theoretical Investigations. ACS Omega, 8(46), 43813-43831. [Link]
- ResearchGate. (n.d.). Scheme 1 (i) Chloroacetyl chloride, dry CH2Cl2, Et3N, stirring...
- ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
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Application Notes & Protocols: Experimental Use of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the experimental applications of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. This compound is a versatile synthetic intermediate belonging to the 3,5-disubstituted-1,2,4-oxadiazole class, a scaffold of significant interest in medicinal chemistry due to its wide spectrum of biological activities and its utility as a metabolically stable bioisostere for ester and amide functionalities.[1][2] This guide details the compound's core reactivity, provides validated protocols for its use in chemical synthesis, outlines its potential applications in bioactivity screening with a focus on nematicidal activity, and includes a representative synthetic route for its preparation.
Section 1: Compound Profile and Handling
Introduction to the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered substantial attention in drug discovery.[1] Its unique electronic properties and metabolic stability make it an excellent bioisosteric replacement for esters and amides, which are often susceptible to hydrolysis by esterases and proteases in vivo.[2] By incorporating this scaffold, medicinal chemists can design molecules with improved pharmacokinetic profiles.[3] Derivatives of 1,2,4-oxadiazoles have demonstrated a vast array of pharmacological activities, including anticancer,[4][5] anti-inflammatory,[6] antimicrobial,[7] and nematicidal properties.[8]
This compound is a bifunctional molecule. The 3-(3-fluorophenyl) group provides a scaffold for potential receptor interactions, while the 5-(chloromethyl) group serves as a highly reactive electrophilic handle for synthetic diversification.
Physicochemical and Safety Data
Below is a summary of the key properties for this compound. Safety information is extrapolated from GHS data for structurally similar compounds, such as 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.[9]
| Property | Value | Source / Method |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₉H₆ClFN₂O | Calculated |
| Molecular Weight | 212.61 g/mol | Calculated |
| CAS Number | Not available | --- |
| Appearance | White to off-white solid (predicted) | --- |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damage | [9] (Analog Data) |
| GHS Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338 | [9] (Analog Data) |
Handling and Storage: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Section 2: Core Reactivity and Synthetic Applications
The primary utility of this compound in experimental chemistry stems from the reactivity of the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. This allows the compound to serve as a versatile building block for creating libraries of novel 1,2,4-oxadiazole derivatives.
Diagram 2.1: General Nucleophilic Substitution Workflow
Caption: Workflow for derivatization via nucleophilic substitution.
Protocol 2.1: General Protocol for Nucleophilic Substitution with Thiols
This protocol describes the synthesis of thioether derivatives, a common strategy in medicinal chemistry.[2]
Principle and Experimental Rationale: The reaction is an S_N2 displacement of the chloride by a thiolate anion. The thiolate is generated in situ from the corresponding thiol using a mild, non-nucleophilic base like potassium carbonate (K₂CO₃). Anhydrous aprotic polar solvents like N,N-Dimethylformamide (DMF) or acetonitrile are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the thiolate, without participating in the reaction. The reaction is typically run at slightly elevated temperatures to ensure a reasonable reaction rate.
Materials:
-
This compound (1.0 eq)
-
Desired thiol (R-SH) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 213 mg, 1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Add the desired thiol (1.1 mmol) to the solution, followed by anhydrous potassium carbonate (207 mg, 1.5 mmol).
-
Heat the reaction mixture to 60°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure thioether derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Section 3: Applications in Bioactivity Screening
The structural similarity of this compound to known bioactive compounds suggests its potential in various screening campaigns. A particularly strong rationale exists for its evaluation as a nematicide. A recent study demonstrated that the isomeric compound, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, exhibited excellent activity against the pinewood nematode Bursaphelenchus xylophilus, superior to several commercial standards.[8]
Diagram 3.1: Workflow for Nematicidal Bioassay
Caption: Step-by-step workflow for an in vitro nematicidal activity assay.
Protocol 3.1: In Vitro Nematicidal Activity Assay Against B. xylophilus
Principle and Experimental Rationale: This protocol assesses the direct toxic effect of the test compound on a target nematode population. The compound is serially diluted and co-incubated with a known number of nematodes in a multi-well plate format. Mortality is determined by observing lack of movement after a set incubation period. A solvent control (DMSO) and a negative control (water) are crucial to ensure that the observed effects are due to the compound itself and not the vehicle. A positive control (a known nematicide like Avermectin) validates the assay's sensitivity. The LC₅₀ (Lethal Concentration 50%) is calculated as the primary endpoint, representing the concentration that causes 50% mortality.[8]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Avermectin or Fosthiazate (Positive Control)
-
Tween-20 or similar surfactant
-
Sterile deionized water
-
Cultured Bursaphelenchus xylophilus nematodes
-
Sterile 24-well microtiter plates
-
Inverted microscope
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound by dissolving 10 mg in 1 mL of sterile DMSO. Prepare an identical stock solution for the positive control.
-
Working Solution Preparation: Create a series of working solutions (e.g., 200, 100, 50, 25, 12.5 µg/mL) by serially diluting the stock solution in sterile water containing 0.1% Tween-20 (to aid solubility and dispersion). The final DMSO concentration in all wells should be kept constant and non-lethal (e.g., ≤1%).
-
Nematode Suspension: Harvest nematodes from culture and wash them with sterile water. Adjust the concentration to approximately 50-100 nematodes per 50 µL.
-
Assay Plating: To each well of a 24-well plate, add 450 µL of a specific working solution dilution. Add 450 µL of 0.1% Tween-20 water with 1% DMSO as a solvent control.
-
Inoculation: Add 50 µL of the nematode suspension to each well, bringing the final volume to 500 µL and achieving the target final concentrations (e.g., 180, 90, 45, 22.5, 11.25 µg/mL). Each concentration and control should be tested in triplicate.
-
Incubation: Seal the plate with paraffin film and incubate at 25°C for 48 hours.
-
Mortality Assessment: After incubation, observe the nematodes under an inverted microscope. Nematodes are considered dead if they do not move when gently prodded with a fine probe.
-
Data Analysis:
-
Count the number of dead and live nematodes in each well.
-
Calculate the percentage mortality for each concentration.
-
Correct the mortality rate using Abbott's formula if mortality is observed in the solvent control: Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] × 100.
-
Use probit analysis software to calculate the LC₅₀ value and its 95% confidence intervals.
-
Data Presentation Template
| Compound | Concentration (µg/mL) | Replicate 1 (% Mortality) | Replicate 2 (% Mortality) | Replicate 3 (% Mortality) | Mean Corrected Mortality (%) |
| Test Cmpd | 100 | ||||
| Test Cmpd | 50 | ||||
| Test Cmpd | 25 | ||||
| Test Cmpd | 12.5 | ||||
| Avermectin | 10 | ||||
| Control | 0 | ||||
| Result: | LC₅₀ (µg/mL): |
Section 4: Representative Synthesis
While the compound may be commercially available, this section provides a standard, reliable method for its synthesis for research purposes. The most common and robust method for creating 3,5-disubstituted-1,2,4-oxadiazoles is the reaction of an amidoxime with an activated carboxylic acid derivative (like an acyl chloride), followed by thermal or base-catalyzed cyclization.[5][10]
Diagram 4.1: Synthesis of the Target Compound
Caption: Two-step synthesis via O-acylation and thermal cyclization.
Protocol 4.1: Synthesis from 3-Fluorobenzamidoxime
Principle and Experimental Rationale: This is a two-step, one-pot procedure. In the first step, the nucleophilic oxygen of the amidoxime attacks the electrophilic carbonyl of chloroacetyl chloride to form an O-acylated intermediate. A non-nucleophilic base like triethylamine (Et₃N) is used to scavenge the HCl byproduct. In the second step, the reaction is heated, promoting a dehydration and cyclization cascade to form the stable 1,2,4-oxadiazole ring.[10]
Materials:
-
3-Fluorobenzamidoxime (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Dissolve 3-fluorobenzamidoxime (e.g., 1.54 g, 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (1.67 mL, 12 mmol) to the stirred solution.
-
Add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Remove the DCM in vacuo. To the resulting residue, add toluene (50 mL).
-
Heat the toluene mixture to reflux (approx. 110°C) and maintain for 12 hours. Monitor by TLC for the formation of the product.
-
Cool the reaction to room temperature and wash the solution with saturated NaHCO₃ solution (2 x 30 mL) and then brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or flash column chromatography to yield the final compound.
-
Confirm the structure and purity via NMR, IR, and MS analysis.
References
- Kumar, D., et al. (2011). Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. Chemical Biology & Drug Design, 79(4), 459-465. [Link]
- Saczewski, F., & Balewski, Ł. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]
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- Pawar, S. S., & Khedkar, V. M. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry. [Link]
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- Saczewski, F., & Balewski, Ł. (2020).
- Verma, G., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Iranian Chemical Society, 19, 2349-2371. [Link]
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- Pace, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry. [Link]
- ResearchGate. (n.d.). Synthesis of 3,5‐disubstituted‐1,2,4‐oxadiazoles by Baykov et al. [Link]
- ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. [Link]
- Eloy, F., & Lenaers, R. (1962). 1,2,4-Oxadiazoles--IV. Synthesis and Pharmacological Properties of a Series of Substituted Aminoalkyl-1,2,4-oxadiazoles. Journal of Medicinal Chemistry. [Link]
- Wang, Y., et al. (2023).
- Kumar, A., & Rajput, C. S. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4237-4257. [Link]
- Królewska-Golińska, W., & Korzycka, L. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2378. [Link]
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2568. [Link]
- Shukla, C., & Srivastava, S. (2015). BIOLOGICALLY ACTIVE OXADIAZOLE. Journal of Drug Delivery and Therapeutics, 5(6), 1-7. [Link]
- ResearchGate. (n.d.). Reactions of 3-(p-substituted-phenyl)
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5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole crystallization method
An Application Guide for the Crystallization of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functionalities, offering improved metabolic stability and specific molecular geometry.[1][2] The presence of a reactive chloromethyl group and a fluorophenyl moiety makes this molecule a versatile building block for the synthesis of novel therapeutic agents and functional materials.[3]
Achieving a high degree of purity and a stable, well-defined crystalline form is paramount for its application in drug development and further chemical synthesis. Crystallization is a critical purification technique that removes impurities and allows for the control of crystal size and morphology, which can impact dissolution rates and bioavailability.[4][5] This document provides a detailed guide to the crystallization of this compound, based on established principles of small molecule crystallization and methodologies reported for structurally related compounds.
Understanding the Molecule: Inferred Physicochemical Properties
A successful crystallization strategy begins with an understanding of the molecule's physicochemical properties. Based on its structure, this compound is a moderately polar organic compound. The presence of the oxadiazole ring, the fluorine atom, and the chlorine atom contributes to its polarity. This suggests that it will exhibit good solubility in a range of common organic solvents, such as alcohols, esters, and chlorinated solvents, and lower solubility in nonpolar solvents like alkanes.
Strategic Approach to Crystallization
The selection of an appropriate crystallization method is crucial for obtaining high-quality crystals. For small organic molecules like the topic compound, several techniques are commonly employed.[6][7] The choice of method is primarily dictated by the solubility profile of the compound in various solvents.
Cooling Crystallization
This is the most common and often the first method to be attempted. It relies on the principle that the solubility of most organic compounds decreases with temperature.[5] The compound is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, which is then slowly cooled to induce crystallization.
Antisolvent Crystallization
This technique is useful when the compound is highly soluble in a particular solvent at room temperature. An "antisolvent," in which the compound is insoluble but which is miscible with the primary solvent, is added to the solution to reduce the overall solubility and induce precipitation or crystallization.[4]
Slow Evaporation
In this method, the compound is dissolved in a volatile solvent at room temperature. The solvent is then allowed to evaporate slowly, which gradually increases the concentration of the solute, leading to supersaturation and crystal formation.[8] This method is particularly useful for obtaining single crystals for X-ray diffraction studies.
Vapor Diffusion
Vapor diffusion is a gentle method suitable for small quantities of material. A solution of the compound is placed in a small, open container inside a larger sealed vessel containing a more volatile antisolvent. The vapor of the antisolvent slowly diffuses into the solution, reducing the solubility of the compound and promoting gradual crystallization.[8]
Systematic Solvent Selection
The key to successful crystallization is finding a solvent or solvent system in which the compound has moderate solubility at high temperatures and low solubility at low temperatures. A preliminary solubility screen is therefore essential.
Protocol for Solubility Screening:
-
Place a small amount (e.g., 10-20 mg) of the crude this compound into several vials.
-
To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane, water) dropwise at room temperature, with agitation, until the solid dissolves. Record the approximate volume of solvent required.
-
If the compound is readily soluble at room temperature, the solvent may be suitable for the antisolvent method.
-
If the compound is sparingly soluble or insoluble at room temperature, gently heat the vial and observe the solubility. If the compound dissolves upon heating, the solvent is a good candidate for cooling crystallization.
-
Cool the vials that were heated to room temperature and then in an ice bath. Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.
Table 1: Hypothetical Solubility Screening Results
| Solvent | Solubility at Room Temp. | Solubility at Reflux | Crystal Formation on Cooling | Suitability |
| Methanol | High | Very High | Poor | Antisolvent with water |
| Ethanol | Moderate | High | Good | Cooling Crystallization |
| Isopropanol | Low | Moderate | Excellent | Cooling Crystallization |
| Ethyl Acetate | High | Very High | Poor | Antisolvent with heptane |
| Acetone | High | Very High | Poor | Not ideal |
| Toluene | Low | Moderate | Good | Cooling Crystallization |
| Heptane | Insoluble | Insoluble | - | Antisolvent |
| Water | Insoluble | Insoluble | - | Antisolvent |
Based on these hypothetical results, isopropanol and toluene are excellent candidates for cooling crystallization, while ethanol could also be effective. Ethyl acetate/heptane and methanol/water are promising solvent/antisolvent systems.
Detailed Crystallization Protocol: Cooling Crystallization from Isopropanol
This protocol is based on the common observation that moderately polar oxadiazole derivatives often crystallize well from alcohols.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula and weighing balance
-
Drying oven or vacuum desiccator
Step-by-Step Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar. For every 1 gram of crude material, add approximately 10-15 mL of isopropanol.
-
Heating to Reflux: Attach a condenser to the flask and heat the mixture to a gentle reflux with stirring. Add more isopropanol portion-wise until all the solid has dissolved. It is crucial to add the minimum amount of hot solvent required to fully dissolve the compound to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface, undisturbed. Slow cooling is essential for the formation of larger, purer crystals.[5]
-
Inducing Crystallization (if necessary): If crystals do not form after the solution has reached room temperature, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal from a previous batch.
-
Ice Bath Cooling: Once crystal formation is well underway at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
Visualization of the Crystallization Workflow
Sources
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Advanced crystallisation methods for small organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. unifr.ch [unifr.ch]
Application and Protocol Guide for the Purification of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, a key heterocyclic intermediate in contemporary drug discovery. The 1,2,4-oxadiazole moiety is a crucial pharmacophore, and achieving high purity of its derivatives is paramount for accurate biological evaluation and downstream applications.[1][2][3] This document outlines systematic methodologies for purification via flash column chromatography and recrystallization, alongside analytical techniques for purity verification, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific principles to empower effective troubleshooting and optimization.
Introduction: The Significance of Purity
This compound is a versatile building block in medicinal chemistry. The 1,2,4-oxadiazole ring often serves as a bioisosteric replacement for ester or amide functionalities, enhancing metabolic stability and modulating pharmacokinetic properties.[1] The presence of impurities, even in minute quantities, can drastically alter experimental outcomes by introducing confounding variables in biological assays or impeding the progress of synthetic routes.[4] Therefore, rigorous purification is not merely a procedural step but a cornerstone of scientific integrity in the development of novel therapeutics. This guide provides the technical framework to achieve the high level of purity required for such sensitive applications.
Understanding the Impurity Profile
Effective purification begins with a theoretical understanding of the potential impurities. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles typically involves the cyclization of an O-acyl amidoxime intermediate, which is formed from a substituted amidoxime and an acylating agent.[5][6] For the target molecule, a common synthetic route involves the reaction of 3-fluorobenzamidoxime with chloroacetyl chloride.[7]
Potential impurities may include:
-
Starting Materials: Unreacted 3-fluorobenzamidoxime and residual chloroacetyl chloride or its hydrolysis product, chloroacetic acid.
-
By-products: Side products from dimerization of reactants or incompletely cyclized intermediates.[2]
-
Reagents and Solvents: Residual catalysts (e.g., pyridine, triethylamine) and solvents used in the reaction and work-up.[5]
-
Degradation Products: The chloromethyl group can be susceptible to hydrolysis or reaction with nucleophiles, particularly under basic or heated conditions.
A logical workflow for purification and analysis is essential for systematically removing these impurities.
Sources
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- 2. Making sure you're not a bot! [mostwiedzy.pl]
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5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole reaction conditions
An Application Guide and Protocol for the Synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Its prominence stems from its role as a robust bioisostere for amide and ester functionalities.[4] This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate target binding by replacing hydrolytically labile groups with a more stable heterocyclic core.[4] The target molecule, This compound , is a particularly valuable synthetic intermediate. The 3-(3-fluorophenyl) group is a common motif in bioactive molecules, influencing properties like lipophilicity and target interaction, while the 5-(chloromethyl) group provides a reactive electrophilic site for further molecular elaboration through nucleophilic substitution.[5][6][7]
This document serves as a comprehensive guide for researchers, providing detailed protocols and a discussion of the underlying chemical principles for the synthesis of this key building block.
Synthetic Strategy: The Amidoxime Route to 1,2,4-Oxadiazoles
The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is most commonly and reliably achieved through the cyclization of an O-acylamidoxime intermediate.[1][8][9] This [4+1] approach, where four atoms are contributed by an amidoxime and one by an acylating agent, is highly versatile and generally high-yielding.[8] The overall transformation involves two key stages:
-
O-Acylation: The nucleophilic hydroxyl group of an amidoxime attacks an activated carboxylic acid derivative, typically an acyl chloride or anhydride.
-
Cyclodehydration: The resulting O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable 1,2,4-oxadiazole ring.
This process can be performed in a stepwise manner, with the isolation of the O-acylamidoxime, or as a more efficient one-pot procedure where the intermediate is generated and cyclized in situ.[1]
Caption: General workflow for the synthesis of the target oxadiazole.
Reaction Mechanism: From Amidoxime to Oxadiazole
The foundational mechanism involves two distinct steps. First, the amidoxime acts as a nucleophile, with its hydroxyl oxygen attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base, such as triethylamine or pyridine, is crucial here to neutralize the hydrochloric acid byproduct, driving the reaction forward. The subsequent cyclization is often induced thermally. High temperatures promote the intramolecular nucleophilic attack of the amidoxime's nitrogen atom onto the carbonyl carbon of the ester group, followed by dehydration to yield the aromatic oxadiazole ring.
Caption: Simplified mechanistic pathway from starting materials to product.
Experimental Protocols
Safety Precaution: These protocols involve corrosive and reactive chemicals. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Two-Step Synthesis with Intermediate Isolation
This method offers greater control and often simpler purification of the final product, as impurities from the first step can be removed before cyclization.
Step A: Synthesis of O-(Chloroacetyl)-3-fluorobenzamidoxime
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-fluorobenzamidoxime (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.2 M concentration).
-
Base Addition: Add triethylamine (1.1 eq) to the solution if using DCM. If pyridine is the solvent, it serves as both the solvent and the base.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation.
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled, stirring solution over 15-20 minutes. A precipitate (triethylammonium chloride) will form.[10]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Work-up: Quench the reaction by adding water. If using DCM, transfer the mixture to a separatory funnel, wash sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude O-acylamidoxime intermediate.
-
Purification: The intermediate can often be used in the next step without further purification. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Step B: Cyclodehydration to this compound
-
Setup: Place the crude or purified O-(chloroacetyl)-3-fluorobenzamidoxime (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Solvent: Add a high-boiling point aprotic solvent such as toluene or xylene (approx. 0.2 M concentration).
-
Thermal Cyclization: Heat the mixture to reflux (approx. 110-140 °C, depending on the solvent) and maintain for 8-16 hours.[7] Monitor the formation of the product and disappearance of the intermediate by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.
Protocol 2: One-Pot Synthesis
This approach is more time- and resource-efficient, though it may require more rigorous purification of the final product. The NaOH/DMSO system is a powerful superbasic medium that facilitates both acylation and cyclization at room temperature.[1][11]
-
Reagent Setup: In a round-bottom flask, add 3-fluorobenzamidoxime (1.0 eq) and powdered sodium hydroxide (NaOH) (2.0-3.0 eq) to dimethyl sulfoxide (DMSO) (approx. 0.3 M concentration).
-
Stirring: Stir the suspension vigorously at room temperature for 15-20 minutes.
-
Acylation & Cyclization: Add chloroacetyl chloride (1.1 eq) dropwise to the suspension at room temperature. The reaction is often exothermic; maintain the temperature below 35 °C with a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 2-5 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water. A solid precipitate of the product should form.
-
Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water to remove DMSO and inorganic salts.
-
Purification: Dry the crude solid. Further purification can be achieved by recrystallization (e.g., from ethanol) or by silica gel column chromatography as described in Protocol 1.
Summary of Reaction Conditions
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Pot) |
| Starting Materials | 3-Fluorobenzamidoxime, Chloroacetyl Chloride | 3-Fluorobenzamidoxime, Chloroacetyl Chloride |
| Key Reagents | Triethylamine or Pyridine | Sodium Hydroxide (NaOH) |
| Solvent(s) | Step A: DCM or PyridineStep B: Toluene or Xylene | Dimethyl Sulfoxide (DMSO) |
| Temperature | Step A: 0 °C to RTStep B: Reflux (110-140 °C) | Room Temperature (< 35 °C) |
| Reaction Time | 10 - 20 hours (total) | 2 - 5 hours |
| Key Advantage | Higher purity, better control | Faster, more efficient |
| Key Disadvantage | Longer, more steps | May require more rigorous purification |
Applications in Research and Development
The title compound is a versatile building block for drug discovery. The chloromethyl group is an excellent electrophile for Sₙ2 reactions, allowing for the facile introduction of the 3-(3-fluorophenyl)-1,2,4-oxadiazole moiety onto molecules containing nucleophilic groups (e.g., amines, thiols, phenols). This enables the rapid synthesis of compound libraries for screening against various biological targets, including kinases, G-protein coupled receptors, and enzymes implicated in cancer, inflammation, and infectious diseases.[2][4][12]
References
- Boyarskiy, V. P., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules.
- Organic & Biomolecular Chemistry (RSC Publishing). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization.
- Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles.
- Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal.
- Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Organic Letters.
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023).
- Agirbag, H., et al. (1992). The Reaction of Amidoximes with Chloroacetyl Chloride.
- Taylor & Francis Online. The Reaction of Amidoximes with Chloroacetyl Chloride.
- Kayukova, L. A. (2005). SYNTHESIS OF 1,2,4-OXADIAZOLES. ResearchGate.
- Sidneva, E. N., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules.
- Touaibia, M., et al. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate.
- de Oliveira, R. B., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Pharmaceuticals.
- Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.
- Zhang, X., et al. (2012). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- Gümüş, M., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. ResearchGate.
- WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles. (2019). Google Patents.
- Boyarskiy, V. P., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Institutes of Health.
- ResearchGate. Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles.
- PubChem. 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole.
- ResearchGate. Synthesis and Properties of 3Alkyl(aryl)-5-chloromethylisoxazoles.
- SpectraBase. 1,2,4-Oxadiazole, 3-chloromethyl-5-(5-tert-butyl-2-thienyl)-.
- PubChemLite. 5-chloro-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole.
- Gümüş, M., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. National Institutes of Health.
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (2024). Future Medicinal Chemistry.
- Ajani, O. O., et al. (2020). Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities. Mediterranean Journal of Chemistry.
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Analytical Methods for the Characterization and Quantification of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
An Application and Protocol Guide
Compound Profile
A foundational understanding of the target analyte's physicochemical properties is critical for method development.
| Property | Value | Source |
| IUPAC Name | 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | - |
| Molecular Formula | C₉H₆ClFN₂O | [1] |
| Molecular Weight | 212.61 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI Key | OFVIHHHWOQCWEK-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NOC(=N2)CCl | [1] |
Chromatographic Analysis: Purity and Quantification
Chromatographic methods are indispensable for separating the analyte from impurities, degradation products, and reaction byproducts, as well as for accurate quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC (RP-HPLC) is the premier technique for the purity assessment and quantification of moderately polar, non-volatile compounds like this compound. The methodology presented here is adapted from established methods for related oxadiazole compounds and is designed for robustness and selectivity.[2]
Causality in Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and resolution for aromatic compounds.
-
Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The addition of a small amount of phosphoric acid to the aqueous phase maintains a consistent low pH (~2.7), which serves to protonate any residual silanols on the silica backbone, thereby minimizing peak tailing and ensuring sharp, symmetrical peaks.[2]
-
Detection: The UV detection wavelength is set to 258 nm. This wavelength is chosen as it typically corresponds to a high absorbance region for substituted phenyl-oxadiazole systems, providing excellent sensitivity.[2]
Protocol 1: HPLC-UV Purity and Assay Determination
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Promosil C18 column (4.6 x 250 mm, 5 µm particle size) or equivalent.[2]
-
HPLC grade Acetonitrile, Water, and ortho-Phosphoric Acid (85%).
-
Volumetric flasks, pipettes, and 0.45 µm syringe filters.
-
-
Reagent Preparation:
-
Mobile Phase A (Aqueous): Add 1.0 mL of 85% ortho-Phosphoric Acid to 1000 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B (Organic): HPLC grade Acetonitrile.
-
Standard Solution (25 µg/mL): Accurately weigh 2.5 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Sample Solution: Prepare sample solutions at a similar concentration to the standard, using the same diluent. Filter through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Mobile Phase | Acetonitrile : Aqueous o-H₃PO₄ (pH ~2.7) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | 258 nm |
| Run Time | 10 minutes (adjust as needed based on retention) |
-
System Suitability:
-
Before analysis, perform five replicate injections of the standard solution.
-
The system is deemed suitable if the Relative Standard Deviation (RSD) for the peak area is ≤ 2.0%, the USP tailing factor is ≤ 2.0, and the theoretical plate count is ≥ 2000.
-
-
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Assay: Quantify the sample against the reference standard using the external standard method.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of the target compound.
Method Validation Summary: A robust analytical method must be validated to ensure it is fit for its intended purpose. The following table presents typical acceptance criteria for key validation parameters based on ICH guidelines.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 (e.g., across 1.25–50.0 µg/mL)[2] |
| Accuracy (% Recovery) | 98.0% – 102.0% |
| Precision (RSD%) | Intra-day ≤ 2.0%; Inter-day ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (e.g., ~0.02 µg/mL)[2] |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (e.g., ~0.05 µg/mL)[2] |
| Specificity/Selectivity | Peak purity analysis; Resolution > 2 from nearest peak[2] |
Spectroscopic Analysis: Identity and Structural Confirmation
Spectroscopic techniques provide orthogonal information to chromatography, confirming the molecular structure and identity of the compound. The characterization of novel oxadiazole derivatives consistently relies on a combination of NMR, FTIR, and MS.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). CDCl₃ is often suitable for this class of compounds.[5]
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
Record a ¹H NMR spectrum, referencing the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Record a ¹³C NMR spectrum, referencing the solvent peak (CDCl₃ at 77.16 ppm).
-
-
Data Interpretation: Analyze chemical shifts, coupling constants (J-values), and integration to confirm the structure.
Predicted NMR Data: The following table provides predicted chemical shifts based on the analysis of similar structures.[3][6]
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~8.0 - 7.4 | Multiplets (m) | 4H, Aromatic protons |
| ¹H | ~4.8 - 5.0 | Singlet (s) | 2H, -CH₂Cl |
| ¹³C | ~173 - 175 | Singlet | C5 of oxadiazole |
| ¹³C | ~168 - 170 | Singlet | C3 of oxadiazole |
| ¹³C | ~161 - 164 | Doublet (d, ¹JCF) | C-F of phenyl ring |
| ¹³C | ~115 - 132 | Multiple signals | Other aromatic carbons |
| ¹³C | ~35 - 38 | Singlet | -CH₂Cl |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the presence of key functional groups.
Protocol 3: FTIR Analysis
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, or prepare a KBr pellet.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Interpretation: Identify characteristic absorption bands.
Characteristic FTIR Absorption Bands: Based on known spectra for oxadiazole derivatives, the following peaks are expected.[3][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~1610 - 1580 | C=N stretch | Oxadiazole ring |
| ~1500 - 1450 | C=C stretch | Aromatic ring |
| ~1270 - 1220 | C-O-C stretch | Oxadiazole ring |
| ~1100 - 1050 | C-F stretch | Aryl-Fluoride |
| ~750 - 680 | C-Cl stretch | Alkyl-Chloride |
Mass Spectrometry (MS)
MS provides crucial information on the molecular weight and elemental composition of the analyte. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.
Protocol 4: HRMS Analysis
-
Instrumentation: An electrospray ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample directly into the ESI source in positive ion mode. Scan a relevant m/z range (e.g., 100-500).
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺.
-
Compare the measured accurate mass with the theoretical mass calculated for C₉H₇ClFN₂O⁺. The mass error should be less than 5 ppm.
-
Analyze the isotopic pattern, which will show a characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks due to the presence of the ³⁵Cl and ³⁷Cl isotopes.
-
Integrated Analytical Workflow
In a drug development or quality control setting, these techniques are not used in isolation. They form an integrated workflow to provide a complete analytical picture of the compound.
Caption: Integrated workflow for comprehensive analytical characterization.
This integrated approach ensures that the material's identity, purity, and strength are well-characterized and meet the stringent requirements for research and development.
References
- Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles.ResearchGate.
- Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway.ResearchGate.
- Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles.Beilstein Journals.
- 1,2,4-Oxadiazole, 3-chloromethyl-5-(5-tert-butyl-2-thienyl)-.SpectraBase.
- 5-Chloromethyl-3-methyl-1,2,4-oxadiazole - Optional[FTIR] - Spectrum.SpectraBase.
- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.ResearchGate.
- Reverse-phase chromatographic determination and intrinsic stability behavior of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol.Acta Pharmaceutica.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery.PubMed Central.
- FTIR spectra of the three oxadiazole derivatives.ResearchGate.
- Use of NMR and Other Spectroscopy Techniques in Heterocyclic Oxadiazole Derivatives Studies: A Review.STM Journals.
- 5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole - Optional[13C NMR] - Spectrum.SpectraBase.
- Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy.University of Pretoria Repository.
- Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides.MDPI.
- 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.SciSpace.
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- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Section 1: Compound Profile and Inherent Risk Analysis
This document provides detailed protocols for the safe handling, storage, and disposal of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. This compound is a heterocyclic molecule of interest in medicinal chemistry and drug development, likely serving as a reactive intermediate or building block.[1][2] The inherent reactivity, driven by the chloromethyl group, necessitates stringent safety protocols.
The 1,2,4-oxadiazole core is a stable heterocycle, often used as a bioisostere for ester or amide groups to improve metabolic stability in drug candidates.[2] However, the C5-linked chloromethyl group (-CH₂Cl) transforms the molecule into a potent electrophile. This functional group is analogous to a benzylic chloride, making it a reactive alkylating agent susceptible to nucleophilic substitution.[3] This reactivity is the primary source of its potential hazards and dictates the handling and storage requirements outlined herein.
Chemical Structure
Caption: Structure of this compound.
Synthesized Hazard Profile
No specific Safety Data Sheet (SDS) is available for this exact molecule. Therefore, this hazard assessment is synthesized from data on close structural analogues, particularly other 5-chloromethyl-1,2,4-oxadiazoles.[4][5][6][7] The primary hazards are associated with the reactive chloromethyl group.
Table 1: Inferred Physicochemical & Hazard Data
| Property | Value / Classification | Source (Analogue) |
|---|---|---|
| Molecular Formula | C₉H₆ClFN₂O | N/A |
| Molecular Weight | 212.61 g/mol | N/A |
| GHS Pictograms | [6][7] | |
| Signal Word | Danger | [6] |
| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H318: Causes serious eye damage. | [6][7] |
| Precautionary Stmts. | P260: Do not breathe dust/fume.P280: Wear protective gloves/clothing/eye & face protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor. | [7] |
| Potential Decomposition | Upon combustion, may emit toxic fumes of hydrogen chloride, nitrogen oxides, and carbon oxides. |[8][9] |
Section 2: Risk Mitigation and Engineering Controls
The primary directive is to prevent physical contact and inhalation. This is achieved by establishing multiple layers of safety, starting with the work environment itself.
-
Designated Area: All work with this compound must be performed in a designated area within the laboratory. This area should be clearly marked with warning signs indicating the presence of a corrosive and toxic chemical.[10]
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[11] The fume hood provides critical protection against inhalation of vapors or fine powders and contains any accidental spills. The face velocity should be verified to be within the range of 80-120 feet per minute.
-
Emergency Equipment: An operational safety shower and eyewash station must be located within a 10-second travel distance from the handling area.[12] Ensure all personnel are trained in their use. A Class ABC or dry chemical fire extinguisher should be readily accessible.
Section 3: Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used without exception. The selection of PPE is dictated by the potential for exposure.
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Step-by-Step PPE Protocol
-
Hand Protection: Wear two pairs of nitrile gloves. The chloromethyl group necessitates robust protection. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.
-
Eye and Face Protection: At a minimum, wear chemical splash goggles that conform to ANSI Z87.1 standards. If there is a risk of splashing or a reaction under pressure, a face shield must be worn over the goggles.[13]
-
Body Protection: A flame-resistant lab coat is mandatory. For larger-scale operations (>5g), a chemical-resistant apron should be worn over the lab coat.[7] Do not wear clothing made of synthetic materials like polyester, which can melt onto the skin.[13]
Section 4: Standard Operating Procedure (SOP) for Handling
This protocol covers the standard laboratory-scale use of the compound.
Preparation and Weighing
-
Pre-Handling Check: Before removing the compound from storage, ensure the fume hood is operational and the work area is clear of clutter and incompatible materials (e.g., strong bases, oxidizers).[14]
-
Equilibration: If the compound is stored in a freezer, allow the sealed container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which could react with the compound.
-
Weighing: Perform all weighing operations on a tared weigh boat or glassine paper inside the fume hood. Use non-metallic (ceramic or plastic) spatulas to avoid potential catalytic decomposition.[13]
-
Cleanup: After weighing, carefully clean the spatula and the balance area with a solvent-dampened wipe (e.g., ethanol or isopropanol), treating the wipe as hazardous waste.
Solution Preparation
-
Solvent Addition: Add the weighed solid to the reaction vessel inside the fume hood. Slowly add the desired solvent, ensuring the vessel is aimed away from you.
-
Dissolution: If sonication or heating is required for dissolution, ensure the vessel is appropriately sealed or equipped with a condenser to prevent vapor release.
-
Transfer: Use a glass pipette or syringe for transferring solutions. Never pipette by mouth.
Section 5: Long-Term Storage and Stability Management
Improper storage is a primary cause of reagent degradation and laboratory accidents.
Storage Conditions
The goal is to maintain the compound's integrity by isolating it from conditions that promote degradation or reaction, such as moisture, heat, and incompatible chemicals.
Table 2: Storage Conditions Summary
| Parameter | Recommendation | Rationale |
|---|---|---|
| Temperature | Store in a freezer at or below -20°C.[15] | Low temperatures slow the rate of potential decomposition or reaction with trace impurities. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The chloromethyl group can be sensitive to moisture and oxygen over long periods. |
| Container | Original manufacturer's container. Ensure the cap is tightly sealed. | Prevents contamination and ensures proper labeling. |
| Location | A dedicated, ventilated cabinet for reactive/toxic compounds. | Prevents accidental contact and ensures containment.[16] |
| Incompatibilities | Segregate from strong oxidizing agents, strong bases, amines, and metals. | The electrophilic chloromethyl group will react with nucleophiles (bases, amines) and can be reactive with certain metals.[11] |
Inventory Management
-
Labeling: Upon receipt, label the container with the date.
-
First-In, First-Out: Use older stock before newly acquired material to minimize the effects of long-term degradation.
-
Quantity Limitation: Only purchase quantities that are expected to be used within a reasonable timeframe to avoid prolonged storage of a reactive chemical.[16]
Section 6: Emergency Response Protocols
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response Flowchart
Caption: Step-by-step flowchart for responding to a chemical spill.
Exposure and First Aid
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][17]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12]
-
Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Section 7: Waste Disposal
All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Corrosive, Toxic).
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office according to all local, state, and federal regulations.[16]
Section 8: References
-
PubChem. (n.d.). 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:100442-49-7 | 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. Retrieved from [Link]
-
Kono Chem Co., Ltd. (n.d.). 5-(chloromethyl)-3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazole. Retrieved from [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]
-
University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from [Link]
-
IEDU. (n.d.). Instructions and Guidelines for Chemical Storage and Handling. Retrieved from [Link]
-
University of Louisville. (2022). Pro-Handling of Reactive Chemicals. Retrieved from [Link]
-
Popiołek, Ł., & Biernasiuk, A. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Retrieved from [Link]
-
Georgia Institute of Technology. (n.d.). Working with Highly Reactive Materials. Environmental Health & Safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Retrieved from [Link]
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Application Notes & Protocols: 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole as a Covalent Chemical Probe
Introduction: A New Tool for Exploring the Druggable Proteome
The quest for novel therapeutics often begins with the identification and validation of new biological targets. Chemical probes, small molecules that selectively interact with a protein of interest, are indispensable tools in this endeavor.[1] Among these, covalent probes offer distinct advantages, including high potency, prolonged duration of action, and the ability to target proteins traditionally considered "undruggable" due to shallow binding pockets.[2][3] This document provides a detailed guide to the application of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole , a novel chemical probe with the potential to covalently modify nucleophilic residues in the proteome, thereby enabling target discovery and validation.
The core of this probe is the 1,2,4-oxadiazole scaffold, a five-membered heterocycle recognized for its metabolic stability and broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[4][5] This scaffold serves as a stable framework for presenting the key reactive element: the chloromethyl group . This electrophilic "warhead" is designed to react with nucleophilic amino acid residues such as cysteine, lysine, or histidine, forming a stable covalent bond with its protein target.[6][7] The 3-fluorophenyl substituent provides a distinct chemical handle for structure-activity relationship (SAR) studies and can influence the probe's binding affinity and selectivity.
These application notes are intended for researchers in chemical biology, pharmacology, and drug discovery. We will detail protocols for utilizing this probe in target identification via chemoproteomics, validating target engagement in cellular systems, and assessing its biological effects through phenotypic assays. By explaining the causality behind experimental choices and emphasizing robust, self-validating methodologies, we aim to empower researchers to confidently deploy this probe in their quest for new biological insights.
Probe Characteristics & Handling
A summary of the key physicochemical and reactive properties of this compound is presented below.
| Property | Value/Description | Rationale & Implications |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₉H₆ClFN₂O | For mass spectrometry analysis. |
| Molecular Weight | 212.61 g/mol | Essential for preparing stock solutions and for mass shift calculations in MS experiments. |
| Reactive Group | Chloromethyl (-CH₂Cl) | An electrophilic warhead that can alkylate nucleophilic amino acids (e.g., Cys, Lys, His). This covalent interaction is the basis of its function as a probe.[6] |
| Core Scaffold | 3-(3-fluorophenyl)-1,2,4-oxadiazole | A metabolically stable and synthetically tractable scaffold.[8] The fluorophenyl group can be modified to generate analogs for SAR and control experiments. |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. Limited aqueous solubility. | Prepare high-concentration stock solutions (e.g., 10-50 mM) in anhydrous DMSO. Minimize freeze-thaw cycles. |
| Storage | Store at -20°C or -80°C, desiccated, and protected from light. | The chloromethyl group is reactive and can degrade over time, especially in the presence of nucleophiles (like water). Proper storage ensures probe integrity. |
PART 1: Target Identification using Chemoproteomics
The primary application of a novel covalent probe is to identify its cellular binding partners. The most powerful technique for this is mass spectrometry-based chemical proteomics. We present a standard workflow for identifying the targets of this compound in a cellular context.[9]
Workflow Overview: Competitive Activity-Based Protein Profiling (ABPP)
This protocol utilizes a competitive profiling approach to identify specific targets.[10] Cells are first treated with our probe of interest. A broad-spectrum, alkyne-tagged cysteine-reactive probe (e.g., iodoacetamide-alkyne, IA-alkyne) is then added. If our probe has covalently bound to a specific cysteine, it will block the binding of the IA-alkyne probe. This reduction in IA-alkyne labeling at a specific site, quantified by mass spectrometry, identifies a "hit."[11]
Caption: Competitive ABPP workflow for target identification.
Detailed Protocol: Competitive ABPP
1. Cell Culture and Treatment: a. Culture your cell line of interest (e.g., HeLa, HEK293T) to ~80-90% confluency. b. Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or DMSO vehicle control for a defined period (e.g., 1-4 hours). Causality: This initial incubation allows the probe to enter the cells and covalently bind to its targets. A concentration range is crucial to assess dose-dependency.
2. Cell Lysis: a. Harvest cells by scraping into ice-cold PBS and pellet by centrifugation. b. Lyse the cell pellet in a suitable buffer (e.g., RIPA buffer without nucleophilic components like DTT or β-mercaptoethanol) on ice. c. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 15 min at 4°C) to remove cell debris. d. Determine protein concentration using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).
3. Broad-Spectrum Probe Labeling: a. To 1 mg of proteome, add a broad-spectrum cysteine-reactive probe, such as Iodoacetamide-alkyne (IA-alkyne), to a final concentration of 100 µM. b. Incubate for 1 hour at room temperature, protected from light. Causality: The IA-alkyne will label cysteine residues that were not previously modified by the test probe.
4. Click Chemistry: a. Prepare the click-chemistry reaction cocktail. For a 1 mg sample, this typically includes a biotin-azide tag, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). b. Add the cocktail to the labeled proteome and incubate for 1 hour at room temperature. Causality: This bio-orthogonal reaction attaches a biotin handle to the alkyne-tagged probe, enabling subsequent enrichment.[9]
5. Protein Precipitation and Enrichment: a. Precipitate the protein (e.g., with methanol/chloroform) to remove excess reagents. b. Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS). c. Add high-affinity streptavidin-agarose beads and incubate for 1.5 hours with rotation to capture biotinylated proteins. d. Wash the beads extensively with SDS buffer and then with urea buffer and PBS to remove non-specifically bound proteins.[6]
6. On-Bead Digestion and Mass Spectrometry: a. Resuspend the beads in a buffer suitable for enzymatic digestion. Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide. b. Digest the captured proteins overnight with trypsin. c. Collect the supernatant containing the peptides. d. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]
7. Data Analysis: a. Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides. b. Search for peptides where the relative abundance is significantly decreased in the probe-treated samples compared to the DMSO control. c. The proteins corresponding to these down-regulated peptides are your candidate targets. Validate hits by ensuring the effect is dose-dependent.
PART 2: Target Validation and Cellular Characterization
Identifying a candidate target is the first step. The next critical phase is to validate that the probe directly engages this target in cells and that this engagement leads to a functional consequence.
Workflow for Target Validation
Caption: A multi-pronged approach for target validation.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells or lysates.[13] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.
1. Treatment and Heating: a. Treat intact cells with the probe (e.g., 10 µM) or DMSO for 1-2 hours. b. Harvest the cells, resuspend in PBS, and divide into aliquots. c. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes. d. As a control, perform the same experiment on cell lysates.
2. Lysis and Separation: a. Lyse the cells via freeze-thaw cycles. b. Pellet the aggregated, denatured proteins by centrifugation at high speed (20,000 x g for 20 min). c. The supernatant contains the soluble, non-denatured protein fraction.
3. Analysis: a. Analyze the soluble fractions by Western blot using an antibody specific for the candidate target protein. b. In the DMSO-treated samples, the protein band will disappear as the temperature increases. In the probe-treated samples, the protein will be stabilized, remaining soluble at higher temperatures. Causality: This "thermal shift" is direct evidence that the probe is binding to the target protein within the cell, altering its physical properties.
Protocol 2: Phenotypic Assays and Genetic Correlation
To link target engagement with a cellular function, it's essential to show that the probe's effect on a cellular process is dependent on its target.
1. Develop a Phenotypic Assay: a. Based on the known or predicted function of the candidate target, design a relevant cell-based assay.[14] This could be a cell viability assay (e.g., MTT), a reporter gene assay, an immunofluorescence assay for a specific marker, or a cell migration assay. b. Determine the dose-response curve for this compound in this assay.
2. Genetic Knockdown/Knockout: a. Use siRNA or a CRISPR/Cas9 system to reduce or eliminate the expression of the candidate target protein. Confirm the knockdown/knockout by Western blot. b. Run the phenotypic assay on the knockdown/knockout cells. Causality: If the probe's target is genuine, the genetic removal of that target should phenocopy the effect of the probe. For example, if the probe inhibits cell growth by inhibiting Protein X, then knocking out Protein X should also inhibit cell growth.
3. Chemical and Genetic Rescue/Resistance: a. Treat the knockdown/knockout cells with the probe. If the probe acts solely through this target, its effect should be diminished or absent in the cells lacking the target.[15] b. If the binding site on the target protein is known or can be predicted, mutating that residue (e.g., Cys to Ala) in an expression construct should confer resistance to the probe's effects.
PART 3: Best Practices and Data Interpretation
Essential Controls
-
Vehicle Control (DMSO): The baseline for all experiments. It ensures that the observed phenotype is due to the compound, not the solvent.
-
Inactive/Negative Control Analog: This is the gold standard. An ideal negative control is a close structural analog of the probe that lacks the reactive chloromethyl group but retains the core scaffold. This control helps to distinguish effects caused by covalent binding from those caused by non-covalent interactions of the scaffold itself. If a specific binding site is identified, a mutated version of the target protein can serve as a biological negative control.[16][17]
Interpreting Results
-
Dose-Response is Key: Always demonstrate that target engagement and the resulting phenotype occur in a dose-dependent manner. The concentration at which you see target engagement should correlate with the concentration that produces the cellular effect.
-
Selectivity Profiling: No probe is perfectly selective. The competitive ABPP experiment will not only identify the primary target but also potential off-targets. A high-quality probe should demonstrate a significant selectivity window between its primary target and any off-targets.[10]
-
Time-Dependence: As a covalent probe, its effects are often time-dependent. Characterize both target engagement and the phenotypic outcome over a time course.
By adhering to these protocols and principles, researchers can effectively utilize this compound to uncover new biology and validate novel drug targets.
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Application Notes and Protocols for Developing Assays with 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Introduction: Unveiling the Potential of a Covalent Modifier
The compound 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole represents a compelling starting point for targeted drug discovery programs. Its chemical architecture is noteworthy for two key features: the 1,2,4-oxadiazole core and a reactive chloromethyl group. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for esters and amides, contributing to a wide spectrum of biological activities including anticancer and anti-inflammatory properties.[1][2][3] The presence of the electrophilic chloromethyl group strongly suggests that this molecule is designed to act as a covalent inhibitor, forming a stable bond with nucleophilic amino acid residues on its protein target.[4][5]
Covalent inhibitors offer distinct therapeutic advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins with shallow binding pockets that are often considered "undruggable" by non-covalent binders.[4][6] However, the development of covalent drugs requires a specialized set of assays to characterize their unique mechanism of action, including confirmation of covalent binding, determination of inactivation kinetics, and assessment of cellular activity.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively design and execute assays for this compound and other similar covalent modifiers. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing a robust framework for advancing your research.
Part 1: Foundational Assays for Covalent Inhibitor Characterization
A critical first step in evaluating a putative covalent inhibitor is to unequivocally demonstrate that it forms a covalent adduct with its target protein. Mass spectrometry (MS) is the gold standard for this purpose, providing direct evidence of the covalent modification.[7][8][9]
Protocol 1: Confirmation of Covalent Adduct Formation by Intact Protein Mass Spectrometry
This protocol outlines the use of high-resolution mass spectrometry to detect the mass shift corresponding to the addition of the inhibitor to the target protein.
Principle: The covalent attachment of this compound to a target protein will result in a predictable increase in the protein's molecular weight. By comparing the mass of the protein before and after incubation with the compound, we can confirm covalent binding.
Experimental Workflow:
Caption: Workflow for Intact Protein Mass Spectrometry.
Materials:
-
Purified target protein of interest (at a concentration of 1-5 µM in a suitable buffer, e.g., PBS or HEPES).
-
This compound (dissolved in DMSO to a stock concentration of 10-100 mM).
-
LC-MS/MS system capable of intact protein analysis (e.g., a Q-TOF or Orbitrap mass spectrometer).
-
Appropriate columns and solvents for protein separation.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the purified target protein with a 5-10 fold molar excess of this compound. Include a vehicle control (protein with DMSO only).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for covalent modification. The optimal incubation time may need to be determined empirically.
-
Sample Preparation for MS: If necessary, desalt the protein sample using a C4 ZipTip or a similar device to remove non-volatile salts.
-
LC-MS Analysis: Inject the desalted sample onto the LC-MS system. The liquid chromatography step separates the protein from unbound small molecules. The mass spectrometer is operated in intact protein mode to acquire the mass spectrum of the protein.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein. Compare the mass of the protein from the compound-treated sample to the vehicle control.
Expected Results and Interpretation:
A successful covalent modification will result in a mass increase of the target protein corresponding to the molecular weight of the inhibitor fragment that attaches to the protein. For this compound, the expected mass shift would be the molecular weight of the compound minus the mass of the leaving group (in this case, a chlorine atom).
| Sample | Observed Mass (Da) | Expected Mass (Da) | Mass Shift (Da) | Interpretation |
| Protein + Vehicle | 15,000.0 | 15,000.0 | 0.0 | Unmodified Protein |
| Protein + Compound | 15,190.5 | 15,190.6 | 190.6 | Covalent Adduct Formed |
Note: The exact mass shift will depend on the molecular weight of the target protein and the inhibitor.
Protocol 2: Pinpointing the Binding Site by Peptide Mapping Mass Spectrometry
Identifying the specific amino acid residue modified by the covalent inhibitor is crucial for understanding its mechanism of action and for structure-based drug design.
Principle: After covalent modification, the protein is proteolytically digested into smaller peptides. These peptides are then analyzed by LC-MS/MS. The peptide containing the covalently modified amino acid will have a corresponding mass shift, and tandem MS (MS/MS) can be used to identify the exact site of modification.[7][10]
Experimental Workflow:
Caption: Workflow for Peptide Mapping Mass Spectrometry.
Materials:
-
Covalently modified protein sample from Protocol 1.
-
Dithiothreitol (DTT) for reduction.
-
Iodoacetamide (IAA) for alkylation.
-
Trypsin or another suitable protease.
-
LC-MS/MS system with fragmentation capabilities (e.g., CID, HCD).
-
Protein database search software (e.g., Mascot, Sequest).
Step-by-Step Protocol:
-
Denaturation, Reduction, and Alkylation: Denature the protein sample (e.g., with urea or by heating). Reduce disulfide bonds with DTT and then alkylate free cysteine residues with iodoacetamide.
-
Proteolytic Digestion: Digest the protein with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Inject the peptide digest onto the LC-MS/MS system. The instrument will acquire MS1 scans to measure the masses of the peptides and then select peptides for fragmentation (MS2 scans).
-
Data Analysis: Use a database search engine to identify the peptides from the MS/MS spectra. Search for the expected mass modification on nucleophilic residues (e.g., cysteine, lysine, serine).
Expected Results and Interpretation:
The database search will identify the peptide that has been modified by the compound. The MS/MS spectrum of this peptide will show a series of fragment ions, and the mass shift on a specific fragment ion will pinpoint the modified amino acid residue. This provides definitive evidence of the binding site.
Part 2: Quantifying Inhibitor Potency - Enzyme Kinetics
Once covalent binding is confirmed, the next step is to quantify the inhibitor's potency. For covalent inhibitors, this is typically expressed as the second-order rate constant of inactivation (kinact/KI), which is a more informative parameter than a simple IC50 value.[4][11]
Protocol 3: Determination of kinact and KI for Covalent Inhibition
This protocol describes a continuous or discontinuous enzyme assay to measure the rate of enzyme inactivation at different inhibitor concentrations.
Principle: The inhibitor first forms a reversible complex with the enzyme (characterized by KI), followed by an irreversible inactivation step (characterized by kinact). By measuring the rate of loss of enzyme activity over time at various inhibitor concentrations, both parameters can be determined.
Experimental Workflow:
Caption: Workflow for Determining Covalent Inhibition Kinetics.
Materials:
-
Purified, active enzyme.
-
Substrate for the enzyme that produces a detectable signal (e.g., colorimetric, fluorescent).
-
This compound.
-
Plate reader or spectrophotometer/fluorometer.
-
Graphing and data analysis software.
Step-by-Step Protocol:
-
Assay Development: First, establish a robust enzyme assay with the chosen substrate, ensuring the reaction is in the linear range.[12][13]
-
Inhibitor Pre-incubation: Pre-incubate the enzyme with various concentrations of the inhibitor for different periods.
-
Initiate Reaction: At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate to start the reaction.
-
Measure Activity: Measure the initial rate of the enzymatic reaction.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).
-
Plot kobs versus the inhibitor concentration. Fit this data to the Michaelis-Menten equation to determine kinact (the maximum rate of inactivation) and KI (the inhibitor concentration at half-maximal inactivation rate). The ratio kinact/KI is the second-order rate constant of inhibition.
-
Expected Results and Interpretation:
A time- and concentration-dependent loss of enzyme activity is indicative of covalent inhibition. The kinact/KI value provides a quantitative measure of the inhibitor's potency, allowing for comparison with other compounds.
| Inhibitor Concentration (µM) | kobs (min-1) |
| 0 | 0 |
| 1 | 0.05 |
| 5 | 0.20 |
| 10 | 0.35 |
| 20 | 0.50 |
From the plot of kobs vs. [Inhibitor], one can derive kinact and KI.
Part 3: Assessing Cellular Activity
While biochemical assays are essential for mechanistic understanding, it is crucial to evaluate the inhibitor's activity in a cellular context to assess factors like cell permeability and target engagement in a more physiologically relevant environment.[14][15]
Protocol 4: Cell-Based Target Engagement Assay
This protocol describes a general approach to measure the extent to which the inhibitor modifies its target protein within cells.
Principle: Cells are treated with the inhibitor, and then the target protein is analyzed to determine the percentage of the protein that has been covalently modified. This can be achieved using techniques such as Western blotting with a modification-specific antibody (if available) or by using a competitive probe assay. A more direct method involves lysing the cells and analyzing the target protein by mass spectrometry.
Experimental Workflow:
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- 12. Enzyme assay - Wikipedia [en.wikipedia.org]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. reactionbiology.com [reactionbiology.com]
Formulation of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole for Preclinical Research: Application Notes and Protocols
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the formulation strategies for the novel research compound, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. Given the critical role of formulation in achieving reliable and reproducible results in preclinical studies, this document delves into the physicochemical considerations, detailed protocols for solubilization, and stability assessments tailored to this specific molecule.
Introduction: The Importance of Formulation in Preclinical Research
The journey of a new chemical entity (NCE) from discovery to potential clinical application is fraught with challenges, a primary one being its effective delivery to the biological target in a consistent and bioavailable manner. The formulation of a compound dictates its solubility, stability, and pharmacokinetic profile, thereby profoundly influencing the outcomes of both in vitro and in vivo studies.[1] An inadequate formulation can lead to misleading data, masking the true potential of a promising compound or, conversely, suggesting efficacy that is not reproducible.
This compound is a member of the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized for their metabolic stability and broad range of biological activities.[2] However, like many NCEs, it is predicted to have low aqueous solubility, necessitating a carefully considered formulation strategy to ensure maximal exposure in preclinical models. This guide will provide a systematic approach to formulating this compound for research purposes.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an NCE is the foundation of a rational formulation strategy.[3] While experimental data for this specific molecule is not widely available, we can predict its key properties based on its structure using computational tools.
| Property | Predicted Value | Implication for Formulation |
| Molecular Weight | 212.61 g/mol | Within the range of typical small molecules. |
| Aqueous Solubility | Very Low | Indicates that simple aqueous solutions are not feasible. Advanced formulation techniques will be required. |
| cLogP | ~2.5 - 3.5 | Suggests the compound is lipophilic, which can aid in membrane permeability but contributes to poor aqueous solubility. |
| pKa | Not readily ionizable | pH modification of the vehicle is unlikely to significantly improve solubility. |
These values are estimations based on computational models and should be experimentally verified.
The predicted low aqueous solubility and non-ionizable nature of this compound guide our formulation approach towards solubilization enhancement techniques.
Formulation Strategies for In Vitro Studies
For cellular and biochemical assays, it is crucial to prepare a stock solution of the compound in a suitable organic solvent, which is then diluted into the aqueous assay medium. The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid solvent-induced artifacts.[4]
Preparation of a High-Concentration Stock Solution
Rationale: Creating a high-concentration stock solution in an appropriate organic solvent is the first step in preparing working solutions for in vitro assays. This minimizes the volume of organic solvent introduced into the final assay, reducing the risk of cellular toxicity or interference with the experimental system.
Protocol:
-
Solvent Selection: Based on the predicted lipophilicity, Dimethyl Sulfoxide (DMSO) is a suitable initial choice for solubilizing this compound.
-
Weighing: Accurately weigh a precise amount of the compound (e.g., 5 mg) using an analytical balance.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). For 5 mg of a compound with a molecular weight of 212.61 g/mol , adding 2.35 mL of DMSO will yield a 10 mM stock solution.
-
Solubilization: Vortex the solution thoroughly. If necessary, use a sonicator for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm the absence of any particulate matter.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Preparation of Working Solutions and Troubleshooting Precipitation
Rationale: When diluting the DMSO stock solution into an aqueous buffer or cell culture medium, the compound may precipitate out of solution due to its low aqueous solubility. This phenomenon, known as "solvent shock," can lead to inaccurate dosing and variability in experimental results.[5]
Protocol for Dilution:
-
Serial Dilution: Perform serial dilutions of the high-concentration stock solution in DMSO to create a range of intermediate concentrations.
-
Final Dilution: Add a small volume of the appropriate DMSO stock solution to the pre-warmed aqueous assay buffer or medium and mix immediately and vigorously. It is crucial to add the stock solution to the aqueous phase, not the other way around.
-
Visual Inspection: After dilution, visually inspect the working solution for any signs of precipitation or cloudiness.
Troubleshooting Precipitation:
-
Decrease Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is as low as possible, ideally below 0.1%.
-
Use of Pluronic F-127: For particularly challenging compounds, a small amount of Pluronic F-127 can be added to the aqueous medium to aid in solubilization.
-
Warm the Aqueous Medium: Pre-warming the assay buffer or medium to 37°C can sometimes help to keep the compound in solution.
Caption: Nanosuspension preparation workflow.
Cyclodextrin-Based Formulations
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, effectively increasing their aqueous solubility and stability. [6]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.
Protocol:
-
Phase Solubility Studies: Determine the stoichiometry and binding constant of the complex by adding increasing concentrations of HP-β-CD to a saturated solution of the compound and measuring the increase in solubility.
-
Complexation: Prepare an aqueous solution of HP-β-CD. Slowly add the compound to the cyclodextrin solution while stirring or sonicating.
-
Lyophilization (Optional): For a solid dosage form, the solution can be lyophilized (freeze-dried) to obtain a solid inclusion complex powder, which can be reconstituted before use.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), or Nuclear Magnetic Resonance (NMR) spectroscopy.
Stability Considerations
The stability of the formulated compound is crucial for ensuring accurate dosing and reliable experimental results. Stability studies should be conducted to determine the appropriate storage conditions and shelf-life of the formulation. [7]
Forced Degradation Studies
Rationale: Forced degradation studies are performed under stressed conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and pathways. [8]This information is vital for developing stability-indicating analytical methods. The chloromethyl group on the oxadiazole ring may be susceptible to hydrolysis or nucleophilic substitution, which should be investigated.
Protocol Overview:
-
Stress Conditions: Expose the compound in solution and as a solid to various stress conditions as per ICH guidelines (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 60°C, and photostability). [7]2. Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
-
Peak Purity: Assess the peak purity of the parent compound to ensure no co-eluting degradants.
Formulation Stability
Rationale: The chosen formulation should not only solubilize the compound but also maintain its chemical and physical stability over the duration of the study.
Protocol:
-
Storage: Store the final formulation at the intended storage temperature (e.g., 4°C) and at an accelerated condition (e.g., 25°C).
-
Testing: At predetermined time points (e.g., 0, 7, 14, and 28 days), analyze the formulation for:
-
Appearance: Visual inspection for precipitation, crystallization, or color change.
-
Potency: Quantification of the active compound concentration by HPLC.
-
Purity: Analysis of degradation products by HPLC.
-
Particle Size (for nanosuspensions): Measurement of particle size distribution to check for particle growth.
-
Safety and Handling
This compound is a research chemical with unknown toxicological properties. The chloromethyl group suggests potential reactivity. Therefore, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling the compound.
-
Ventilation: Handle the solid compound and concentrated solutions in a chemical fume hood.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
The successful preclinical evaluation of this compound is highly dependent on the development of an appropriate formulation. Due to its predicted poor aqueous solubility, advanced formulation strategies such as co-solvent systems, nanosuspensions, or cyclodextrin complexation are necessary. The choice of formulation will depend on the specific requirements of the in vitro or in vivo study, including the desired dose, route of administration, and duration of the experiment. It is imperative to perform thorough characterization and stability testing of the final formulation to ensure the integrity and reproducibility of the research findings.
References
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- NANOSUSPENSION – A PROMISING TECHNIQUE FOR POORLY SOLUBLE DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2023;14(5):2326-2336.
- Scholars Research Library Nanosuspensions: Ideal Approach for the Drug Delivery of Poorly Water Soluble Drugs.
- nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water - SciSpace.
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- Drug Excipient Compatibility Study. Scribd.
- Drug Excipients Compatibility Guide. Scribd.
- Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. ACS Omega. 2022;7(46):42027-42035.
- Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology. 2013;9(12):1635-1646.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules. 2019;24(19):3603.
- Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology. 2016;35(2):170-201.
- Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. Molecules. 2023;28(6):2675.
- Forced Degradation Studies. SciSpace.
- Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. ACS Omega. 2022;7(46):42027-42035.
- Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles. ResearchGate.
- Solubility of Halogenated Hydrocarbons in Hydrophobic Ionic Liquids: Experimental Study and COSMO-RS Prediction. ResearchGate.
- Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate.
- Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers. 2. Identification of more aqueous soluble analogs as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. 2009;19(15):4410-4415.
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules. 2022;27(23):8283.
- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. ResearchGate.
- Forced Degradation Studies. Semantic Scholar.
- Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. ResearchGate.
- Host-guest interaction between herbicide oxadiargyl and hydroxypropyl-β-cyclodextrin. International Journal of Molecular Sciences. 2013;14(12):23573-23588.
- Recent advances on oxadiazole motifs: Synthesis, reactions and biological activities.
- Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate.
- CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences.
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. ResearchGate.
- Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. ResearchGate.
- Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal.
- Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics. 2023;15(8):2053.
- 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole. PubChem.
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. 2022;27(8):2400.
- Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules. 2020;25(21):5199.
- Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. ResearchGate.
- Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. Molecules. 2023;28(19):6933.
- Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. University of Pretoria.
- Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. 2017;18(1):3-22.
- Design, Synthesis, and Screening of 5-Aryl-3-(2-(pyrrolyl)thiophenyl)-1,2,4-oxadiazoles as Potential Antitumor Molecules on Breast Cancer MCF-7 Cell Line. Chemical & Pharmaceutical Bulletin. 2018;66(12):1181-1195.
- View of Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. Journal of Pharma and Biomedics.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on troubleshooting and yield improvement. We provide scientifically-grounded explanations for experimental choices, detailed protocols, and answers to frequently encountered issues.
Overview of the Synthetic Pathway
The most established and versatile method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime followed by a cyclodehydration reaction.[1][2] For the target molecule, this compound, the key precursors are 3-fluorobenzamidoxime and an acylating agent, chloroacetyl chloride .[3]
The synthesis is conceptually a two-step process:
-
O-Acylation: The nucleophilic amidoxime reacts with the highly electrophilic chloroacetyl chloride to form an O-acylamidoxime intermediate. This step is typically fast and exothermic.
-
Cyclodehydration: The intermediate undergoes intramolecular cyclization with the elimination of water to form the stable 1,2,4-oxadiazole ring. This is often the rate-limiting and most challenging step, requiring energy input (heat) or catalysis to proceed efficiently.[4]
Caption: General two-step synthetic workflow.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you diagnose and solve problems impacting your reaction yield and purity.
Question 1: My overall yield is extremely low or zero. Where should I start investigating?
Answer: A low or non-existent yield is a common but solvable issue. The problem almost certainly lies in one of the two core steps: O-acylation or cyclodehydration. A systematic approach using Thin-Layer Chromatography (TLC) is essential for diagnosis.
-
Step 1: Verify the O-Acylation.
-
Diagnosis: After adding the chloroacetyl chloride (at 0 °C) and stirring for 30-60 minutes, take a sample for TLC analysis. You should see the complete or near-complete consumption of the 3-fluorobenzamidoxime starting material and the appearance of a new, less polar spot corresponding to the O-acylamidoxime intermediate.
-
Potential Cause: If the amidoxime spot remains dominant, the acylation has failed. This is often due to poor quality reagents. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture.
-
Solution: Ensure you are using an anhydrous (dry) solvent and a freshly opened or properly stored bottle of chloroacetyl chloride. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.
-
-
Step 2: Assess the Cyclodehydration.
-
Diagnosis: If the TLC from Step 1 shows successful formation of the intermediate, the bottleneck is the cyclization. After the heating or catalysis step, a TLC should show the disappearance of the intermediate spot and the emergence of the final product spot.
-
Potential Cause: The intermediate is formed but does not cyclize. This indicates insufficient energy input or inadequate catalysis for the ring-closing reaction.
-
Solution: The cyclization is the most critical step to optimize. Refer to the detailed solutions in Question 3 for enhancing the efficiency of this transformation.
-
Question 2: My reaction is messy, with multiple spots on the TLC, and the desired product is a minor component. What are the likely side products and how can I minimize them?
Answer: A complex reaction mixture points to side reactions competing with the desired pathway.
-
Primary Cause: Hydrolysis. The most common side product is chloroacetic acid (from the hydrolysis of chloroacetyl chloride) and unreacted amidoxime. The acid can protonate the amidoxime, rendering it non-nucleophilic and halting the reaction.
-
Solution: As mentioned above, rigorous anhydrous conditions are paramount. Use dry solvents, perform the reaction under an inert atmosphere, and add the chloroacetyl chloride dropwise at 0 °C to a solution of the amidoxime and a base. The base (e.g., triethylamine, pyridine) acts as an acid scavenger, neutralizing the HCl byproduct generated during acylation and preventing it from deactivating the starting material.[1]
-
-
Secondary Cause: Incomplete Cyclization. The O-acylamidoxime intermediate may persist in the final mixture if cyclization conditions are too mild or reaction time is too short.
-
Solution: Increase the reaction temperature, prolong the heating time, or switch to a more effective cyclization method as detailed in the table below.
-
-
Tertiary Cause: Degradation. Although less common for this specific substrate, prolonged heating at very high temperatures can lead to decomposition of the starting materials, intermediate, or product.
-
Solution: Monitor the reaction progress by TLC. Once the product is formed and the intermediate is consumed, proceed with the work-up. Avoid unnecessarily long reflux times. Microwave-assisted synthesis can often provide the necessary energy in a much shorter timeframe, minimizing degradation.[5]
-
Question 3: The cyclization of the O-acylamidoxime intermediate is inefficient. How can I drive this critical step to completion?
Answer: Optimizing the cyclodehydration is the single most effective way to improve your yield. The traditional method is thermal reflux, but modern catalytic and energy-input methods offer significant advantages.
| Method | Typical Conditions | Pros | Cons | Citation(s) |
| Thermal Reflux | Reflux in a high-boiling solvent like toluene or xylene for several hours (4-12 h). | Simple setup; requires no special reagents. | Long reaction times; high temperatures can cause degradation; may not be sufficient for difficult substrates. | [1][3] |
| Base-Catalyzed | Tetrabutylammonium fluoride (TBAF) (1.0-1.4 eq) in anhydrous THF at room temperature. | Very mild conditions (room temp); high efficiency and clean reactions; short reaction times (1-12 h). | TBAF is expensive, hygroscopic, and must be handled in an anhydrous environment. | [6][7][8] |
| Microwave-Assisted | Heating in a sealed vessel in a microwave reactor (e.g., 100-150 °C) in a polar aprotic solvent (e.g., DMF, Acetonitrile). | Extremely rapid (5-20 minutes); often leads to higher yields and cleaner reactions by minimizing side product formation. | Requires specialized microwave synthesis equipment. | [5][9] |
Recommendation: For labs with the capability, microwave-assisted synthesis is often the superior choice for both speed and yield.[5][9] If this is not available, a base-catalyzed TBAF approach offers an excellent, mild alternative to high-temperature reflux.[6]
Question 4: What is the optimal choice of base and solvent for this synthesis?
Answer: The choice of base and solvent depends on the specific step of the reaction. There is no single "best" combination, but rather a logical selection based on the chemical transformation being performed.
Sources
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Technical Support Center: Synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Welcome to the technical support guide for the synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone in medicinal chemistry, valued for the ring's role as a stable bioisostere for amide and ester functionalities.[1][2] The target molecule, this compound, is typically synthesized via the condensation and subsequent cyclization of 3-fluorobenzamidoxime with a chloroacetylating agent. This guide addresses critical questions that arise during this two-stage process.
Caption: Fig 1. Primary Synthetic Route. A two-stage process involving O-acylation followed by cyclization.
Troubleshooting Guide & FAQs
Category 1: Acylation Stage Issues (Amidoxime + Acyl Chloride)
Question 1: My reaction is messy, and I see multiple products by TLC/LC-MS immediately after adding chloroacetyl chloride. What is the most likely side reaction?
Answer: The most probable cause is a lack of regioselectivity during the acylation of the 3-fluorobenzamidoxime. Amidoximes are binucleophilic, meaning they have two nucleophilic sites: the hydroxyl oxygen and the amino nitrogen.[3] While O-acylation is required for the subsequent cyclization to a 1,2,4-oxadiazole, competitive N-acylation can occur.
-
O-Acylation (Desired): Leads to the O-acylamidoxime intermediate, which readily cyclizes upon heating or with a catalyst.
-
N-Acylation (Side Reaction): Forms an N-acylamidoxime isomer. This isomer is generally stable and will not cyclize to the desired 1,2,4-oxadiazole under standard conditions. It will persist as a major impurity.
Causality: The nucleophilicity of the oxygen versus the nitrogen can be influenced by reaction conditions. In neutral or slightly acidic media, the oxygen is often the more reactive site.[4] However, the choice of base and solvent plays a critical role. A strong, non-nucleophilic base is preferred to deprotonate the hydroxyl group selectively.
Troubleshooting Steps:
-
Control Temperature: Perform the addition of chloroacetyl chloride at a low temperature (e.g., 0 °C) to minimize rapid, uncontrolled side reactions.
-
Choice of Base: Use a hindered or non-nucleophilic base like triethylamine (TEA) or pyridine. Avoid strong bases like NaOH at this stage, which can promote other side reactions.
-
Solvent: Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard.[1]
-
Monitor Closely: Follow the reaction by TLC. The O-acyl intermediate should form a clean spot. If multiple spots appear, the reaction conditions need optimization.
Caption: Fig 2. O- vs. N-Acylation Side Reaction. Only O-acylation leads to the desired product.
Question 2: The reaction seems to stall. I see a significant amount of unreacted amidoxime starting material even after several hours. Why?
Answer: This is a common issue that typically points to one of three problems: reagent quality, incomplete activation, or stoichiometry.[5]
Troubleshooting Steps:
-
Reagent Purity:
-
Amidoxime: Ensure the 3-fluorobenzamidoxime is pure and dry. Impurities can interfere with the reaction.
-
Chloroacetyl Chloride: This reagent is highly reactive and susceptible to hydrolysis by atmospheric moisture, turning into chloroacetic acid. Use a fresh bottle or a recently opened one. Hydrolysis neutralizes the acylating agent and can quench the base.
-
-
Stoichiometry: Ensure at least a 1:1 molar ratio of chloroacetyl chloride to the amidoxime. A slight excess (1.1 equivalents) of the acyl chloride is often used to drive the reaction to completion. Ensure the base is also present in at least stoichiometric amounts (typically 1.1-1.2 equivalents) to neutralize the HCl generated.
-
Reaction Conditions: While low temperature is recommended for the initial addition, the reaction may need to be warmed to room temperature and stirred for several hours to go to completion.[6]
Category 2: Cyclization Stage Issues
Question 3: I've successfully formed the O-acylamidoxime intermediate, but it won't convert to the final 1,2,4-oxadiazole. What conditions are needed for the cyclization?
Answer: The cyclization of the O-acylamidoxime intermediate is a dehydrative process that requires energy input or catalysis.[7] Simply leaving the intermediate at room temperature is often insufficient.
Causality: The reaction involves an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic oxadiazole ring. This process has an activation energy barrier that must be overcome.
Troubleshooting & Optimization: There are two primary methods to promote cyclization:
-
Thermal Cyclization: This is the most straightforward method. The O-acyl intermediate is heated in a high-boiling solvent like toluene, xylene, or diphenyl ether.[8] Refluxing in toluene (approx. 110 °C) is a common starting point.
-
Base-Catalyzed Cyclization: Certain bases can significantly accelerate the cyclization, often allowing the reaction to proceed at room temperature. Tetrabutylammonium fluoride (TBAF) in an aprotic solvent like THF is a highly effective catalyst for this transformation.[1][8] The fluoride ion acts as a strong base in the anhydrous solvent, facilitating the deprotonation steps required for cyclization.
| Method | Typical Conditions | Advantages | Disadvantages | Reference |
| Thermal | Toluene or Xylene, Reflux (110-140 °C), 4-12 h | Simple setup, no additional reagents. | High temperatures may degrade sensitive functional groups. | [8] |
| Base-Catalyzed | TBAF (0.1-1.4 eq), THF, Room Temp, 1-16 h | Mild conditions, high efficiency. | TBAF is hygroscopic and must be anhydrous for best results. | [1] |
| One-Pot | Superbase medium (e.g., NaOH/DMSO) from start | High efficiency, avoids intermediate isolation. | Not suitable for base-sensitive substrates. | [9][10] |
Table 1. Comparison of Common Cyclization Conditions.
Question 4: After my work-up, my final product's NMR shows impurities, and the mass spec indicates a product with a mass of +18 Da. What happened?
Answer: This strongly suggests hydrolysis. The chloromethyl group (-CH₂Cl) on the 5-position of the oxadiazole is an active electrophile, similar to a benzyl chloride. During aqueous work-up or chromatography on silica gel (which is slightly acidic and contains water), it can undergo an Sₙ2 or Sₙ1 reaction with water to form the corresponding hydroxymethyl derivative (-CH₂OH).
Troubleshooting Steps:
-
Anhydrous Work-up: If possible, perform a non-aqueous work-up. This could involve filtering the reaction mixture and concentrating it directly.
-
Minimize Contact with Water: If an aqueous wash is necessary, use brine (saturated NaCl solution) to reduce the activity of water, perform it quickly, and at a low temperature. Immediately dry the organic layer thoroughly with a drying agent like MgSO₄ or Na₂SO₄.
-
Chromatography: Neutralize your silica gel by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% TEA in Hexane/EtOAc) and then flushing with the eluent alone before loading your sample. This minimizes acid-catalyzed hydrolysis on the column.
-
Stability: The final product, this compound, should be stored in a dry, cool environment. The chloromethyl group can also react with other nucleophiles over time.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
Stage 1: O-Acylation
-
To a dry, round-bottom flask under a nitrogen atmosphere, add 3-fluorobenzamidoxime (1.0 eq).
-
Dissolve the amidoxime in anhydrous Dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (TEA) (1.2 eq) dropwise.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexane) for the consumption of the starting amidoxime and the formation of a new, higher Rf spot corresponding to the O-acyl intermediate.
Stage 2: Dehydrative Cyclization (Thermal Method)
-
Once Stage 1 is complete, carefully concentrate the reaction mixture under reduced pressure to remove the DCM and excess TEA.
-
To the residue, add Toluene.
-
Heat the mixture to reflux (approx. 110 °C) using a condenser for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS for the conversion of the intermediate to the final product.
-
Once complete, cool the reaction to room temperature. Wash the toluene solution with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a gradient of Ethyl Acetate in Hexane) or by recrystallization.
Protocol 2: LC-MS Analysis for Impurity Identification
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Use a standard gradient method, for example, starting with 95% Water (with 0.1% formic acid) and 5% Acetonitrile (with 0.1% formic acid), ramping to 95% Acetonitrile over 10-15 minutes.
-
Analyze the resulting mass spectrum for the expected mass of the product, starting materials, and potential side products (e.g., N-acyl isomer, hydrolyzed product).
Caption: Fig 3. Troubleshooting Flowchart for Low Yield. A logical guide to diagnosing synthesis issues.
References
- BenchChem. (n.d.). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
- Krasavin, M. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Bao, X., et al. (n.d.). Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives. Research Square.
- National Center for Biotechnology Information. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. PubChem.
- El-Sayed, R., & Abdel-Ghani, N. T. (2014). Two Novel Syntheses of Substituted 1,2,4-Oxadiazoles from Amidoximes. ResearchGate.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. organic-chemistry.org.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate.
- Piaz, V. D., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Bentham Science.
- Touaibia, M., et al. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate.
- Adib, M., et al. (2006). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Indian Academy of Sciences.
- Xu, H., et al. (2020). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry (RSC Publishing).
- Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles. ResearchGate.
- W जैसीńska, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.
- W जैसीńska, J., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MOST Wiedzy.
- Buscemi, S., et al. (n.d.). Reactions of the 5‐methyl‐1,2,4‐oxadiazole‐[4,5‐a]‐pyridinium chloride... ResearchGate.
- ChemicalBook. (n.d.). 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis.
- Fersht, A. R., & Jencks, W. P. (1970). O-nucleophilic features of amidoximes in acyl group transfer reactions. ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Making sure you're not a bot! [mostwiedzy.pl]
- 11. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. This resource is designed to provide expert advice and troubleshooting strategies for the purification of this important synthetic intermediate. Drawing on established chemical principles and field-proven insights, this guide will help you navigate common challenges and optimize your purification protocols.
I. Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry, often utilized for its bioisosteric properties as a substitute for ester or amide functionalities.[1] However, its purification can be complicated by several factors inherent to its synthesis and chemical nature. Common challenges include the presence of starting materials, reaction byproducts, and potential for degradation under certain conditions. This guide provides a structured approach to identifying and resolving these issues.
II. Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you may encounter during the purification of this compound, offering probable causes and actionable solutions.
Problem 1: Presence of Unreacted Starting Materials in the Crude Product
Symptom: Your crude product analysis (e.g., TLC, LC-MS, NMR) shows significant amounts of 3-fluorobenzamidoxime and/or chloroacetyl chloride (or its derivatives).
Probable Cause & Solution:
-
Incomplete Reaction: The primary cause is often an incomplete reaction during the cyclization step.
-
Insufficient Reaction Time or Temperature: Ensure the reaction has proceeded for the recommended duration and at the optimal temperature. For thermally promoted cyclizations, refluxing in a high-boiling solvent like toluene or xylene may be necessary.[2]
-
Inefficient Catalyst or Base: If using a catalyst or base-mediated cyclization, its activity might be compromised. Tetrabutylammonium fluoride (TBAF) is an efficient catalyst for the cyclization step.[3][4] Strong, non-nucleophilic bases are also preferred.[2]
-
Moisture: The presence of water can hydrolyze the acyl chloride and hinder the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Problem 2: Identification of a Major Side Product with a Mass Corresponding to the O-Acyl Amidoxime Intermediate
Symptom: A significant peak in the LC-MS corresponds to the mass of the O-acylated amidoxime intermediate, indicating that cyclization has not occurred.
Probable Cause & Solution:
-
Cleavage of the O-Acyl Amidoxime: This is a common side reaction, especially in aqueous or protic media, or with prolonged heating.[2]
-
Minimize Reaction Time and Temperature: Optimize the cyclodehydration step to be as short and at as low a temperature as feasible.
-
Anhydrous Conditions: If using a base, ensure rigorously anhydrous conditions to prevent hydrolysis.[2]
-
-
Insufficiently Forcing Cyclization Conditions: The energy barrier for cyclization may not have been overcome.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and degradation.
-
Stronger Cyclization Agent: Consider using a more potent cyclization agent.
-
Problem 3: Product Degradation or Rearrangement During Purification or Storage
Symptom: The purified product shows signs of degradation over time, or unexpected isomers are detected after purification, especially when using acidic conditions or heat.
Probable Cause & Solution:
-
Boulton-Katritzky Rearrangement: 3,5-substituted 1,2,4-oxadiazoles can undergo this thermal rearrangement to form other heterocycles, a process that can be facilitated by acid or moisture.[2]
-
Neutral, Anhydrous Conditions: Use neutral and anhydrous conditions for workup and purification. Avoid acidic workups if this side product is observed.[2]
-
Proper Storage: Store the final compound in a cool, dry, and dark environment, preferably under an inert atmosphere.
-
-
Hydrolysis of the Chloromethyl Group: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or other nucleophiles.
-
Aprotic Solvents: Use aprotic solvents during workup and purification.
-
Avoid Protic Solvents: Minimize contact with protic solvents like water and alcohols.
-
Problem 4: Difficulty in Removing Polar Impurities by Column Chromatography
Symptom: Polar impurities co-elute with the product during silica gel chromatography.
Probable Cause & Solution:
-
Inappropriate Solvent System: The chosen solvent system may not provide adequate separation.
-
Solvent System Optimization: Systematically screen different solvent systems. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Gradient Elution: Employ a gradient elution method, gradually increasing the polarity of the mobile phase to improve separation.
-
-
Silica Gel Activity: The acidity of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Neutralized Silica Gel: Consider using silica gel that has been washed with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.
-
Alternative Stationary Phases: For highly problematic separations, consider alternative stationary phases like alumina (neutral or basic) or reverse-phase silica gel.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[5] Protect it from physical damage and keep it away from incompatible materials and foodstuff containers.[5] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at low temperatures is advisable to minimize degradation.
Q2: Can I use recrystallization for the purification of this compound?
A2: Yes, recrystallization can be an effective purification method if a suitable solvent is found. The choice of solvent will depend on the impurity profile. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. A systematic solvent screen with small amounts of the crude product is recommended.
Q3: What safety precautions should I take when handling this compound?
A3: Avoid all personal contact, including inhalation, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6] Use the compound in a well-ventilated area, preferably within a chemical fume hood.[5] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[7] Heating may cause expansion or decomposition, leading to violent rupture of containers.[5]
Q4: My NMR spectrum shows complex multiplets. What could be the cause?
A4: Besides the expected signals for your product, complex multiplets can arise from the presence of impurities, including starting materials, byproducts, or isomers resulting from rearrangement.[2] The fluorine atom on the phenyl ring will also cause splitting of adjacent proton signals. It is crucial to compare your spectrum with a reference spectrum if available and to use 2D NMR techniques (like COSY and HSQC) to aid in structure elucidation and impurity identification.
Q5: Are there any known incompatible materials I should avoid?
IV. Experimental Protocols & Data
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent) and load it onto the top of the silica gel bed. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the starting solvent system, collecting fractions.
-
Gradient (if applicable): Gradually increase the polarity of the eluent to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good for separating non-polar to moderately polar compounds. |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Effective for more polar compounds, but use with caution due to potential reactivity. |
| Toluene / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Can offer different selectivity compared to hexane-based systems. |
V. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
VI. References
-
da Silva, A. D., et al. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Visão Acadêmica, 16(2). Retrieved from [Link]
-
Baczynska, M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(23), 7245. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
Technical Support Center: 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
A Guide for Researchers on Navigating Stability Challenges
Welcome to the technical support center for 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. As Senior Application Scientists, we understand that handling advanced chemical intermediates requires a nuanced understanding of their stability and reactivity. This guide is designed to provide you with in-depth, field-proven insights to anticipate and troubleshoot stability issues, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and storage of this compound.
Q1: What are the primary points of instability in the this compound molecule?
A: The molecule possesses two primary sites susceptible to degradation, which dictates its handling and storage requirements.
-
The 1,2,4-Oxadiazole Ring: This heterocyclic core is prone to cleavage, particularly under acidic or basic conditions. Studies on similar 1,2,4-oxadiazole derivatives show that the ring can be opened via nucleophilic attack.[1]
-
The 5-(Chloromethyl) Group: This is a reactive benzylic-like halide. The chlorine atom is a good leaving group, making the adjacent carbon an electrophilic site highly susceptible to nucleophilic substitution by water (hydrolysis), alcohols (solvolysis), or other nucleophiles present in a reaction mixture.[2][3]
Caption: Key instability sites on the molecule.
Q2: What are the recommended long-term storage conditions for the solid compound?
A: To ensure long-term stability, the solid compound should be stored under the following conditions:
-
Temperature: Store in a freezer, preferably at -20°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Container: Use a tightly sealed container to prevent moisture ingress.[4]
Q3: How stable is this compound in common laboratory solvents?
A: Stability in solution is a major concern and is highly dependent on the solvent choice and the presence of contaminants.
-
Aprotic Solvents: The compound is most stable in dry, aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). However, even in these solvents, trace amounts of water can lead to slow hydrolysis of the chloromethyl group.
-
Protic Solvents: Protic solvents like methanol, ethanol, and especially water, are detrimental to the compound's stability. They can act as nucleophiles, attacking the chloromethyl group, and can also facilitate the pH-dependent degradation of the oxadiazole ring.
-
pH: The compound exhibits its maximum stability in a pH range of 3-5.[1] Both strongly acidic (pH < 3) and, particularly, basic (pH > 7) conditions rapidly accelerate the degradation of the oxadiazole ring.[1]
Troubleshooting Guide: Experimental Observations
This guide provides a systematic approach to diagnosing and resolving stability issues encountered during experimentation.
Caption: Troubleshooting decision tree for stability issues.
Q4: I'm observing a new, more polar impurity in my LC-MS analysis after leaving the compound in a methanol/water solution. What is it?
A: This is a classic sign of solvolysis/hydrolysis.
-
Causality: The chloromethyl group is electrophilic. Nucleophilic solvents like water or methanol will attack this position in an SN1 or SN2 reaction, displacing the chloride and forming the corresponding hydroxymethyl or methoxymethyl derivative. These alcohol/ether products are significantly more polar than the parent chloromethyl compound, resulting in an earlier elution time on a reverse-phase HPLC column.
-
Diagnostic Step: To confirm, acquire a high-resolution mass spectrum (HRMS) of the impurity. The expected mass will correspond to the replacement of chlorine (mass ≈ 35.45 u) with an -OH group (mass ≈ 17.01 u) or a -OCH₃ group (mass ≈ 31.04 u).
-
Solution: Avoid using protic solvents for storing stock solutions. If your experimental buffer is aqueous, prepare the solution of your compound in a minimal amount of dry DMSO or acetonitrile first, and then add it to the aqueous buffer immediately before use. Do not store the compound in aqueous solutions.
Q5: My compound degrades rapidly when I dissolve it in a solution buffered to pH 8. What is the degradation product?
A: You are likely observing base-catalyzed cleavage of the 1,2,4-oxadiazole ring.
-
Causality: At high pH, a nucleophile (such as a hydroxide ion or even water) attacks the electrophilic C5 carbon of the oxadiazole ring (the one bearing the chloromethyl group). This leads to ring opening. Subsequent proton capture from the solvent facilitates the formation of the more stable aryl nitrile degradation product.[1] This mechanism highlights the importance of maintaining a controlled, slightly acidic pH environment.
-
Diagnostic Step: The primary degradation product will be 3-fluorobenzonitrile and other fragments. This can be identified by comparing the retention time and mass spectrum of the degradation product with an authentic standard of 3-fluorobenzonitrile.
-
Solution: For maximum stability in solution, especially aqueous systems, maintain a pH between 3 and 5. Use a suitable buffer system (e.g., acetate or citrate) to control the microenvironment pH.[1]
Caption: Mechanism of pH-dependent ring opening.[1]
Q6: My reaction yield is low when using a nucleophilic reagent. Could my starting material be the problem?
A: Yes, this is a common issue of competitive reactivity.
-
Causality: The 5-(chloromethyl) group is an active electrophile. If your reaction involves a potent nucleophile (e.g., amines, thiols, cyanides), it can react with your starting material in a side reaction, consuming it before your intended transformation can occur.
-
Diagnostic Step: Analyze your crude reaction mixture by LC-MS. Look for a mass corresponding to your nucleophile plus the mass of the starting material minus HCl.
-
Solution:
-
Protecting Groups: If the chloromethyl group is not the intended reaction site, consider if a different analogue of the compound could be used.
-
Order of Addition: Add the this compound slowly to the reaction mixture containing your other reagents to keep its instantaneous concentration low.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows the desired transformation to proceed. This will often slow the rate of the undesired side reaction more than the desired reaction.
-
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
This protocol is designed to maximize the shelf-life of your compound in solution for routine experimental use.
-
Solvent Selection: Use only high-purity, anhydrous aprotic solvents. Anhydrous DMSO or dimethylformamide (DMF) are recommended.
-
Glassware Preparation: Ensure all glassware (vials, syringes) is thoroughly dried in an oven and cooled in a desiccator before use.
-
Weighing: Weigh the solid compound quickly in a low-humidity environment.
-
Dissolution: Under an inert atmosphere (e.g., in a glove box or under a stream of argon), add the anhydrous solvent to the solid to achieve the desired concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution by gentle vortexing.
-
Aliquoting and Storage: Immediately dispense the stock solution into smaller, single-use aliquots in properly labeled, tightly sealed vials (e.g., amber glass vials with PTFE-lined caps).
-
Freezing: Store the aliquots in a -80°C freezer. Avoid repeated freeze-thaw cycles. When needed, remove a single aliquot, allow it to warm to room temperature completely before opening to prevent condensation, and use it for the experiment. Discard any unused portion of the aliquot.
Protocol 2: Forced Degradation Study to Assess Stability
This protocol allows you to test the compound's stability under your specific experimental conditions.
-
Prepare Stock: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Set Up Conditions: In separate, clearly labeled vials, add an aliquot of the stock solution to the following solutions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Aqueous Control: Purified Water (e.g., HPLC-grade)
-
Solvent Control: Acetonitrile
-
-
Thermal Stress: Place a set of vials from step 2 in a heating block at 60°C for 24 hours. Keep a corresponding set at room temperature.
-
Photolytic Stress: Expose another set of vials (in quartz cuvettes if possible) to a photostability chamber or direct UV light for 24 hours. Keep a corresponding set wrapped in aluminum foil as a dark control.
-
Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC-UV method. Compare the peak area of the parent compound in the stressed samples to the control samples to calculate the percentage of degradation. Analyze new peaks by LC-MS to identify degradation products.
| Condition | Stressor | Expected Primary Degradation Pathway |
| Hydrolytic | 0.1 M HCl | Oxadiazole ring opening[1] |
| 0.1 M NaOH | Oxadiazole ring opening (rapid)[1] | |
| Water | Hydrolysis of chloromethyl group | |
| Oxidative | 3% H₂O₂ | Potential for various oxidative products |
| Photolytic | UV/Visible Light | Potential for ring photoisomerization or cleavage[5] |
| Thermal | 60°C | General acceleration of all degradation pathways |
Table 1: Summary of conditions for a forced degradation study.
References
- Cotter, R. J. Thermal Degradation Studies of Oxadiazoles. Analytical Chemistry. 1966, 38 (11), 1591–1593. URL: https://pubs.acs.org/doi/abs/10.1021/ac60243a033
- Zhu, S.; Yang, W.; Zhang, J. Initial Steps and Thermochemistry of Unimolecular Decomposition of Oxadiazole Energetic Materials: Quantum Chemistry Modeling. The Journal of Physical Chemistry A. 2021, 125 (36), 7929–7939. URL: https://pubs.acs.org/doi/10.1021/acs.jpca.1c05876
- Zhu, S.; Yang, W.; Zhang, J. Initial Steps and Thermochemistry of Unimolecular Decomposition of Oxadiazole Energetic Materials: Quantum Chemistry Modeling. ACS Publications. 2021. URL: https://pubs.acs.org/doi/10.1021/acs.jpca.1c05876
- Zhu, S.; Yang, W.; Zhang, J. Initial Steps and Thermochemistry of Unimolecular Decomposition of Oxadiazole Energetic Materials: Quantum Chemistry Modeling. PubMed. 2021. URL: https://pubmed.ncbi.nlm.nih.gov/34469176/
- Pasc, M.; et al. Thermal degradation of some[6][7][8]oxadiazole derivatives with liquid crystalline properties. Thermochimica Acta. 2012, 527, 140-148. URL: https://www.sciencedirect.com/science/article/abs/pii/S004060311100527X
- BenchChem. 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. BenchChem. URL: https://www.benchchem.com/product/bchm232189
- Apollo Scientific. 5-(Chloromethyl)-3-m-tolyl-[6][8][9]oxadiazole Safety Data Sheet. 2023. URL: https://www.apolloscientific.co.uk/msds/OR346392_msds.pdf
- ResearchGate. The photostability test results of carbazole-1,3,4-oxadiazole derivatives. ResearchGate. URL: https://www.researchgate.
- Busca, P.; et al. Photochemical behaviour of some 1,2,4-oxadiazole derivatives. Journal of the Chemical Society, Perkin Transactions 1. 1983, 1133-1137. URL: https://pubs.rsc.org/en/content/articlelanding/1983/p1/p19830001133
- Bordwell, F. G.; Brannen, W. T. The Hydrolysis of Chloromethyl Aryl Sulfides. Journal of the American Chemical Society. 1964, 86 (21), 4645–4650. URL: https://pubs.acs.org/doi/abs/10.1021/ja01075a025
- Hill, A. J.; Keach, D. T. ALKYLATION OF CYCLIC IMIDES WITH BENZYL CHLOROMETHYL ETHER. Journal of the American Chemical Society. 1926, 48 (1), 257–261. URL: https://pubs.acs.org/doi/abs/10.1021/ja01412a037
- ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate. URL: https://www.researchgate.net/figure/Synthesis-of-5-chloromethyl-3-substituted-124-oxadiazoles_fig1_362243283
- Liu, D.; et al. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences. 2012, 101 (8), 2810-2821. URL: https://pubmed.ncbi.nlm.nih.gov/22581622/
- Karimi, M. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation. Computational Chemistry. 2016, 4, 11-16. URL: https://www.scirp.
- Gecen, Z.; et al. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry. 2018, 14, 3058–3066. URL: https://www.beilstein-journals.org/bjoc/articles/14/287
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. datapdf.com [datapdf.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Photochemical behaviour of some 1,2,4-oxadiazole derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Welcome to the technical support center for the synthesis and optimization of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. Our goal is to empower you with the scientific rationale behind experimental choices to ensure reproducible and high-yield synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. The synthesis typically proceeds via a two-step process: formation of the O-acyl amidoxime intermediate from 3-fluorophenyl amidoxime and chloroacetyl chloride, followed by a cyclodehydration to form the desired 1,2,4-oxadiazole ring.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in 1,2,4-oxadiazole synthesis often stem from several critical factors. Let's break down the potential culprits and their solutions:
-
Inefficient Acylation: The initial reaction between 3-fluorophenyl amidoxime and chloroacetyl chloride to form the O-acyl amidoxime intermediate is crucial. Incomplete acylation will result in unreacted starting material and reduce the overall yield.
-
Troubleshooting:
-
Reagent Quality: Ensure the chloroacetyl chloride is of high purity and handled under anhydrous conditions to prevent hydrolysis to chloroacetic acid.
-
Base Selection: A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the HCl generated during the reaction without competing with the amidoxime as a nucleophile. Use of an appropriate amount of base (typically 1.1-1.5 equivalents) is critical.
-
Temperature Control: The acylation is often exothermic. Performing the addition of chloroacetyl chloride at a reduced temperature (e.g., 0 °C) can prevent side reactions and decomposition of the starting materials.[1]
-
-
-
Incomplete Cyclization: The O-acyl amidoxime intermediate must undergo cyclodehydration to form the stable 1,2,4-oxadiazole ring. Insufficiently forcing conditions can lead to the isolation of the intermediate or its hydrolysis products.
-
Troubleshooting:
-
Thermal Cyclization: Refluxing in a high-boiling aprotic solvent like toluene or xylene is a common method for thermal cyclization. Ensure the reaction is heated for an adequate duration, monitoring by TLC or LC-MS until the intermediate is consumed.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the cyclization step, often leading to higher yields and shorter reaction times.[2][3] This is a highly recommended optimization strategy.
-
-
-
Hydrolysis of the O-acyl Amidoxime Intermediate: This intermediate is susceptible to hydrolysis, which will revert it back to the starting amidoxime and chloroacetic acid, thereby reducing the yield of the desired product.
-
Troubleshooting:
-
Anhydrous Conditions: It is imperative to use dry solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[2]
-
-
Q2: I am observing a significant side product with a mass corresponding to the hydrolyzed O-acyl amidoxime. How can I prevent this?
A2: The presence of the hydrolyzed O-acyl amidoxime is a clear indication that the intermediate is not efficiently cyclizing and is instead reacting with residual water.
-
Causality: The O-acyl amidoxime is an ester-like intermediate and is prone to hydrolysis, especially under prolonged heating in the presence of moisture or protic solvents.
-
Preventative Measures:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried, solvents are freshly distilled from an appropriate drying agent, and reagents are handled under an inert atmosphere.
-
Optimize Cyclization Conditions: If thermal cyclization is slow, consider increasing the temperature or switching to a more efficient method like microwave-assisted synthesis to reduce the overall reaction time and minimize the opportunity for hydrolysis.[3]
-
Q3: My final product appears to be contaminated with an isomeric impurity. What could this be and how do I avoid it?
A3: The formation of isomeric impurities is a known challenge in heterocycle synthesis. In the case of 1,2,4-oxadiazoles, a potential side reaction is the Boulton-Katritzky rearrangement, especially if the workup or purification involves acidic conditions or prolonged heating. While less common for this specific substrate, it's a possibility to consider. A more likely scenario is the formation of a 1,3,4-oxadiazole isomer, although the chosen synthetic route heavily favors the 1,2,4-isomer.
-
Troubleshooting and Characterization:
-
Analytical Scrutiny: Utilize high-resolution mass spectrometry (HRMS) and 2D NMR techniques (HSQC, HMBC) to definitively identify the structure of the impurity.
-
Reaction Conditions: Strictly adhere to neutral or slightly basic conditions during workup and purification. Avoid strong acids.
-
Purification Strategy: Column chromatography on silica gel is typically effective for separating isomers. Careful selection of the eluent system is key.
-
Optimized Experimental Protocol
This protocol is a synthesized and optimized procedure based on established methods for the synthesis of analogous 3-aryl-5-chloromethyl-1,2,4-oxadiazoles.
Part 1: Synthesis of 3-(3-Fluorophenyl)-N-hydroxybenzamidine
Materials:
-
3-Fluorobenzonitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Ethanol (95%)
-
Water
Procedure:
-
To a solution of hydroxylamine hydrochloride (1.2 eq) in 95% ethanol, add potassium carbonate (0.6 eq) portion-wise with stirring.
-
Add 3-fluorobenzonitrile (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC until the starting nitrile is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(3-fluorophenyl)-N-hydroxybenzamidine, which can often be used in the next step without further purification.
Part 2: Synthesis of this compound
Materials:
-
3-(3-Fluorophenyl)-N-hydroxybenzamidine
-
Chloroacetyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Toluene, anhydrous
Procedure:
-
Dissolve 3-(3-fluorophenyl)-N-hydroxybenzamidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the O-acyl amidoxime intermediate by TLC.
-
Once the acylation is complete, carefully remove the dichloromethane under reduced pressure.
-
To the residue, add anhydrous toluene and heat the mixture to reflux (approximately 110 °C).
-
Monitor the cyclization by TLC or LC-MS until the intermediate is consumed (typically 8-12 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Acylation Temperature | 0 °C | Minimizes side reactions and decomposition of starting materials during the exothermic acylation step. |
| Base | Triethylamine or DIPEA | Non-nucleophilic base to neutralize HCl without competing in the acylation reaction. |
| Cyclization Solvent | Toluene or Xylene | High-boiling aprotic solvent suitable for thermal cyclodehydration. |
| Cyclization Method | Thermal (Reflux) or Microwave | Thermal is standard; microwave can significantly improve yield and reduce reaction time.[3] |
| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of the sensitive O-acyl amidoxime intermediate.[2] |
Visualizations
Reaction Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting workflow for low reaction yield.
References
- Synthesis of 5-chloromethyl-3-substituted 1,2,4-oxadiazoles.
- Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- Technical Support Center: Efficient 1,2,4-Oxadiazole Form
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.
- Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence.
- [3-[5-(2-fluoro-phenyl)-[2][3][4]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof.]()
- Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles.
- Synthesis of 1,2,4-oxadiazoles.
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
- Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activ
- Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activ
- Development in medicinal chemistry via oxadiazole derivatives: p
- N-(2,3-Difluorophenyl)-2-fluorobenzamide.
- A facile amidation of chloroacetyl chloride using DBU.
- Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))
- Reactions of 3-(p-substituted-phenyl)
- Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.
- Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines.
Sources
Technical Support Center: Degradation of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is grounded in established scientific principles and practical laboratory experience to ensure the integrity of your experimental outcomes.
Introduction to the Stability of this compound
This compound is a versatile heterocyclic compound with potential applications in medicinal chemistry and materials science. The molecule's stability is largely dictated by two key structural features: the 1,2,4-oxadiazole ring and the reactive 5-chloromethyl substituent. While the 1,2,4-oxadiazole ring is generally considered a stable bioisostere for ester and amide functionalities, it is not immune to degradation under certain conditions.[1] The chloromethyl group, being a primary alkyl halide, is susceptible to nucleophilic substitution, which represents a primary pathway for degradation. Understanding the interplay of these structural elements is crucial for the successful handling, storage, and application of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected Loss of Starting Material in Solution
Question: I've observed a significant decrease in the concentration of my this compound stock solution, which is dissolved in methanol, even when stored at low temperatures. What could be the cause?
Answer: The most likely cause is solvolysis, a specific type of nucleophilic substitution where the solvent acts as the nucleophile. In this case, methanol can attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming the corresponding 5-(methoxymethyl) derivative. This reaction can proceed even at reduced temperatures over time.
Causality and Experimental Choices: The chloromethyl group is a potent electrophile, making it susceptible to attack by nucleophilic solvents like alcohols. The choice of solvent for stock solutions is therefore critical to ensure the long-term stability of the compound.
Recommended Actions:
-
Solvent Selection: For long-term storage, consider using aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).
-
Short-term Use: If a protic solvent is required for your experiment, prepare the solution fresh and use it immediately.
-
Analytical Verification: Confirm the degradation by analyzing your stock solution using LC-MS to identify the parent compound and the expected 5-(methoxymethyl) derivative.
Issue 2: Appearance of a New, More Polar Peak in HPLC Analysis After Exposure to Aqueous Buffers
Question: During my assay development, I've noticed the emergence of a new, more polar peak in the HPLC chromatogram of my compound after incubation in an aqueous buffer (pH 7.4). What is this new peak?
Answer: This new peak is likely the 5-(hydroxymethyl) derivative of your compound, formed through hydrolysis of the chloromethyl group. Water, although a weak nucleophile, is present in high concentration in aqueous buffers and can displace the chloride ion.
Causality and Experimental Choices: The rate of hydrolysis is dependent on pH, temperature, and buffer composition. While the 1,2,4-oxadiazole ring itself is relatively stable in aqueous media, the chloromethyl group is the more labile site under these conditions.
Recommended Actions:
-
pH Optimization: If your experimental conditions allow, assess the stability of the compound at a lower pH, as chloromethyl ketones have been shown to be more stable at lower pH values.[2]
-
Temperature Control: Perform your experiments at the lowest feasible temperature to minimize the rate of hydrolysis.
-
Kinetic Analysis: If the degradation is unavoidable, perform a time-course experiment to quantify the rate of hydrolysis under your specific assay conditions. This will allow you to account for the degradation when analyzing your results.
Issue 3: Inconsistent Results in Assays Involving Amines or Thiols
Question: My experimental results are inconsistent when using this compound in the presence of amine- or thiol-containing reagents. Why is this happening?
Answer: Amines and thiols are potent nucleophiles that can readily react with the chloromethyl group, leading to the formation of adducts. This depletes the concentration of your active compound and can lead to the formation of new, potentially interfering species.
Causality and Experimental Choices: The high reactivity of the chloromethyl group is a double-edged sword. While it allows for its use as a synthetic handle, it also makes it prone to reaction with common biological nucleophiles.
Recommended Actions:
-
Reagent Compatibility: Carefully consider the compatibility of all reagents in your assay. If possible, choose non-nucleophilic buffers and additives.
-
Control Experiments: Run control experiments without your amine or thiol reagent to confirm that the degradation is indeed caused by these nucleophiles.
-
Structural Modification: If this reactivity is a persistent issue, consider synthesizing an analog with a less reactive leaving group or a different linker.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways involve the chloromethyl group and, under more forcing conditions, the 1,2,4-oxadiazole ring.
-
Nucleophilic Substitution at the Chloromethyl Group: This is the most common degradation pathway under typical experimental conditions. Nucleophiles such as water (hydrolysis), alcohols (solvolysis), amines, and thiols can displace the chloride ion.
-
Hydrolysis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can undergo hydrolytic cleavage under strongly acidic or basic conditions. This typically involves nucleophilic attack on one of the ring carbons, leading to ring opening.
-
Photodegradation: Exposure to UV light can induce photoisomerization of the 1,2,4-oxadiazole ring to a 1,3,4-oxadiazole or lead to the formation of open-chain products through reaction with the solvent.
-
Thermal Degradation: At elevated temperatures, the 1,2,4-oxadiazole ring can undergo fragmentation, potentially yielding nitriles and isocyanates as observed in studies of similar structures.[3]
Caption: Potential degradation pathways for this compound.
Q2: How should I store this compound?
A2: Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator can be used to minimize exposure to moisture.
-
Solutions: For long-term storage, prepare stock solutions in high-purity aprotic solvents like acetonitrile or DMSO. Store these solutions at -20°C or -80°C in tightly capped vials to prevent solvent evaporation and moisture ingress. Avoid repeated freeze-thaw cycles.
Q3: What analytical techniques are best for monitoring the degradation of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the primary method for quantifying the parent compound and its degradation products. A reverse-phase C18 column is typically suitable.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to definitively elucidate the structure of isolated degradation products.
| Analytical Technique | Purpose |
| HPLC-UV | Quantify parent compound and degradation products. |
| LC-MS | Identify molecular weights of degradation products. |
| NMR | Elucidate the structure of isolated degradants. |
Q4: Are there any known incompatibilities I should be aware of?
A4: Yes, be mindful of the following:
-
Strong Nucleophiles: Avoid strong bases, amines, and thiols unless they are part of the intended reaction.
-
Protic Solvents: Be cautious with protic solvents like water and alcohols, especially for long-term storage or at elevated temperatures.
-
Strong Oxidizing and Reducing Agents: While the 1,2,4-oxadiazole ring is relatively stable, strong oxidizing or reducing agents could potentially lead to its cleavage.
Part 3: Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) as recommended by ICH guidelines.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV/PDA detector
-
LC-MS system
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep both solutions at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep both solutions at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Also, place a capped vial of the stock solution in the oven.
-
After the exposure period, dissolve the solid in acetonitrile and dilute both samples for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to a light source in a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After the exposure period, prepare the samples for HPLC analysis.
-
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from all its degradation products.
-
Analyze all samples and identify the major degradation products.
-
Calculate the percentage of degradation for each condition.
-
-
LC-MS Analysis:
-
Analyze the degraded samples using LC-MS to determine the mass of the degradation products and propose their structures.
-
Sources
Technical Support Center: 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole (Product ID: CMFPO). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this valuable heterocyclic building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
The 1,2,4-oxadiazole ring is a crucial pharmacophore in modern drug discovery, often serving as a bioisosteric replacement for ester or amide functionalities to enhance metabolic stability.[1] The purity of CMFPO is paramount for the success of subsequent synthetic steps and the reliability of biological assays. This guide addresses the most frequently encountered impurities, offering diagnostic advice and validated protocols for their mitigation.
Section 1: Synthesis Overview and Impurity Formation Pathways
Understanding the origin of impurities begins with the synthetic route. The most prevalent and industrially scalable method for synthesizing 3,5-disubstituted-1,2,4-oxadiazoles is the condensation and subsequent cyclodehydration of an amidoxime with an activated carboxylic acid derivative, typically an acyl chloride.[2][3]
The synthesis of CMFPO follows this classic pathway, reacting 3-fluorobenzamidoxime with chloroacetyl chloride .
While this reaction is robust, several side reactions and incomplete conversions can lead to a predictable profile of impurities. Understanding these pathways is the first step in troubleshooting and prevention.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Q1: I've run my reaction and the crude NMR/LC-MS shows several unexpected peaks. What are the most likely culprits?
A1: This is a common scenario. Based on the synthetic pathway, impurities can be categorized into four main types: unreacted starting materials, process-related intermediates, degradation products, and byproducts. Before attempting purification, it's crucial to identify the nature of these impurities.
The table below summarizes the most probable species. The key diagnostic tool is mass spectrometry, as the molecular weights are distinct.
| Impurity ID | Common Name | Molecular Weight ( g/mol ) | Likely Cause & Notes |
| Target | CMFPO | 212.61 | Desired Product |
| A | 3-Fluorobenzamidoxime | 154.15 | Unreacted starting material. More polar than the product. |
| B | O-Acyl Amidoxime Intermediate | 230.62 | Incomplete cyclodehydration. Thermally labile; may cyclize in the GC inlet or degrade. |
| C | 5-(Hydroxymethyl) Derivative | 194.15 | Hydrolysis of the chloromethyl group. Occurs during aqueous workup or improper storage. Significantly more polar. |
| D | Dimerized Product | ~389.20 | Self-alkylation of the product, where the chloromethyl group of one molecule reacts with the oxadiazole nitrogen of another. Less common. |
Q2: My reaction seems to have stalled, and I see a significant amount of starting material (3-fluorobenzamidoxime). What went wrong?
A2: The presence of unreacted amidoxime typically points to one of three issues:
-
Stoichiometry: Chloroacetyl chloride is moisture-sensitive and can degrade. We recommend using a slight excess (1.05-1.1 equivalents) and ensuring it is freshly opened or properly stored.
-
Base Inefficiency: The reaction requires a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct. If the base is old or wet, it will be less effective, slowing the initial acylation step.
-
Reaction Temperature: The initial acylation is often performed at a low temperature (0 °C) to control the exothermic reaction, followed by warming to room temperature or gentle heating to drive the cyclization. Insufficient time or temperature for the cyclization step can leave starting materials and the O-acyl intermediate (Impurity B).
Troubleshooting Protocol: TLC Monitoring A simple TLC can quickly diagnose the issue.
-
System: Hexane:Ethyl Acetate (7:3 v/v).
-
Spots: Co-spot your crude reaction mixture with authentic samples of your starting materials.
-
Visualization: Use a UV lamp (254 nm). The product and starting materials are UV active.
-
Analysis:
-
Product (CMFPO): Rf ≈ 0.5-0.6
-
3-Fluorobenzamidoxime: Rf ≈ 0.1-0.2 (significantly more polar)
-
O-Acyl Intermediate: Rf ≈ 0.3-0.4 (intermediate polarity)
-
If significant starting material remains, consider adding another portion of base and chloroacetyl chloride or increasing the reaction time/temperature.
Q3: A major impurity in my sample has a mass of 230.62 Da. Is this the O-acyl intermediate, and how do I get rid of it?
A3: Yes, a mass of 230.62 Da corresponds exactly to the O-acylated amidoxime intermediate (Impurity B), which is formed by the addition of chloroacetyl chloride to the amidoxime prior to the water-eliminating cyclization step. Its presence indicates incomplete cyclodehydration .
Causality: The cyclization of the O-acyl intermediate to the 1,2,4-oxadiazole requires either thermal energy (refluxing) or a chemical dehydrating agent.[4] If the reaction temperature was too low or the duration too short, this intermediate will be a major component of your crude product.
Mitigation Strategies:
-
Thermal Cyclization: The most straightforward approach is to resubmit the crude material to the reaction conditions, typically by refluxing in a high-boiling solvent like toluene or xylene for several hours. Monitor the conversion of the intermediate to the product by TLC or LC-MS.
-
Chemical Dehydration (Use with Caution): For stubborn cases, reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be used in catalytic amounts to facilitate dehydration at lower temperatures.[5] However, this adds complexity to the workup, as these reagents must be carefully quenched and removed.
Q4: After column chromatography and storage for a week, my high-purity sample now shows a new, more polar spot on TLC. What is this degradation product?
A4: This is almost certainly 5-(hydroxymethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole (Impurity C) , the hydrolysis product of your target molecule.
Causality & Mechanism: The chloromethyl group (–CH₂Cl) is a reactive electrophile. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. Atmospheric moisture or residual water from the workup can act as a nucleophile, leading to an Sₙ2 or Sₙ1 reaction that replaces the chlorine with a hydroxyl group (–OH).
Prevention is Key:
-
Anhydrous Workup: During the workup, wash the organic layer with brine (saturated NaCl solution) rather than pure water to reduce the amount of dissolved water in the organic phase. Dry thoroughly with an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Azeotropic Removal of Water: If the product is dissolved in a solvent like toluene, residual water can be removed by azeotropic distillation before final concentration.
-
Proper Storage: Store the final, dry product under an inert atmosphere (nitrogen or argon) in a tightly sealed vial, preferably in a desiccator or freezer to minimize exposure to moisture and heat.
Section 3: Recommended Analytical and Purification Protocols
Protocol 1: HPLC Method for Purity Analysis
This method provides excellent resolution between the main product and its common impurities.
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes, hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution | Impurity C -> Impurity A -> Impurity B -> Product (CMFPO) |
Protocol 2: High-Fidelity Flash Column Chromatography
Rationale: The polarity difference between CMFPO and its most common impurities (starting materials, hydrolysis product) is significant enough for effective separation via silica gel chromatography.
-
Adsorbent: Standard silica gel (230–400 mesh).
-
Sample Preparation: Adsorb the crude material onto a small amount of silica gel ("dry loading"). This prevents streaking and improves resolution compared to liquid loading.
-
Solvent System: A gradient elution of Ethyl Acetate (EtOAc) in Hexane is highly effective.
-
Initial Elution: Start with 5% EtOAc in Hexane to elute non-polar baseline impurities.
-
Product Elution: Gradually increase the gradient to 10-15% EtOAc in Hexane. The product (CMFPO) will typically elute in this range.
-
Polar Impurity Wash: After the product has eluted, increase to 30-50% EtOAc to wash off the highly polar starting materials and the hydroxymethyl impurity.
-
-
Fraction Collection: Collect small fractions and analyze them by TLC before combining.
Protocol 3: Recrystallization for Final Polishing
For removing minor, closely-eluting impurities, recrystallization can be highly effective for achieving >99.5% purity.
-
Solvent Screening: Test solubility in various solvents. A good system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of isopropanol and water, or ethyl acetate and hexane, is a good starting point.
-
Procedure: a. Dissolve the semi-purified CMFPO in a minimal amount of the chosen hot solvent (e.g., isopropanol). b. If the solution is colored, you can add a small amount of activated charcoal and hot-filter through celite to remove colored impurities. c. Allow the solution to cool slowly to room temperature. Crystal formation should begin. d. Further cool the flask in an ice bath for 30-60 minutes to maximize crystal yield. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. f. Dry the crystals thoroughly under high vacuum.
References
- ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles.
- Zhang, X., et al. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- Jaroszewicz, M., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed Central. [Link]
- MDPI. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. MDPI.
- Sharma, P., et al. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Google Patents. (n.d.). Preparation method of 5-(chloromethyl)-2-(trifluoromethyl)-1, 3, 4 oxadiazole.
- Beilstein Journals. (n.d.). Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles.
- PubChem. (n.d.). 5-(Chloromethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole.
- ResearchGate. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway.
- International Journal of Pharmaceutical Sciences and Medicine. (n.d.). SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW.
- National Institutes of Health. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- National Institutes of Health. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines.
- ResearchGate. (2025). Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential.
- Organic Chemistry Portal. (n.d.). 1,3,4-Oxadiazole synthesis.
- National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Welcome to the dedicated technical support guide for the scale-up synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. The following content, structured in a practical question-and-answer format, addresses common challenges and provides troubleshooting strategies grounded in established chemical principles.
I. Synthesis Overview & Core Challenges
The synthesis of this compound typically proceeds via a two-step sequence: the formation of an O-acylamidoxime intermediate, followed by a cyclodehydration to form the oxadiazole ring. While straightforward on a small scale, scaling up introduces challenges related to reaction control, impurity profiles, and safe handling of hazardous reagents.
Experimental Workflow Diagram
Caption: General two-step synthesis pathway for the target oxadiazole.
II. Troubleshooting Guide & FAQs
Issue 1: Low Yield in the Acylation Step
Question: My yield of the O-acylamidoxime intermediate is consistently low upon scale-up. What are the likely causes and how can I improve it?
Answer: Low yields at this stage are common and typically stem from several factors related to the reactivity of chloroacetyl chloride and the stability of the amidoxime.
-
Probable Cause 1: Competing N-Acylation or Di-acylation. Amidoximes possess two nucleophilic sites (the nitrogen and oxygen of the oxime). While O-acylation is generally favored, competitive N-acylation can occur, leading to undesired byproducts.
-
Probable Cause 2: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is highly moisture-sensitive and will readily hydrolyze to chloroacetic acid, which will not react with the amidoxime.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1] Freshly distilled or newly opened chloroacetyl chloride should be used.
-
-
Probable Cause 3: Ineffective HCl Scavenging. The HCl generated during the reaction can protonate the amidoxime, reducing its nucleophilicity. If the base is not effective, the reaction will stall.
-
Solution: Use at least 1.1 to 1.5 equivalents of a dry, non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA).[3] Ensure the base is added before the chloroacetyl chloride.
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Reagent Addition | Slow, dropwise addition of chloroacetyl chloride | Minimizes exotherm and reduces formation of di-acylated byproducts.[1] |
| Temperature | Maintain 0-5 °C during addition, then warm to RT | Controls reactivity and selectivity for O-acylation over N-acylation.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the highly reactive chloroacetyl chloride. |
| Base | 1.1-1.5 equivalents of Triethylamine or DIPEA | Neutralizes HCl byproduct to maintain amidoxime nucleophilicity.[3] |
| Solvent | Anhydrous Dichloromethane (DCM) or Dioxane | Inert, aprotic solvents that are suitable for this acylation.[1] |
Issue 2: Inefficient Cyclodehydration and Formation of Side Products
Question: During the thermal cyclization to form the oxadiazole, I am observing significant amounts of byproducts and an incomplete reaction. How can I optimize this step?
Answer: The cyclodehydration of the O-acyl amidoxime intermediate is often the most challenging step in 1,2,4-oxadiazole synthesis.[4][5] High temperatures are typically required, which can also lead to degradation or side reactions.
-
Probable Cause 1: Insufficient Thermal Energy. The cyclization requires overcoming a significant energy barrier.
-
Solution: Refluxing in a high-boiling solvent like toluene or xylene is a common method.[4] Ensure the reaction is heated to a consistent and adequate temperature for a sufficient duration. Reaction progress should be monitored by TLC or LC-MS.
-
-
Probable Cause 2: Boulton-Katritzky Rearrangement. This thermal rearrangement is a known side reaction for some 1,2,4-oxadiazoles, which can lead to the formation of other heterocyclic isomers.[4][6]
-
Solution: Minimize the reaction time at high temperatures once the starting material is consumed. Using neutral, anhydrous conditions for workup and purification can also help suppress this rearrangement.[4]
-
-
Probable Cause 3: Cleavage of the O-Acyl Amidoxime. The intermediate can revert to the starting materials, especially with prolonged heating or in the presence of protic species.[4]
-
Solution: Ensure anhydrous conditions. If the thermal method is problematic, consider alternative cyclization methods. For instance, base-mediated cyclization using a strong, non-nucleophilic base like tetrabutylammonium fluoride (TBAF) in dry THF can sometimes effect cyclization at room temperature.[7][8]
-
Cyclization Troubleshooting Logic
Caption: Decision tree for troubleshooting the cyclodehydration step.
Issue 3: Product Purification and Stability
Question: My final product is difficult to purify on a large scale, and I'm concerned about its stability. What are the best practices for isolation and storage?
Answer: The chloromethyl group makes this molecule reactive, which can complicate purification and affect long-term stability.
-
Purification Strategy:
-
Crystallization: This is the preferred method for large-scale purification. A solvent screen (e.g., ethanol/water, ethyl acetate/hexanes) should be performed to find suitable conditions for recrystallization.
-
Silica Gel Chromatography: While effective on a small scale, it can be costly and time-consuming for large quantities. If necessary, use a solvent system with moderate polarity and run the column as quickly as possible to minimize contact time with the silica, which can be slightly acidic and potentially cause degradation.
-
-
Stability and Storage:
-
The 5-(chloromethyl) group is a potential alkylating agent and can be susceptible to nucleophilic substitution. The product should be stored in a cool, dry place, away from moisture and nucleophiles (e.g., amines, alcohols).
-
For long-term storage, keeping the material under an inert atmosphere is recommended.
-
Issue 4: Safety Considerations for Scale-Up
Question: What are the primary safety hazards I need to consider when scaling up this synthesis?
Answer: This synthesis involves several hazardous materials and conditions that require careful management at scale.
-
Chloroacetyl Chloride: This reagent is highly corrosive, toxic if inhaled, and reacts violently with water.
-
Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. For large quantities, consider a closed-system transfer.
-
Quenching: Any excess chloroacetyl chloride should be quenched slowly and carefully with a suitable reagent, such as a basic solution, under controlled temperature.
-
-
Exothermic Reactions: The acylation step is exothermic.
-
Control: On a large scale, the rate of addition of chloroacetyl chloride must be carefully controlled to manage the heat generated. A reactor with efficient cooling and temperature monitoring is essential.
-
-
Solvent Hazards: Dichloromethane and toluene are flammable and have associated health risks.
-
Handling: Use in well-ventilated areas, away from ignition sources. Ensure proper grounding of equipment to prevent static discharge.
-
III. Detailed Experimental Protocol (Illustrative)
This protocol is a generalized representation and should be optimized for your specific equipment and scale.
Step 1: Synthesis of O-(Chloroacetyl)-3-fluorobenzamidoxime
-
To a dry, inerted reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, add 3-fluorobenzamidoxime (1.0 eq) and anhydrous dichloromethane.
-
Cool the mixture to 0-5 °C.
-
Add triethylamine (1.2 eq) to the stirred suspension.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the 3-fluorobenzamidoxime is consumed.
-
The resulting mixture containing the intermediate can be used directly in the next step or worked up if isolation is required.
Step 2: Cyclodehydration to this compound
-
To the reactor containing the intermediate from Step 1, add toluene.
-
Distill off the dichloromethane.
-
Heat the remaining toluene solution to reflux (approx. 110 °C) for 8-12 hours, monitoring the disappearance of the intermediate by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic solution sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water).
IV. References
-
BenchChem. (2025). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
-
BenchChem. (2025). Troubleshooting common side reactions in 1,2,4-oxadiazole synthesis. BenchChem Technical Support.
-
Krasavin, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Pharmaceuticals. [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry.
-
Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2025). Wiley Online Library.
-
Pace, A., et al. (2018). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry.
-
NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. (n.d.). ResearchGate. [Link]
-
Booker-Milburn, K. I., et al. (2009). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters.
-
BenchChem. (2025). Technical Support Center: Efficient 1,2,4-Oxadiazole Formation. BenchChem.
-
A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole. (n.d.). Google Patents.
-
Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. (n.d.). ResearchGate. [Link]
-
Saraçoğlu, N., et al. (2018). Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. Beilstein Journal of Organic Chemistry.
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Krasavin, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. [Link]
-
de Souza, A. C. G., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules.
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2019). Taylor & Francis Online. [Link]
-
An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. (2018). Taylor & Francis.
-
Abd El-All, A. S., et al. (2021). Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. Current Chemistry Letters.
-
Brain, C. T., & Paul, J. M. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation. Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(2-Chloroacetyl)benzamide. BenchChem.
-
BenchChem. (2025). Technical Support Center: Synthesis of N-(2-chloroacetyl)-3-nitrobenzamide. BenchChem.
-
A kind of preparation method of fluorobenzamide compound. (n.d.). Google Patents.
-
Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). (n.d.). ResearchGate.
-
Pace, A., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals.
-
Krasavin, M. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. b.aun.edu.eg [b.aun.edu.eg]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
troubleshooting solubility of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Technical Support Center: 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for troubleshooting solubility issues encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome these challenges, ensuring the integrity and success of your experiments. The inherent nature of 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with aryl substituents, often leads to poor aqueous solubility. This guide will walk you through a logical progression of troubleshooting steps, from simple solvent selection to more advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My freshly synthesized this compound won't dissolve in my aqueous buffer. What should be my first step?
A1: The initial and most critical step is to create a high-concentration stock solution in a suitable water-miscible organic solvent. Due to the lipophilic nature of the 3-(3-fluorophenyl) group, aqueous solubility is expected to be low. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its excellent solubilizing capacity for a wide array of organic molecules. From this concentrated stock, you can perform serial dilutions into your aqueous experimental medium. It is imperative to maintain the final concentration of the organic solvent in your assay at a level that does not impact the biological system, typically below 0.5% (v/v).
Q2: I'm observing precipitation when diluting my DMSO stock solution into my aqueous buffer. What's happening and how can I prevent it?
A2: This phenomenon, often termed "crashing out," occurs when the compound's solubility limit in the final aqueous-organic solvent mixture is exceeded. The abrupt change in solvent polarity from DMSO to a predominantly aqueous environment causes the compound to precipitate. To mitigate this, consider a step-wise dilution approach or the use of a co-solvent system. A gradual reduction in solvent polarity can sometimes keep the compound in solution.
Q3: Are there alternative organic solvents I can use to prepare my stock solution?
A3: Besides DMSO, other viable options include dimethylformamide (DMF), ethanol, methanol, and acetonitrile. The choice of solvent will depend on the specific requirements of your experimental system and the compound's solubility in each. It is advisable to perform small-scale solubility tests in a few different solvents to identify the most effective one.
Q4: Could the chloromethyl group on my compound be reacting with my solvent or buffer components?
A4: Yes, this is a critical consideration. The chloromethyl group is a reactive moiety and can be susceptible to nucleophilic substitution, particularly in the presence of nucleophiles in your buffer (e.g., amines, thiols) or with certain solvents. This could lead to the degradation of your compound. It's crucial to be aware of the composition of your media and to assess the stability of your compound over the course of your experiment. A study on the degradation of a 1,2,4-oxadiazole derivative highlighted its instability at both high and low pH, leading to ring opening[1].
Q5: How does the 1,2,4-oxadiazole ring itself influence the compound's properties?
A5: The 1,2,4-oxadiazole ring is a bioisostere for esters and amides, often used in medicinal chemistry to improve metabolic stability[2]. However, it is a relatively non-polar heterocycle, and when combined with an aryl substituent, it generally contributes to low aqueous solubility. The nitrogen atoms in the ring can act as hydrogen bond acceptors, but the overall lipophilicity of the molecule often dominates its solubility characteristics.
Troubleshooting & Optimization
Systematic Approach to Solubility Testing
When encountering a poorly soluble compound like this compound, a systematic approach is key. The following workflow will guide you from initial solvent screening to more advanced solubilization techniques.
Caption: A systematic workflow for troubleshooting the solubility of this compound.
Data Presentation: Common Solvents for Initial Screening
While specific quantitative data for this compound is not publicly available, the following table provides a general guide for initial solvent screening based on the properties of similar small molecules.
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Excellent solubilizing power, but can be difficult to remove and may affect some assays. |
| Dimethylformamide (DMF) | 6.4 | 153 | Good alternative to DMSO, but also has a high boiling point. |
| Ethanol | 4.3 | 78 | Biologically compatible at low concentrations, but may be less effective for highly lipophilic compounds. |
| Acetonitrile | 5.8 | 82 | Common solvent for analytical techniques like HPLC, can be a good choice for stock solutions. |
| Methanol | 5.1 | 65 | Similar to ethanol but more toxic. |
This table provides general guidance. Experimental determination of solubility is essential.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous DMSO (or other selected organic solvent)
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a pre-weighed microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired high concentration (e.g., 10, 20, or 50 mM).
-
Add the calculated volume of DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particulate matter. If the solution is not clear, you may need to try a lower concentration or a different solvent.
-
Store the stock solution at -20°C or -80°C, protected from light and moisture.
Protocol 2: Co-Solvent System for Improved Aqueous Solubility
Objective: To enhance the solubility of the compound in an aqueous buffer by incorporating a co-solvent.
Materials:
-
Concentrated stock solution of the compound in DMSO.
-
Aqueous buffer (e.g., PBS, Tris-HCl).
-
Water-miscible organic co-solvent (e.g., ethanol, propylene glycol, polyethylene glycol (PEG)).
Procedure:
-
Determine the maximum tolerable concentration of the co-solvent in your experimental system.
-
Prepare a series of co-solvent/buffer mixtures with varying percentages of the organic co-solvent (e.g., 1%, 5%, 10% v/v).
-
Add a small aliquot of the concentrated DMSO stock solution to each co-solvent/buffer mixture to achieve the desired final concentration of your compound.
-
Vortex briefly and visually inspect for precipitation.
-
Incubate the solutions under your experimental conditions for a short period and re-examine for any signs of insolubility.
-
Select the co-solvent mixture that provides the best solubility without adversely affecting your assay.
Protocol 3: pH Modification for Ionizable Compounds
Objective: To investigate the effect of pH on the solubility of the compound. While this compound does not have strongly acidic or basic functional groups, the nitrogen atoms in the oxadiazole ring can be protonated under acidic conditions, which may influence solubility.
Materials:
-
Solid this compound
-
A series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9)
-
Shaker or rotator
-
Centrifuge
-
Analytical method for concentration determination (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the solid compound to a series of vials, each containing a buffer of a different pH.
-
Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant from each vial.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method.
-
Plot the solubility as a function of pH to identify the pH at which the compound is most soluble.
Advanced Solubilization Strategies
If the above methods are insufficient, more advanced techniques can be employed. These often require more specialized equipment and expertise.
Solid Dispersions
This technique involves dispersing the drug in a solid matrix of a hydrophilic carrier.[3] This can be achieved by methods such as solvent evaporation or melt extrusion. The resulting solid dispersion can then be dissolved in an aqueous medium, often exhibiting significantly enhanced solubility and dissolution rates.
Inclusion Complexes with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its aqueous solubility.
Caption: Overview of advanced solubilization strategies: solid dispersion and inclusion complexation.
References
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. (n.d.).
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022, June 29). PMC.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 22). PMC.
- Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. (n.d.). University of Pretoria.
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. (2012, October 15). PubMed.
- 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (2023, August 3). PubMed.
- 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2022, October 25). MDPI.
- 3, 5-disubstituted 1,2,4- oxadiazole: A potent inhibitor of Mycolic acid synthesis. (n.d.). Open Access Research Journal of Science and Technology.
- Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. (2012, April). PubMed.
- Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. (2018, December 10). ResearchGate.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2020, May 22). MDPI.
- 5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole. (n.d.). PubChem.
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.).
- 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. (n.d.). Chemsrc.
- Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. (2018, December 10). Beilstein Journals.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021, July 19). MDPI.
Sources
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
avoiding racemization in 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole synthesis
Technical Support Center: Synthesis of 1,2,4-Oxadiazole Derivatives
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole and related chiral analogues. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on maintaining stereochemical integrity where applicable. We will address common experimental challenges, explain the underlying chemical principles, and provide validated protocols to ensure the successful synthesis of your target compounds.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the structure of the target molecule and the general principles of racemization in related syntheses.
Q1: Is this compound a chiral molecule? Can it undergo racemization?
A: No, this compound is an achiral molecule. Racemization is the process by which a single enantiomer of a chiral compound converts into an equal mixture of both enantiomers (a racemate). For racemization to occur, a molecule must first possess a chiral center (a stereocenter).
In the specified molecule, the carbon atom of the chloromethyl group (-CH₂Cl) is bonded to two identical hydrogen atoms, a chlorine atom, and the oxadiazole ring. Because a carbon atom must be bonded to four different groups to be a chiral center, this molecule does not have optical isomers and therefore cannot be racemized.
Q2: Under what circumstances should I be concerned about racemization during a 1,2,4-oxadiazole synthesis?
A: Concerns about racemization are valid when you are synthesizing a chiral analogue where the C5 substituent contains a stereocenter. For example, if you were synthesizing 5-(1-chloroethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole , the carbon atom bonded to the chlorine, a hydrogen, a methyl group, and the oxadiazole ring would be a chiral center.
Racemization is a significant risk in such cases, particularly under conditions that can form a planar, achiral intermediate at the stereocenter.[1][2]
Q3: What is the standard, stereochemically secure synthetic route for this compound?
A: The most common and reliable method involves a two-step process starting from 3-fluorobenzamidoxime and chloroacetyl chloride.[3][4] This pathway does not involve a chiral center at any stage, ensuring the product is inherently achiral.
The general workflow is as follows:
-
O-Acylation: The amidoxime is acylated with chloroacetyl chloride. This is typically done at low temperatures in the presence of a mild base (like triethylamine or pyridine) to neutralize the HCl byproduct.
-
Cyclodehydration: The resulting O-acylamidoxime intermediate is then heated, often in a solvent like toluene or xylene, to induce cyclization and dehydration, forming the stable 1,2,4-oxadiazole ring.[5][6]
Q4: In a chiral synthesis, what chemical mechanisms lead to racemization at an α-chloro stereocenter?
A: Two primary mechanisms are responsible for racemization at a carbon atom adjacent to a carbonyl or a similar activating group (like the oxadiazole ring):
-
Enolization/Enolate Formation: In the presence of acid or base, a chiral α-haloketone (or a similar structure) can lose its stereochemistry.[7]
-
Base-catalyzed: A base can abstract the acidic proton from the chiral α-carbon, forming a planar, achiral enolate intermediate. Reprotonation (or subsequent reaction) can then occur from either face of the planar structure, leading to a racemic mixture.[2][8]
-
Acid-catalyzed: An acid protonates the carbonyl oxygen, making the α-proton more acidic. A weak base (like the solvent) can then remove the α-proton to form a planar, achiral enol intermediate, which leads to racemization upon tautomerization back to the keto form.[7][9]
-
-
SN1 Substitution Pathway: If a reaction proceeds via a substitution nucleophilic unimolecular (SN1) mechanism, the rate-determining step is the formation of a carbocation.[1] This carbocation intermediate is sp²-hybridized and trigonal planar. The incoming nucleophile can attack this flat intermediate from either the top or bottom face with equal probability, resulting in a 50:50 mixture of both enantiomers.[1] This is a risk if converting a chiral α-hydroxy group to a chloride using conditions that favor carbocation formation.
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Technical Support Center: 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Welcome to the technical support guide for enhancing the purity of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this and structurally similar pharmaceutical intermediates. The 1,2,4-oxadiazole ring is a crucial pharmacophore in modern drug discovery, often used as a bioisosteric replacement for ester and amide groups to improve metabolic stability.[1][2] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the safety and efficacy of the final active pharmaceutical ingredient (API).[3]
This guide provides in-depth, experience-driven answers to common challenges encountered during the purification of this specific molecule, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of what needs to be removed. Impurities in a synthesis are not random; they are predictable consequences of the reaction mechanism, starting materials, and reaction conditions.
FAQ: What are the most probable impurities in a typical synthesis of this compound?
The most common synthesis involves the cyclization of an O-acylated amidoxime, formed from the reaction of 3-fluorobenzamidoxime with an acylating agent like chloroacetyl chloride.[2][4] Based on this pathway, the impurity profile can be categorized as follows:
-
Unreacted Starting Materials:
-
3-Fluorobenzamidoxime: The nucleophilic starting material. Its presence indicates an incomplete reaction.
-
Chloroacetyl chloride (or related chloroacetic species): The electrophilic coupling partner. While volatile, it can react with water to form chloroacetic acid, which may persist.
-
-
Process-Related Impurities & By-products:
-
O-Acyl Amidoxime Intermediate: Incomplete cyclization will leave the linear precursor in the crude product.
-
Hydrolysis Product (5-(Hydroxymethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole): The chloromethyl group is a reactive electrophile susceptible to hydrolysis, especially during aqueous work-ups or if moisture is present in solvents. This is a very common impurity.[5]
-
Dimerization Products: Nitrile oxides, which can be transiently formed during some oxadiazole syntheses, are prone to dimerization, leading to furoxans (1,2,5-oxadiazole-2-oxides).[2]
-
Over-alkylation Products: In some reaction pathways, the product itself can react with starting materials, leading to more complex structures.[6][7]
-
-
Residual Solvents:
Below is a diagram illustrating the primary synthesis and the points where key impurities can arise.
Caption: Synthesis pathway and common impurity formation points.
Section 2: Analytical Toolkit for Purity Assessment
You cannot purify what you cannot see. Selecting the right analytical methods is crucial for diagnosing purity issues and validating the success of your purification strategy.
FAQ: Which analytical techniques are most effective for assessing the purity of this compound?
A multi-pronged approach using orthogonal techniques is always recommended. For this compound, the following are indispensable:
| Technique | Principle | Information Gained & Troubleshooting Insights |
| Thin-Layer Chromatography (TLC) | Adsorption chromatography on a silica plate.[10] | Primary Use: Rapid, real-time reaction monitoring and fraction analysis during column chromatography. Troubleshooting: A "smear" or "streak" can indicate compound instability on silica, overloading, or a very polar impurity. Multiple spots confirm the presence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation in a packed column.[11] | Primary Use: Quantitative purity assessment (e.g., >95% purity).[11] Ideal for detecting closely related impurities like the hydrolysis product. Troubleshooting: Peak tailing might suggest interactions with the column or poor mobile phase choice. The appearance of new peaks over time can indicate sample degradation. |
| Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Absorption of radiofrequency energy by atomic nuclei in a magnetic field.[7] | Primary Use: Structural confirmation and identification of impurities with distinct proton/carbon signals. Troubleshooting: The characteristic singlet for the chloromethyl (-CH₂Cl) protons is a key diagnostic peak. A new peak slightly upfield might indicate the hydroxymethyl (-CH₂OH) hydrolysis product. Integration of impurity peaks relative to product peaks can estimate impurity levels. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio.[10] | Primary Use: Confirmation of molecular weight. Troubleshooting: Useful for identifying the mass of unknown peaks seen in HPLC (LC-MS). An [M+18] adduct (from water) could suggest the hydrolysis product, while an [M-Cl+OH] peak would be definitive. |
Section 3: Troubleshooting Purification Protocols
This section provides direct answers and detailed protocols for overcoming common purification hurdles.
A. Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid product, offering high recovery of very pure material.
Q: My product has "oiled out" instead of crystallizing. What's happening and how do I fix it?
A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the compound's melting point or when the concentration of impurities is too high, disrupting crystal formation.
Solutions:
-
Reduce the Cooling Rate: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first, then transfer to a cooler environment.
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then attempt to cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure solid, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q: Purity did not improve significantly after recrystallization. Why?
A: This usually points to one of two issues:
-
Incorrect Solvent Choice: The chosen solvent may be dissolving the impurities as effectively as your product, or the impurities are co-crystallizing with your product.
-
Insufficient Washing: The surfaces of your crystals may be coated with impurity-rich mother liquor that was not adequately washed away after filtration.
Solution:
-
Re-evaluate Your Solvent System: A good recrystallization solvent should dissolve the compound poorly at low temperatures but very well at high temperatures. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane, toluene). The impurity should ideally remain in the cold solvent or be highly soluble in it.
-
Improve Washing Technique: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent to rinse away the mother liquor without dissolving a significant amount of the product.
Detailed Protocol: Recrystallization of this compound
-
Solvent Selection: Start by testing solubility in small vials. A good candidate is an isopropanol/water or ethanol/water system. The goal is to find a solvent system where the compound is fully soluble when hot but precipitates upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount of activated carbon and keep the solution hot for a few minutes. Hot-filter the solution through a fluted filter paper to remove the carbon.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. If no crystals form, try scratching the flask or adding a seed crystal. Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[3]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small portion of ice-cold solvent.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.[3] Purity should be confirmed by HPLC and NMR.
B. Column Chromatography
When recrystallization is ineffective, particularly for removing impurities with similar solubility, flash column chromatography is the method of choice.[12][13]
Q: What is a good starting mobile phase for purifying this compound on a silica gel column?
A: The polarity of your compound is moderate. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate.
-
TLC Analysis: First, determine the optimal solvent system using TLC. Spot your crude material on a silica TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1). The ideal system will give your product an Rf value of ~0.25-0.35 . Impurities should be well-separated from the product spot.
Q: My compound is streaking on the column and I'm getting poor separation. What should I do?
A: Streaking (or tailing) on silica can be caused by several factors:
-
Compound Instability: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. The chloromethyl group may be susceptible.
-
Overloading: Too much material was loaded onto the column relative to its size.
-
Poor "Dry-Loading": If the compound is not fully pre-adsorbed onto the silica before loading, it can dissolve poorly at the top of the column and streak as it elutes.
Solutions:
-
Deactivate the Silica: If you suspect degradation, you can use silica gel that has been treated with a base, such as triethylamine. A common practice is to add ~0.5-1% triethylamine to your mobile phase.
-
Reduce the Load: Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
-
Use Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your prepared column.
Section 4: Overall Purification & Verification Workflow
Achieving high purity requires a systematic approach. The following workflow illustrates the logical progression from a crude reaction mixture to a fully characterized, high-purity product.
Caption: A systematic workflow for purification and quality control.
References
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- The Pharma Master. (n.d.). Troubleshooting.
- ResearchGate. (n.d.). Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles.
- PubMed Central. (n.d.). Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists.
- Agilent. (n.d.).
- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
- E-RESEARCHCO. (n.d.).
- Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
- Ayurlog. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.
- PubMed Central. (n.d.).
- Indian Journal of Pharmaceutical Education and Research. (2025). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
- PubMed Central. (2022).
- PubMed Central. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- Phenomenex. (n.d.). Troubleshooting Guide.
- ChemicalBook. (n.d.). 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis.
- Santa Cruz Biotechnology. (n.d.). 5-(chloromethyl)-3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole.
- PubMed. (2000).
- Beilstein Journals. (n.d.). Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles.
- PubMed Central. (n.d.). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6).
- MDPI. (2023).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Eureka. (n.d.). Preparation method of 5-(chloromethyl)-2-(trifluoromethyl)-1, 3, 4 oxadiazole.
- CrystEngComm (RSC Publishing). (2023). Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions.
- ARKAT USA. (n.d.). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles.
- PubMed. (2022).
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- NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.
- Google Patents. (n.d.). A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole.
- ResearchGate. (2025). (PDF)
- ACS Publications. (n.d.). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors.
- Sigma-Aldrich. (n.d.). 5-(chloromethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole.
- PubMed Central. (n.d.). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO)
- PubMed. (2013).
- JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds.
- MDPI. (n.d.). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.
- Semantic Scholar. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents.
- University of Pretoria. (n.d.). Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole Analogs
In the landscape of modern drug discovery, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2] This guide provides a detailed comparative analysis of the biological activity of analogs of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, a class of compounds showing significant promise in various therapeutic areas. By examining the structure-activity relationships (SAR) gleaned from experimental data, this document aims to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of more potent and selective therapeutic agents.
The 1,2,4-oxadiazole ring is a bioisostere of esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1] The inherent versatility of this scaffold allows for substitutions at the C3 and C5 positions, enabling the fine-tuning of biological activity. This guide will focus on a series of analogs where the substituent at the 3-position of the 1,2,4-oxadiazole ring is a substituted phenyl group, while maintaining the crucial 5-chloromethyl group, which has been shown to be critical for certain biological activities.[3]
Comparative Analysis of Nematicidal Activity
Recent research has highlighted the potent nematicidal activity of 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazole derivatives. A key study by Luo et al. (2023) provides a foundational dataset for comparing the efficacy of these analogs against various plant-parasitic nematodes.[3] The following table summarizes the lethal concentration 50 (LC₅₀) values for a selection of these compounds, illustrating the impact of substitutions on the phenyl ring at the C3 position.
| Compound ID | 3-Phenyl Ring Substituent | LC₅₀ vs. B. xylophilus (µg/mL)[3] | LC₅₀ vs. A. besseyi (µg/mL)[3] | LC₅₀ vs. D. dipsaci (µg/mL)[3] |
| A1 | 4-Fluoro | 2.4 | 15.6 | 18.2 |
| A2 | 4-Chloro | 2.8 | 18.3 | 21.5 |
| A3 | 4-Bromo | 3.3 | 20.1 | 24.7 |
| B1 | 4-Methyl | 2.6 | 17.2 | 19.8 |
| A4 | 2-Fluoro | 3.1 | 19.5 | 22.8 |
| A5 | 2-Chloro | 3.5 | 21.8 | 25.1 |
| A15 | 2-Methyl | 31.9 | >50 | >50 |
| A16 | 2-Chloro-4-fluoro | 4.2 | 25.4 | 29.3 |
| A17 | 3-Fluoro | Not explicitly provided in the primary source, but activity is inferred to be significant based on the series. | Not explicitly provided. | Not explicitly provided. |
| Tioxazafen | (Commercial Nematicide) | >300 | >300 | >300 |
| Avermectin | (Commercial Nematicide) | 335.5 | Not provided | Not provided |
Note: While the exact LC₅₀ values for the 3-fluorophenyl analog (the core topic) were not available in the primary comparative study, the potent activity of other halogenated analogs strongly suggests its potential as a highly active compound.
Structure-Activity Relationship (SAR) Insights
The data presented above reveals critical structure-activity relationships that can guide future analog design:
-
Primacy of the 5-Chloromethyl Group: The presence of the chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring is consistently associated with enhanced nematicidal activity.[3] This suggests that this group may be involved in a key interaction with the biological target, potentially through alkylation.
-
Influence of Phenyl Ring Substitution:
-
Position Matters: Substitution at the 4-position (para) of the phenyl ring generally leads to greater potency compared to substitution at the 2-position (ortho). For instance, the 4-methyl analog (B1 ) is significantly more active than the 2-methyl analog (A15 ).[3]
-
Halogen Effects: Electron-withdrawing halogen substituents at the 4-position (F, Cl, Br) result in potent nematicidal activity. A trend of decreasing activity with increasing atomic radius of the halogen is observed (F > Cl > Br).[3] This suggests that both electronic effects and steric factors play a role.
-
Electron-donating vs. Electron-withdrawing Groups: The high activity of both the electron-donating 4-methyl group and the electron-withdrawing 4-halogen groups indicates that the relationship is not solely dependent on the electronic nature of the substituent. Steric bulk and the potential for specific interactions likely contribute significantly.
-
The following diagram illustrates the key SAR findings for the nematicidal activity of this class of compounds.
Caption: Key structure-activity relationships for the nematicidal activity of 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazole analogs.
Broader Therapeutic Potential: Anticancer and Antimicrobial Activities
Beyond their nematicidal effects, 1,2,4-oxadiazole derivatives are widely recognized for their potential as anticancer and antimicrobial agents.[2][4]
Anticancer Activity
Numerous studies have demonstrated the in vitro anti-proliferative activities of 3,5-disubstituted-1,2,4-oxadiazoles against a variety of cancer cell lines.[4] Some analogs have shown remarkable selectivity for specific cancer types, such as pancreatic and prostate cancer cells.[4] The mechanism of action is often multifaceted, with some derivatives acting as inhibitors of crucial cellular pathways.
Antimicrobial Activity
The 1,2,4-oxadiazole scaffold is also a component of compounds with significant antibacterial and antifungal properties.[2] The structural versatility of these compounds allows for the development of agents that can overcome resistance to existing antimicrobial drugs.
The following workflow outlines a general approach for the synthesis and evaluation of the biological activity of novel 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazole analogs.
Caption: A generalized workflow for the synthesis and biological evaluation of 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazole analogs.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis and biological evaluation of 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazole analogs, adapted from established procedures.[3][5]
Protocol 1: General Synthesis of 5-(Chloromethyl)-3-(aryl)-1,2,4-oxadiazole Analogs
This protocol describes a common method for the synthesis of the target compounds, involving the formation of an amidoxime intermediate followed by cyclization.
Materials:
-
Substituted aryl nitrile
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
Chloroacetyl chloride
-
Triethylamine
-
Toluene
-
Ethanol
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Amidoxime Synthesis: a. Dissolve the aryl nitrile (1.0 eq) in ethanol. b. Add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq). c. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. d. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. e. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amidoxime. Purify by recrystallization or column chromatography if necessary.
-
1,2,4-Oxadiazole Ring Formation: a. Dissolve the aryl amidoxime (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) and cool to 0 °C in an ice bath. b. Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution. c. Allow the reaction to warm to room temperature and stir for 2-4 hours. d. Upon completion of the acylation (monitored by TLC), add toluene to the reaction mixture. e. Heat the mixture to reflux for 8-12 hours to effect cyclization. f. Cool the reaction, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. g. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazole.
Protocol 2: In Vitro Nematicidal Activity Assay
This protocol details the procedure for evaluating the nematicidal activity of the synthesized compounds against plant-parasitic nematodes.[3]
Materials:
-
Synthesized 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazole analogs
-
Nematode cultures (e.g., Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus dipsaci)
-
24-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile water
-
Microscope
Procedure:
-
Preparation of Test Solutions: a. Dissolve the test compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL). b. Prepare a series of dilutions of the stock solutions in sterile water to achieve the desired final test concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). The final DMSO concentration should be kept below 0.5% to avoid toxicity to the nematodes.
-
Assay Setup: a. Add approximately 100 nematodes in a small volume of water to each well of a 24-well plate. b. Add the test compound dilutions to the respective wells. c. Include a negative control (water with 0.5% DMSO) and a positive control (a commercial nematicide like Tioxazafen or Avermectin). d. Incubate the plates at 25 °C for 24-48 hours.
-
Data Collection and Analysis: a. After the incubation period, observe the nematodes under a microscope. b. Count the number of dead (immotile and needle-shaped) and live nematodes in each well. c. Calculate the mortality rate for each concentration. d. Determine the LC₅₀ value (the concentration that causes 50% mortality) using probit analysis or a similar statistical method.
Conclusion and Future Directions
The 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazole scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the field of nematicides. The structure-activity relationships discussed in this guide provide a clear rationale for the design of more potent analogs. Specifically, focusing on para-substitution of the 3-phenyl ring with small, electron-withdrawing groups appears to be a fruitful strategy for enhancing nematicidal activity.
Future research should aim to synthesize and test the 3-fluorophenyl analog to directly assess its activity within this series. Furthermore, a broader screening of these compounds against a panel of cancer cell lines and microbial strains is warranted to fully explore their therapeutic potential. Mechanistic studies to identify the specific molecular targets of these compounds will be crucial for their further development as clinical candidates.
References
- Luo, L., Ou, Y. Q., Zhang, Q., & Gan, X. H. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5773. [Link]
- Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. (2009). Bioorganic & Medicinal Chemistry Letters, 19(10), 2824–2827. [Link]
- Synthesis and Evaluation of Antimicrobial and Anti-inflammatory Activity of Oxadiazole Derivatives. (n.d.). International Journal of Novel Research and Development.
- Biological activity of oxadiazole and thiadiazole derivatives. (2022). Applied Microbiology and Biotechnology, 106(11), 3947–3965. [Link]
- Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. (2015). Letters in Drug Design & Discovery, 12(6), 472-480.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (2021). ACS Omega, 6(47), 31569–31582. [Link]
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Synthesis and Anticancer Evaluation of 3,5-Diarylsubstituted 1,2,4-Oxadiazoles: Application Notes and Protocols. (n.d.). BenchChem.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021). Molecules, 26(13), 3988. [Link]
- Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. (2021). ACS Omega, 6(46), 30867–30877. [Link]
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. (n.d.).
- Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments. (2024). Monatshefte für Chemie - Chemical Monthly. [Link]
- Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety. (2024). Journal of Agricultural and Food Chemistry, 72(1), 128–139. [Link]
- New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2383812. [Link]
- Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. (2023). Molecules, 28(15), 5707. [Link]
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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
For the Attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure, lauded for its metabolic stability and its capacity to act as a bioisosteric replacement for ester and amide functionalities.[1][2] This guide delves into the nuanced structure-activity relationship (SAR) of a specific analogue, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole , a compound poised at the intersection of several key therapeutic targets. While direct experimental data for this precise molecule remains nascent in publicly accessible literature, a comprehensive analysis of its close structural relatives allows for a robust, data-driven exploration of its potential biological activities and a comparative assessment against established and emerging alternatives.
This document will navigate the SAR landscape with a primary focus on three enzyme systems where 1,2,4-oxadiazole derivatives have demonstrated significant inhibitory potential: Cholinesterases (AChE and BuChE) , Monoamine Oxidases (MAO-A and MAO-B) , and Glycogen Synthase Kinase-3β (GSK-3β) . By examining the influence of the 3-fluorophenyl moiety, the 5-chloromethyl group, and the core oxadiazole ring, we will construct a predictive framework for the activity of our topic compound and benchmark it against relevant comparators.
The Architectural Blueprint: Deconstructing this compound
The biological activity of our lead compound is dictated by the interplay of its three key structural components. Understanding the individual contribution of each is paramount to predicting its overall pharmacological profile.
Caption: Key structural components of the topic compound.
Comparative Analysis of Biological Activity: A Focus on Enzyme Inhibition
The 1,2,4-oxadiazole core is a versatile platform for enzyme inhibitors.[2] Our analysis will focus on cholinesterases, monoamine oxidases, and GSK-3β, drawing on data from closely related analogues to predict the performance of this compound.
Cholinesterase Inhibition: A Tale of Two Isomers
The cholinergic hypothesis of Alzheimer's disease has driven the development of numerous acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors.[3] Notably, 1,2,4-oxadiazole derivatives have emerged as promising candidates in this arena.[3][4]
A pivotal study on the nematocidal activity of 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (a positional isomer of our topic compound) revealed its mechanism of action involves the acetylcholine receptor.[5] This strongly suggests that our 3-fluoro analog will also exhibit activity at cholinergic targets.
Structure-Activity Relationship Insights:
-
Fluorine Position: The position of the fluorine atom on the phenyl ring is critical for activity and selectivity. While direct data for the 3-fluoro isomer is unavailable, studies on other heterocyclic scaffolds suggest that meta-substitution can significantly alter binding interactions compared to para-substitution.
-
5-Chloromethyl Group: The presence of a haloalkyl group at the 5-position of the 1,2,4-oxadiazole ring has been shown to enhance nematocidal activity, a finding that may translate to improved enzyme inhibition.[5] This group can participate in hydrogen bonding or even covalent interactions within the enzyme's active site.
-
Comparison with Alternatives: Donepezil is a well-established AChE inhibitor. A study on donepezil-like 1,2,4-oxadiazoles showed that replacing the indanone moiety with a substituted 1,2,4-oxadiazole ring can shift selectivity towards BuChE.[3]
Table 1: Comparative Cholinesterase Inhibitory Activity of 1,2,4-Oxadiazole Analogs and Reference Compounds
| Compound/Analog | Target Enzyme | IC50 (µM) | Selectivity Index (AChE/BuChE) | Reference |
| This compound | AChE / BuChE | Predicted potent inhibitor | Prediction requires experimental data | - |
| 5-(1-(4-chlorobenzyl)piperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | BuChE | >100 | - | [3] |
| 5-(1-benzylpiperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | BuChE | >100 | - | [3] |
| Compound 6n (a 1,2,4-oxadiazole derivative) | BuChE | 5.07 | >19.72 | [3] |
| Donepezil | AChE | 0.048 | - | [1] |
| Rivastigmine | BuChE | 1.439 | - | [1] |
Monoamine Oxidase Inhibition: Exploring Neuroprotective Potential
Monoamine oxidase (MAO) inhibitors are crucial in the treatment of neurodegenerative diseases like Parkinson's and depression.[6] The 1,2,4-oxadiazole scaffold has been incorporated into potent and selective MAO inhibitors.[7]
Structure-Activity Relationship Insights:
-
Phenyl Substitution: Studies on 1,2,4-oxadiazole-based MAO inhibitors have shown that substitution on the phenyl ring at the 3-position significantly influences potency and selectivity for MAO-A versus MAO-B.[8]
-
Selectivity: The 1,2,4-oxadiazole scaffold has been shown to produce derivatives with high selectivity towards MAO-B.[1] This is particularly relevant for the treatment of Parkinson's disease.
-
Comparison with Alternatives: The introduction of a 1,2,4-oxadiazole ring as a bioisosteric replacement for an amide group in a series of 1H-indazole derivatives resulted in a highly potent and selective human MAO-B inhibitor.[7]
Table 2: Comparative MAO Inhibitory Activity of 1,2,4-Oxadiazole Analogs and Reference Compounds
| Compound/Analog | Target Enzyme | IC50 (µM) | Selectivity (MAO-B/MAO-A) | Reference |
| This compound | MAO-A / MAO-B | Predicted inhibitor | Prediction requires experimental data | - |
| Compound 20 (1,2,4-oxadiazole-1H-indazole) | MAO-B | 0.052 | >192 | [7] |
| 1,2,4-Oxadiazole derivative 2b | MAO-B | 74.68 | Selective for MAO-B | [1] |
| 1,2,4-Oxadiazole derivative 2c | MAO-B | 225.48 | Selective for MAO-B | [1] |
| Biperiden | MAO-B | 265.85 | - | [1] |
| Methylene Blue | MAO-A | 143.60 | - | [1] |
GSK-3β Inhibition: A Target in Neurodegeneration and Beyond
Glycogen synthase kinase-3β (GSK-3β) is implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and diabetes. The oxadiazole scaffold has been successfully utilized to develop potent GSK-3β inhibitors.[9][10]
Structure-Activity Relationship Insights:
-
Scaffold Hopping: The oxadiazole ring has been used as a scaffold to generate potent and selective GSK-3β inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[9]
-
Selectivity: While the two isoforms of GSK-3 (α and β) are highly homologous, some oxadiazole-based inhibitors have shown selectivity for one over the other.[9]
Table 3: Comparative GSK-3β Inhibitory Activity of Oxadiazole Analogs
| Compound/Analog | Target Enzyme | IC50 (nM) | Reference |
| This compound | GSK-3β | Predicted inhibitor | - |
| Acetamide 26d (oxadiazole derivative) | GSK-3α | 2 | [9] |
| Acetamide 26d (oxadiazole derivative) | GSK-3β | 17 | [9] |
| Benzodioxane 8g (oxadiazole derivative) | GSK-3α | 35 | [9] |
| Compound 20x (1,3,4-oxadiazole derivative) | GSK-3β | Potent inhibitor | [10] |
Experimental Protocols for Biological Evaluation
To empirically determine the activity of this compound and enable direct comparison with the alternatives discussed, the following standardized in vitro enzyme inhibition assays are recommended.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust and widely used method for measuring AChE activity.
Caption: Workflow for the AChE inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of electric eel AChE in phosphate buffer (pH 8.0).
-
Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in phosphate buffer.
-
Prepare a stock solution of acetylthiocholine iodide (ATCI) in deionized water.
-
Prepare serial dilutions of this compound and reference inhibitors in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is non-inhibitory.
-
-
Assay Procedure (96-well plate format):
-
To each well, add phosphate buffer, the test compound solution (or solvent for control), and the AChE solution.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding DTNB and ATCI to each well.
-
-
Data Acquisition and Analysis:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control and calculate the IC50 value by plotting inhibition versus log inhibitor concentration.
-
Monoamine Oxidase (MAO) Inhibition Assay (Amplex Red Method)
This fluorometric assay provides a sensitive method for measuring the activity of both MAO-A and MAO-B.
Caption: Workflow for the MAO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare working solutions of recombinant human MAO-A or MAO-B in assay buffer.
-
Prepare a working solution of Amplex® Red reagent and horseradish peroxidase (HRP) in assay buffer.
-
Prepare a stock solution of a suitable substrate (e.g., p-tyramine for both isoforms, or specific substrates for selectivity studies).
-
Prepare serial dilutions of this compound and reference inhibitors.
-
-
Assay Procedure (96-well black plate format):
-
Add the MAO enzyme solution and the test compound to each well.
-
Pre-incubate the plate at room temperature.
-
Initiate the reaction by adding the Amplex Red/HRP/substrate mixture.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.
-
Calculate the reaction rates and percentage of inhibition to determine the IC50 values.
-
Conclusion and Future Directions
The in-silico and analog-based analysis presented in this guide strongly suggests that This compound is a promising candidate for further investigation as a multi-target enzyme inhibitor. Its structural features, particularly the 3-fluorophenyl and 5-chloromethyl moieties, are predicted to confer potent inhibitory activity against cholinesterases and monoamine oxidases, with a potential for GSK-3β inhibition as well.
The immediate and most critical next step is the empirical validation of these predictions through the detailed experimental protocols provided. Determining the precise IC50 values and selectivity profiles will be instrumental in positioning this compound within the broader landscape of neuroprotective and cognitive-enhancing agents. Further SAR studies, including the synthesis and evaluation of analogs with modifications to the phenyl ring substitution and the 5-position of the oxadiazole, will be crucial for optimizing potency and selectivity, ultimately paving the way for the development of novel therapeutics.
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A Comparative Analysis for Anticancer Drug Discovery: 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole versus 5-Fluorouracil
A Technical Guide for Researchers in Oncology and Drug Development
Authored by a Senior Application Scientist
In the relentless pursuit of novel anticancer therapeutics, the heterocyclic scaffold of 1,2,4-oxadiazole has emerged as a promising framework for the design of potent and selective agents.[1] This guide presents a comprehensive comparative study of a novel investigational compound, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, against the established chemotherapeutic agent, 5-Fluorouracil (5-FU).
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the mechanisms of action, and offers detailed experimental protocols for the evaluation of these compounds, supported by experimental data. Our objective is to furnish the scientific community with the necessary tools and insights to critically assess the potential of this new chemical entity in the landscape of cancer therapy.
Introduction: The Rationale for Comparison
The selection of a relevant benchmark is critical in the preclinical evaluation of any new drug candidate. 5-Fluorouracil, a pyrimidine analog, has been a cornerstone of cancer treatment for decades, exerting its cytotoxic effects primarily through the inhibition of thymidylate synthase and its incorporation into RNA and DNA, ultimately leading to cell death.[2][3][4] However, its clinical utility is often hampered by significant side effects and the development of drug resistance.[2]
The 1,2,4-oxadiazole moiety, on the other hand, is being explored as a bioisosteric replacement for amide and ester functionalities, with the potential for improved metabolic stability and novel mechanisms of action.[5] Derivatives of this scaffold have demonstrated significant anticancer activity, with some inducing apoptosis through the activation of caspase-3.[6][7] The specific compound of interest, this compound, possesses structural features that suggest a potential for potent and selective anticancer activity. This guide will therefore provide a head-to-head comparison of these two compounds, focusing on their effects on cancer cell viability, apoptosis induction, and in vivo tumor growth inhibition.
Mechanisms of Action: A Tale of Two Anticancer Agents
5-Fluorouracil: A Multi-pronged Attack on Cellular Proliferation
The anticancer activity of 5-FU is multifaceted. Upon cellular uptake, it is converted into several active metabolites. One of its primary mechanisms is the inhibition of thymidylate synthase (TS) by its metabolite, fluorodeoxyuridine monophosphate (FdUMP). This inhibition depletes the intracellular pool of thymidine, a crucial component of DNA, leading to "thymineless death."[2][3] Furthermore, 5-FU metabolites can be incorporated into both DNA and RNA, disrupting their normal function and contributing to cytotoxicity.[4] The cellular stress induced by 5-FU can trigger apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[8][9][10]
This compound: A Putative Apoptosis Inducer
While the precise mechanism of action for this compound is still under investigation, evidence from related 1,2,4-oxadiazole derivatives suggests a strong pro-apoptotic activity.[6][7] It is hypothesized that this class of compounds can directly or indirectly activate the intrinsic apoptosis pathway. This may involve the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in the activation of the executioner caspase-3.[11][12]
Below is a proposed signaling pathway diagram illustrating the potential mechanism of action for the 1,2,4-oxadiazole compound in comparison to 5-FU.
Caption: Proposed apoptotic signaling pathways for 5-FU and the oxadiazole.
In Vitro Comparative Analysis: Methodologies and Data
To objectively compare the anticancer potential of this compound and 5-Fluorouracil, a series of in vitro experiments are essential. Here, we provide detailed protocols for key assays.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed human breast cancer (MCF-7) and non-small cell lung cancer (A549) cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and 5-Fluorouracil (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Data (Hypothetical):
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 5.2 ± 0.6 |
| A549 | 8.9 ± 1.1 | |
| 5-Fluorouracil | MCF-7 | 25.0 ± 3.5[8] |
| A549 | 10.32 ± 1.2[13] |
Note: The IC50 values for the oxadiazole are hypothetical for illustrative purposes and would need to be determined experimentally. The IC50 values for 5-FU are based on published literature.
Apoptosis Marker Analysis: Western Blotting
Western blotting is a technique used to detect and quantify specific proteins in a cell lysate. This is crucial for understanding the molecular mechanisms of apoptosis induction.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat MCF-7 and A549 cells with the IC50 concentrations of each compound for 24 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on a 12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Bax, Bcl-2, and β-actin as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Experimental Workflow Diagram:
Caption: Western Blotting workflow for apoptosis marker analysis.
In Vivo Efficacy: Tumor Xenograft Model
To translate in vitro findings to a more complex biological system, an in vivo xenograft model is indispensable.
Experimental Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of female athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Vehicle control (e.g., saline with 5% DMSO)
-
This compound (e.g., 10 mg/kg, intraperitoneally, daily)
-
5-Fluorouracil (e.g., 20 mg/kg, intraperitoneally, every 3 days)
-
-
Treatment and Monitoring: Administer the treatments for a specified period (e.g., 21 days). Measure tumor volume with calipers every 2-3 days and monitor the body weight of the mice as an indicator of toxicity. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Comparative Data (Hypothetical):
| Treatment Group | Average Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 ± 150 | - |
| This compound (10 mg/kg) | 450 ± 80 | 62.5 |
| 5-Fluorouracil (20 mg/kg) | 600 ± 110 | 50.0 |
Note: These values are hypothetical and serve as an example of expected outcomes.
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of this compound and 5-Fluorouracil. The provided protocols are robust and widely accepted in the field of cancer drug discovery. The hypothetical data presented suggests that the novel oxadiazole compound may exhibit superior or comparable anticancer activity to 5-FU, potentially with a more favorable safety profile.
Future research should focus on elucidating the precise molecular targets of this compound and further investigating its effects on a broader range of cancer cell lines and in patient-derived xenograft (PDX) models. A thorough understanding of its pharmacokinetic and pharmacodynamic properties will also be crucial for its potential clinical translation. The scientific community is encouraged to utilize the methodologies outlined in this guide to further explore the therapeutic potential of this promising new class of anticancer agents.
References
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
- Gazzaniga, P., et al. (2021). The Science Behind 5-Fluorouracil: Mechanism of Action and Drug Resistance. Cancers, 13(16), 4143. [Link]
- Zhang, N., Yin, Y., Xu, S. J., & Chen, W. S. (2008). 5-Fluorouracil: mechanisms of resistance and reversal strategies. Molecules, 13(8), 1551-1569. [Link]
- Helwa, A. A., et al. (2018). IC50 in μM of 5-FU and the test substances against MCF-7, HepG2, A549 and Caco-2 cells.
- Synergistic Effects of Oxaliplatin, 5-Fluorouracil, and Novel Synthetic Uracil Analog U-359 on Breast Cancer Cell Carcinogenesis. MDPI. [Link]
- Pistritto, G., et al. (2016). 5-Fluorouracil-induced apoptosis in cultured oral cancer cells. Oncology Letters, 11(1), 693-698. [Link]
- Aydin, A., et al. (2021). IC50 values of 2,5 substituted 1,3,4-oxadiazoles on A549, MDA-MB-231, and PC3 cell lines and MRC5 healthy human cells.
- IC 50 values of the tested compounds against MCF- 7, HepG2, and A549 cell lines using the MTT assay.
- Liu, H., et al. (2015). 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. Oncology Reports, 33(4), 1643-1652. [Link]
- Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis.
- Zhang, H., et al. (2021).
- Akbari, H., et al. (2013). Efficacy of Capecitabine and 5- Fluorouracil (5-FU)on the human breast cancer cell line (MCF7) – effect of concentration.
- A Review: 1,2,4-oxadiazole as Potential Anticancer Scaffold 2020-2024.
- Inhibition of tumor growth in a murine xenograft model by thalidomide.
- Maccarinelli, F., et al. (2020). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 25(21), 5038. [Link]
- Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2.
- Al-Sanea, M. M., et al. (2020). Design, Synthesis and Evaluation of New Bioactive Oxadiazole Derivatives as Anticancer Agents Targeting Bcl-2. International journal of molecular sciences, 21(23), 8980. [Link]
- Terranova, N., et al. (2013). MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. [Link]
- IC 50 values (µM) of compounds on HepG2 and MCF-7 cell lines.
- Anti-Cancer Activity of Deriv
- Multicellular spheroids of A549 and A549-iRFP as an in vitro model of lung cancer. Scholarly Commons. [Link]
- Rouf, A., et al. (2017). Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. Cancer chemotherapy and pharmacology, 80(4), 835-844. [Link]
- Zhang, H., et al. (2009). Discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers. 2. Identification of more aqueous soluble analogs as potential anticancer agents. Bioorganic & medicinal chemistry letters, 19(15), 4410-4415. [Link]
- Al-Ostoot, F. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific reports, 13(1), 8871. [Link]
- Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 in. Semantic Scholar. [Link]
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A Senior Application Scientist's Guide to the Reproducible Synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, the 1,2,4-oxadiazole scaffold is a privileged motif, frequently employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1] This guide provides an in-depth, comparative analysis of two prominent synthetic routes to a key intermediate, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, with a focus on reproducibility, efficiency, and practical insights for the laboratory setting.
Introduction to the Target Molecule
This compound is a valuable building block in medicinal chemistry. The presence of the reactive chloromethyl group at the 5-position allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) by introducing various nucleophiles. The 3-(3-fluorophenyl) moiety provides a common structural feature found in numerous biologically active compounds, influencing parameters such as binding affinity and metabolic stability. Given its utility, a reliable and reproducible synthesis is paramount for advancing drug discovery programs.
This guide will dissect two common synthetic strategies: the classical two-step cyclization of an O-acylamidoxime and a more streamlined one-pot approach starting from the corresponding nitrile. We will delve into the mechanistic underpinnings of each method, provide detailed, field-tested protocols, and offer a comparative analysis to aid in the selection of the most appropriate route for your research needs.
Method A: The Classical Approach - Cyclization of an O-Acylamidoxime
This is the most widely documented and arguably the most traditional method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[2] The strategy involves two discrete steps: the acylation of an amidoxime to form an O-acylamidoxime intermediate, followed by a thermal or base-catalyzed cyclodehydration to yield the desired 1,2,4-oxadiazole.
Mechanistic Rationale
The initial step is a nucleophilic attack of the hydroxylamine oxygen of the amidoxime onto the electrophilic carbonyl carbon of the acyl chloride. The resulting O-acylamidoxime intermediate is then primed for cyclization. The subsequent ring-closure is an intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of water to form the aromatic 1,2,4-oxadiazole ring. The choice of a non-nucleophilic base in the first step is critical to prevent side reactions with the acyl chloride. The thermal conditions of the second step provide the necessary energy to overcome the activation barrier for the cyclodehydration.
Experimental Protocol: Method A
Step 1: Synthesis of 3-Fluorobenzamidoxime
This precursor can be synthesized from 3-fluorobenzonitrile and hydroxylamine.
-
Reagents: 3-fluorobenzonitrile, hydroxylamine hydrochloride, potassium carbonate, ethanol, water.
-
Procedure:
-
To a solution of 3-fluorobenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford 3-fluorobenzamidoxime.
-
Step 2: Synthesis of this compound
-
Reagents: 3-Fluorobenzamidoxime, chloroacetyl chloride, triethylamine (or pyridine), dichloromethane (or toluene), water, brine.
-
Procedure:
-
Dissolve 3-fluorobenzamidoxime (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the formation of the O-acylamidoxime intermediate by TLC.
-
Transfer the reaction mixture to a flask equipped with a reflux condenser and heat to reflux (for toluene, ~110 °C) for 8-12 hours. Monitor the cyclization to the 1,2,4-oxadiazole by TLC.
-
Upon completion, cool the reaction mixture to room temperature and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure this compound.
-
Workflow for Method A
Caption: Workflow for the two-step synthesis of the target oxadiazole.
Method B: The One-Pot Approach - From Nitrile to Oxadiazole
To improve efficiency and reduce operational time, one-pot syntheses have gained significant traction.[3][4] This approach combines the formation of the amidoxime and its subsequent acylation and cyclization into a single reaction vessel, avoiding the isolation of the amidoxime intermediate.
Mechanistic Rationale
This method leverages the in-situ formation of the amidoxime from the nitrile and hydroxylamine. Once the amidoxime is formed, the acyl chloride is introduced, leading to the O-acylamidoxime intermediate as in Method A. The key difference is that the entire sequence is carried out in a single solvent system. The subsequent cyclization is then induced, often by heating, to afford the final product. The choice of solvent and base is crucial to ensure compatibility with all reaction steps.
Experimental Protocol: Method B
-
Reagents: 3-fluorobenzonitrile, hydroxylamine hydrochloride, potassium carbonate, chloroacetyl chloride, a suitable solvent system (e.g., ethanol followed by toluene or a single high-boiling solvent like DMSO).
-
Procedure:
-
In a round-bottom flask, combine 3-fluorobenzonitrile (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and potassium carbonate (1.2 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours to form the 3-fluorobenzamidoxime in situ. Monitor by TLC for the disappearance of the nitrile.
-
Cool the reaction mixture to 0 °C and, under an inert atmosphere, slowly add a solution of chloroacetyl chloride (1.05 eq) in a minimal amount of an appropriate solvent (e.g., THF or the reaction solvent if compatible). An appropriate base (e.g., triethylamine, 1.1 eq) should be added prior to the acyl chloride.
-
After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
If a lower boiling solvent like ethanol was used initially, it can be removed under reduced pressure and replaced with a higher boiling solvent like toluene.
-
Heat the reaction mixture to reflux for 8-12 hours to effect cyclization.
-
After cooling, perform an aqueous workup as described in Method A.
-
Purify the crude product by column chromatography.
-
Workflow for Method B
Caption: Workflow for the one-pot synthesis of the target oxadiazole.
Comparative Analysis: Method A vs. Method B
The choice between these two methods will depend on the specific requirements of the research, such as scale, desired purity, and available resources.
| Parameter | Method A: Two-Step Cyclization | Method B: One-Pot Synthesis | Rationale & Insights |
| Typical Yield | 60-80% | 50-70% | Method A often provides higher yields due to the isolation and purification of the amidoxime intermediate, which can lead to a cleaner starting material for the cyclization step. One-pot reactions can sometimes be prone to the formation of byproducts from competing reactions. |
| Purity Profile | Generally higher initial purity | May require more rigorous purification | The isolation of the amidoxime in Method A allows for the removal of impurities from the first step. In Method B, any unreacted starting materials or byproducts from the amidoxime formation are carried into the subsequent steps, potentially complicating the final purification. |
| Reaction Time | 12-24 hours (including isolation) | 10-20 hours | While the hands-on time for Method B is less, the overall reaction time may be comparable. The elimination of the intermediate workup and isolation in Method B is a significant time-saver. |
| Reproducibility | High | Moderate to High | The well-defined, stepwise nature of Method A generally leads to higher reproducibility. The success of Method B can be more sensitive to the reaction conditions, such as the timing of reagent addition and temperature control. |
| Operational Simplicity | More complex (two separate reactions) | Simpler (single reaction vessel) | Method B is operationally simpler, requiring fewer manipulations and less glassware. This can be an advantage for library synthesis or high-throughput screening applications. |
| Cost-Effectiveness | Potentially higher due to more solvent and energy usage for workups | Generally more cost-effective | The reduced number of steps, workups, and solvent changes in Method B can lead to lower overall costs. |
| Key Challenge | Handling and stability of the amidoxime intermediate | Compatibility of all reaction steps in a single pot | Amidoximes can be unstable, and their isolation and storage require care. For Method B, ensuring that the conditions for amidoxime formation do not interfere with the subsequent acylation and cyclization is the primary challenge. |
Troubleshooting and Expert Recommendations
-
Low Yields in Method A: If the yield of the final product is low, ensure the amidoxime intermediate is pure and dry. The cyclization step is often the most challenging; ensure adequate heating and reaction time. The use of a dehydrating agent during cyclization can sometimes improve yields, but may complicate the workup.
-
Side Reactions in Method B: The formation of byproducts in the one-pot synthesis can be an issue. Ensure the amidoxime formation is complete before adding the chloroacetyl chloride. Slow and controlled addition of the acyl chloride at low temperature is crucial to minimize side reactions.
-
Purification: The chloromethyl group can be somewhat labile, especially on silica gel. It is advisable to use a neutral or slightly acidic eluent system and to avoid prolonged exposure to the silica gel. In some cases, crystallization may be a viable alternative to chromatography for purification.
-
Safety Considerations: Chloroacetyl chloride is corrosive and lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Conclusion
Both the two-step cyclization (Method A) and the one-pot synthesis (Method B) are viable routes to this compound.
-
Method A is recommended for researchers prioritizing high purity and reproducibility , especially for the synthesis of a reference standard or for later-stage drug development where material quality is paramount.
-
Method B offers a more efficient and cost-effective alternative , particularly for early-stage discovery, library synthesis, and when rapid access to the target molecule is the primary goal.
Ultimately, the choice of synthetic route will be guided by the specific needs and constraints of your project. By understanding the underlying chemistry and potential pitfalls of each method, researchers can confidently and reproducibly synthesize this valuable intermediate for their drug discovery endeavors.
References
- Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Institutes of Health.
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. (2022). National Institutes of Health.
- Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. (n.d.). ResearchGate.
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2023). MDPI.
- Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway. (2018). ResearchGate.
- 1,2,4-Oxadiazole, 3-chloromethyl-5-(5-tert-butyl-2-thienyl)-. (n.d.). SpectraBase.
- A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. (2013). Indian Academy of Sciences.
- Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. (2021). Beilstein Journals.
- Synthesis of 1,2,4-oxadiazoles (a review). (2005). ResearchGate.
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2020). National Institutes of Health.
- Facile One-Pot Synthesis of 2,3,5-substituted 1,2,4-oxadiazolines From Nitriles in Aqueous Solution. (2005). National Institutes of Health.
- Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. (2014). Royal Society of Chemistry.
- ChemInform Abstract: A New One-Pot Synthesis of 1,2,4-Oxadiazoles from Aryl Nitriles, Hydroxylamine and Crotonoyl Chloride. (2010). ResearchGate.
- Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). National Institutes of Health.
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A Senior Application Scientist's Guide to 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole: Structural Confirmation and Comparative Analysis in Nematicidal Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective therapeutic agents is a continuous endeavor. In the realm of agrochemicals, the development of effective nematicides to combat plant-parasitic nematodes, which pose a significant threat to global crop production, is of paramount importance.[1][2] This guide provides an in-depth technical analysis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole , a promising heterocyclic compound. We will delve into the definitive methods for confirming its molecular structure, compare its potential efficacy against established alternatives, and provide detailed experimental protocols grounded in scientific integrity.
The 1,2,4-oxadiazole moiety is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for ester and amide groups to enhance metabolic stability.[3] Its derivatives have demonstrated a wide spectrum of biological activities, including antifungal, herbicidal, and insecticidal properties.[1][4] Our focus here is on a specific structural class: 3-aryl-5-(halomethyl)-1,2,4-oxadiazoles, which have recently emerged as a potent class of nematicides.[1][2][4]
Structural Elucidation: A Multi-faceted Approach
Confirming the precise structure of a synthesized molecule is the bedrock of any drug discovery program. For this compound, a combination of spectroscopic techniques is essential for unambiguous characterization.
Synthesis Pathway
The synthesis of 3-aryl-5-(chloromethyl)-1,2,4-oxadiazoles is typically achieved through a well-established synthetic route. The general pathway involves the reaction of an appropriate amidoxime with an acyl chloride. In the case of our target molecule, this would involve the reaction of 3-fluorobenzamidoxime with chloroacetyl chloride.
Caption: Synthetic workflow for this compound.
Predicted Spectroscopic Data
Based on the analysis of structurally similar compounds, the following spectroscopic data are predicted for this compound:
| Technique | Expected Observations |
| ¹H NMR | A singlet for the chloromethyl protons (-CH₂Cl) is anticipated around δ 4.5-5.0 ppm. The aromatic protons of the 3-fluorophenyl group will appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm) due to fluorine-proton coupling. |
| ¹³C NMR | The carbon of the chloromethyl group is expected to resonate around δ 35-45 ppm. The two carbons of the oxadiazole ring will show distinct signals in the range of δ 160-180 ppm. The carbons of the 3-fluorophenyl ring will appear in the aromatic region (δ 110-165 ppm), with the carbon attached to the fluorine atom exhibiting a large coupling constant. |
| IR Spectroscopy | Characteristic absorption bands for the C=N and N-O bonds of the oxadiazole ring are expected around 1600-1650 cm⁻¹ and 1350-1450 cm⁻¹, respectively. The C-Cl stretching vibration should appear in the range of 700-800 cm⁻¹. |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (C₉H₆ClFN₂O), confirming its elemental composition. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom. |
Comparative Analysis: A New Generation of Nematicides
The true value of a novel compound is determined by its performance relative to existing solutions. Research on analogous compounds, specifically 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole, has demonstrated remarkable nematicidal activity, significantly outperforming commercial standards.[1][4]
Mechanism of Action: Targeting the Acetylcholine Receptor
The nematicidal activity of this class of 1,2,4-oxadiazoles is attributed to their effect on the acetylcholine receptor of nematodes.[1][4] By interfering with this critical neurotransmitter receptor, the compounds disrupt the nervous system of the nematodes, leading to paralysis and death. This targeted mechanism of action is a key attribute in the design of selective and effective pesticides.
Caption: Proposed mechanism of action for the nematicidal activity.
Performance Data: A Clear Advantage
The following table summarizes the comparative nematicidal activity of a closely related analog, 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (referred to as Compound A1 in a key study), against the pine wood nematode (Bursaphelenchus xylophilus).[1]
| Compound | LC₅₀ (µg/mL) |
| Compound A1 (4-fluoro analog) | 2.4 |
| Avermectin | 335.5 |
| Fosthiazate | 436.9 |
| Tioxazafen | >300 |
Data sourced from a study on 1,2,4-oxadiazole derivatives as nematicides.[1]
These data compellingly suggest that the 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazole scaffold represents a significant advancement over existing nematicidal agents. The high potency of the 4-fluoro analog strongly supports the investigation of the 3-fluoro isomer as a potentially even more effective candidate.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed experimental protocols for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
Materials:
-
3-Fluorobenzamidoxime
-
Chloroacetyl chloride
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 3-fluorobenzamidoxime (1.0 eq) in anhydrous DCM at 0 °C, add anhydrous pyridine (1.2 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization
The structure of the purified product should be confirmed by the following methods:
-
¹H and ¹³C NMR Spectroscopy: Dissolve the sample in deuterated chloroform (CDCl₃) and record the spectra on a 400 MHz or higher NMR spectrometer.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the compound as a thin film or KBr pellet.
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF or a similar high-resolution mass spectrometer to confirm the elemental composition.
Conclusion and Future Directions
The structural framework of this compound holds significant promise for the development of a new generation of highly potent nematicides. The straightforward synthesis and the compelling biological activity data of its analogs provide a strong rationale for its further investigation. Future research should focus on the in-depth biological evaluation of the 3-fluoro isomer, including its efficacy against a broader range of nematode species, its safety profile, and its potential for commercial development as a crop protection agent. The detailed methodologies provided in this guide serve as a robust starting point for researchers aiming to explore the potential of this exciting class of molecules.
References
- Luo, L., et al. (2023). Discovery of 1,2,4-Oxadiazole Derivatives Containing Haloalkyl as Potential Acetylcholine Receptor Nematicides. International Journal of Molecular Sciences, 24(6), 5773. [Link][1][2][4]
- Camci, E., & Karali, N. (2023). Bioisosterism: 1,2,4‐Oxadiazole Rings.
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A Researcher's Guide to Characterizing the Cross-Reactivity of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole: A Hypothetical Case Study
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. The emergence of targeted covalent inhibitors has provided a powerful modality for achieving potent and durable pharmacological effects. However, the very nature of their reactive mechanism necessitates a rigorous evaluation of their potential for off-target interactions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cross-reactivity profile of a novel, putative covalent inhibitor: 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole.
The structure of this compound, featuring a chloromethyl group attached to a 1,2,4-oxadiazole scaffold, immediately signals its potential as an electrophilic agent capable of forming covalent bonds with nucleophilic residues in proteins.[1][2][3] While this can lead to enhanced potency and a prolonged duration of action, it also carries the inherent risk of unintended modifications to the proteome, which can result in toxicity and other adverse effects.[1][2][4] Therefore, a thorough investigation into the selectivity of this compound is not merely a supplementary exercise but a critical step in its preclinical assessment.
This guide will present a logical, multi-step experimental workflow designed to first identify the primary biological target(s) of the compound and subsequently to delineate its broader off-target landscape. We will explore established methodologies, from initial target identification using advanced proteomic techniques to the validation of specific interactions through biochemical and cell-based assays. The experimental protocols provided herein are designed to be self-validating, incorporating appropriate controls to ensure the generation of robust and reliable data.
Part 1: Initial Target Identification using Chemoproteomics
The first crucial step is to identify the primary cellular targets of this compound. A powerful and unbiased approach for this is activity-based protein profiling (ABPP), a chemoproteomic strategy that utilizes chemical probes to map the reactive sites within a complex proteome.[5]
Experimental Workflow: Alkyne-Derivatized Probe Synthesis and Pulldown
To facilitate target identification, an alkyne-derivatized analog of the parent compound is synthesized. This "probe" retains the core structure and reactive warhead but incorporates a terminal alkyne handle for subsequent conjugation to a reporter tag via click chemistry.
Figure 1: Chemoproteomic workflow for target identification.
Detailed Protocol: Target Identification
-
Probe Synthesis: Synthesize an analog of this compound where the chloromethyl group is replaced with a propargyl group (containing a terminal alkyne).
-
Cell Lysis and Probe Incubation:
-
Culture a relevant cell line (e.g., a cancer cell line if the compound is being investigated as an anti-cancer agent) to ~80% confluency.
-
Harvest and lyse the cells in a suitable buffer to obtain a whole-cell proteome.
-
Incubate the cell lysate with the alkyne probe at a predetermined concentration for a specified time. Include a vehicle control (e.g., DMSO) and a competition control where the lysate is pre-incubated with an excess of the parent (non-alkyne) compound.
-
-
Click Chemistry:
-
To the probe-incubated lysate, add a biotin-azide reporter tag, copper(I) sulfate, and a reducing agent (e.g., sodium ascorbate) to initiate the click reaction. This will covalently link biotin to the probe-labeled proteins.
-
-
Enrichment of Biotinylated Proteins:
-
Incubate the reaction mixture with streptavidin-coated magnetic beads to capture the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Data Analysis:
-
Identify and quantify the proteins in each sample using a proteomics data analysis pipeline (e.g., MaxQuant).
-
Potential targets are proteins that are significantly enriched in the probe-treated sample compared to the vehicle control and show reduced enrichment in the competition control.
-
Hypothetical Data Presentation
The results from the chemoproteomics experiment can be summarized in a table to highlight the top candidate target proteins.
| Protein ID | Gene Name | Fold Enrichment (Probe vs. Vehicle) | Fold Reduction (Competition) | Putative Function |
| P04637 | TP53 | 25.3 | 18.9 | Tumor Suppressor |
| P00533 | EGFR | 18.9 | 15.2 | Receptor Tyrosine Kinase |
| Q06830 | FASN | 15.2 | 12.8 | Fatty Acid Synthase |
| P62258 | HSP90AA1 | 8.5 | 6.7 | Chaperone Protein |
| P08684 | VIM | 7.1 | 5.9 | Intermediate Filament |
Table 1: Hypothetical results from a chemoproteomic target identification experiment for this compound. Data is illustrative.
Part 2: Validation of On-Target and Off-Target Engagement
Following the identification of putative targets, the next critical phase is to validate these interactions and assess the broader selectivity of the compound. A combination of biochemical and cell-based assays should be employed.
Biochemical Validation: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)
To confirm a direct binding interaction and determine the binding affinity, biophysical techniques such as ITC and SPR are invaluable.[9][10]
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).[9]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical method that detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. It provides real-time kinetics of association and dissociation.[9][10]
Cell-Based Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.
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Benchmarking 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole: A Comparative Guide to FAAH Inhibition
This guide provides a comprehensive framework for benchmarking the inhibitory potential of the novel compound, 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, against the enzyme Fatty Acid Amide Hydrolase (FAAH). While the specific biological targets of this compound are still under investigation, its 1,2,4-oxadiazole scaffold is a known feature in a variety of enzyme inhibitors.[1][2][3][4] We hypothesize, for the purposes of this illustrative guide, that it is a potential FAAH inhibitor. This enzyme is a key therapeutic target for pain, inflammation, and anxiety disorders.[5]
Our objective is to provide researchers, scientists, and drug development professionals with a detailed, scientifically rigorous methodology for evaluating the potency and selectivity of this compound in comparison to established FAAH inhibitors. We will delve into the causality behind the experimental design, provide step-by-step protocols, and present a framework for data interpretation, ensuring a self-validating and trustworthy analysis.
Introduction to the Target: Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system.[5][6] Its primary function is to hydrolyze and inactivate the endogenous cannabinoid anandamide (AEA), terminating its signaling.[6][7] By inhibiting FAAH, the levels of anandamide are increased, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This modulation of the endocannabinoid system can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5] This makes FAAH a highly attractive therapeutic target.
The Endocannabinoid Signaling Pathway and the Role of FAAH
The following diagram illustrates the central role of FAAH in the endocannabinoid signaling pathway and the mechanism by which its inhibition enhances downstream signaling.
Caption: FAAH-mediated termination of anandamide signaling.
Selection of Benchmark Inhibitors
To provide a robust comparison, we have selected two well-characterized FAAH inhibitors with different mechanisms of action and a non-selective inhibitor to assess the selectivity profile of our test compound.
-
URB597: A carbamate-based irreversible inhibitor of FAAH. It is one of the most widely studied FAAH inhibitors.[5]
-
PF-3845: A potent, highly selective, and irreversible inhibitor of FAAH, often used as a reference compound in preclinical studies.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective cyclooxygenase (COX) inhibitor.[8][9][10][11][12] Its inclusion allows for counter-screening to determine selectivity.
-
Celecoxib: A selective COX-2 inhibitor, which will serve as a further counter-screen to assess selectivity against related enzymes.[13][14][15][16][17]
Experimental Design and Protocols
The core of our benchmarking study is a fluorometric in vitro assay to determine the half-maximal inhibitory concentration (IC50) of our lead compound and the benchmarks against FAAH.
Experimental Workflow
The following diagram outlines the key steps in the in vitro FAAH inhibition assay.
Caption: Workflow for the in vitro FAAH inhibition assay.
Detailed Protocol: Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits and established literature.[18][19][20]
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (AMC arachidonoyl amide)
-
Test compound and benchmark inhibitors dissolved in DMSO
-
96-well opaque microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare 1X FAAH Assay Buffer by diluting a 10X stock with ultrapure water.[20]
-
Thaw the FAAH enzyme on ice and dilute to the desired concentration in 1X FAAH Assay Buffer. Keep on ice.
-
Prepare a stock solution of the FAAH substrate in ethanol.[20]
-
Prepare serial dilutions of the test compound and benchmark inhibitors in DMSO.
-
-
Assay Plate Setup (in triplicate):
-
100% Initial Activity (Control) Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of DMSO.
-
Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of DMSO.
-
Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the respective inhibitor dilution.
-
-
Pre-incubation:
-
Cover the plate and pre-incubate for 15 minutes at 37°C. This step is crucial for irreversible inhibitors to allow for covalent bond formation with the enzyme.[18]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the FAAH substrate to all wells.[20]
-
-
Incubation:
-
Immediately cover the plate and incubate for 30 minutes at 37°C.[20]
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% initial activity control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation and Interpretation
The following table presents hypothetical, yet plausible, data from our benchmarking study.
| Compound | FAAH IC50 (nM) | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity for FAAH (vs. COX-1) | Selectivity for FAAH (vs. COX-2) |
| This compound | 15.2 | >10,000 | >10,000 | >658x | >658x |
| URB597 | 4.6 | >10,000 | >10,000 | >2174x | >2174x |
| PF-3845 | 2.1 | >10,000 | >10,000 | >4762x | >4762x |
| Indomethacin | >10,000 | 12 | 150 | N/A | N/A |
| Celecoxib | >10,000 | 2,500 | 40 | N/A | N/A |
Interpretation of Results:
-
Potency: The hypothetical IC50 value of 15.2 nM for our lead compound suggests it is a potent FAAH inhibitor, albeit slightly less potent than the established inhibitors URB597 and PF-3845.[5]
-
Selectivity: The lead compound demonstrates high selectivity for FAAH over COX-1 and COX-2, which is a desirable characteristic for minimizing off-target effects, particularly the gastrointestinal side effects associated with non-selective COX inhibition.[15][17] The lack of activity against COX enzymes, as shown by IC50 values greater than 10,000 nM, is a significant finding.
-
Structure-Activity Relationship (SAR): The 1,2,4-oxadiazole core, combined with the 3-fluorophenyl and chloromethyl substituents, likely contributes to the observed potency and selectivity. The oxadiazole ring is a known bioisostere for amide and ester groups, which can enhance binding to the active site of enzymes like FAAH.[1] Further studies would be required to elucidate the precise SAR.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the novel compound this compound as a hypothetical FAAH inhibitor. By comparing its performance against well-characterized inhibitors and conducting selectivity profiling, we can gain valuable insights into its therapeutic potential. The detailed experimental protocols and data interpretation framework provided herein serve as a robust starting point for further investigation into this and other novel compounds targeting the endocannabinoid system.
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A Comparative Guide to In Silico Validation of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole Binding
For researchers and drug development professionals, the robust validation of a small molecule's binding to its protein target is a cornerstone of modern therapeutic design.[1][2] This guide provides an in-depth comparative analysis of computational, or in silico, methods for validating the binding of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, a member of the biologically active 1,2,4-oxadiazole class of compounds.[3][4][5][6][7] While the specific protein target for this compound is not yet fully elucidated, the principles and protocols outlined herein provide a comprehensive framework for its future investigation against any putative target. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of various computational techniques.
The 1,2,4-oxadiazole scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including nematicidal and anticancer properties.[4][8] Derivatives have been identified as inhibitors of enzymes such as histone deacetylases (HDACs).[9][10] Given this chemical precedent, a primary step in the investigation of this compound would be target identification, followed by the rigorous in silico validation of its binding, as detailed in this guide.
The In Silico Validation Workflow: A Hierarchical Approach
Computational validation of a protein-ligand interaction is not a single experiment but a multi-step process that increases in complexity and computational cost at each stage. This hierarchical approach allows for the rapid screening of initial hypotheses and the detailed investigation of the most promising interactions.
Caption: A hierarchical workflow for the in silico validation of protein-ligand binding.
Phase 1: Molecular Docking - Predicting the "Handshake"
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] It is the first step in assessing the potential of this compound to bind to a putative target.
Experimental Rationale
The primary goal of molecular docking is to sample a vast conformational space to identify low-energy binding modes of the ligand within the active site of the protein.[12] This provides a static snapshot of the interaction and a preliminary estimation of binding affinity through a scoring function.
Protocol: Molecular Docking using AutoDock Vina
-
Protein Preparation:
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or PubChem Sketcher.
-
Perform energy minimization of the ligand structure using a force field like MMFF94.
-
Save the ligand in a format compatible with the docking software (e.g., .pdbqt for AutoDock Vina).
-
-
Grid Box Definition:
-
Define the search space for the docking simulation by creating a grid box that encompasses the putative binding site of the protein.[11]
-
-
Running the Docking Simulation:
-
Execute the docking algorithm (e.g., AutoDock Vina) to sample different ligand poses within the defined grid box.[15]
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores (e.g., kcal/mol). The lower the score, the more favorable the predicted binding.[11]
-
Visualize the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Phase 2: Molecular Dynamics Simulation - Capturing the Dynamic Nature of Binding
While docking provides a static picture, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a more realistic representation of the protein-ligand complex in a simulated physiological environment.[1][16]
Experimental Rationale
MD simulations are crucial for assessing the stability of the docked pose and observing conformational changes in both the protein and the ligand upon binding.[16][17] This step helps to validate the initial docking results and provides a trajectory of the complex's behavior for further analysis.
Caption: A typical workflow for performing a Molecular Dynamics simulation of a protein-ligand complex.
Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.[19]
-
-
Equilibration:
-
Production MD:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to sample the conformational landscape of the complex.[16]
-
-
Trajectory Analysis:
-
Analyze the resulting trajectory to assess the stability of the complex. Key metrics include Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of protein residues, and the number of hydrogen bonds over time.
-
Phase 3: Binding Free Energy Calculations - Quantifying the Interaction Strength
The final step in our in silico validation is to obtain a more accurate estimation of the binding free energy, which is a better indicator of binding affinity than docking scores. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for this purpose.[20][21][22]
Experimental Rationale
MM/PBSA and MM/GBSA calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models.[20][22] These methods offer a balance between accuracy and computational cost, making them suitable for ranking compounds and validating binding.[20]
Protocol: MM/PBSA Calculation using g_mmpbsa
-
Trajectory Preparation:
-
Use the trajectory generated from the production MD simulation.
-
-
MM/PBSA Calculation:
-
Utilize a tool like g_mmpbsa to calculate the binding free energy over a set of snapshots from the MD trajectory.[22]
-
The calculation involves computing the free energy of the complex, the protein, and the ligand individually, and then determining the difference.
-
-
Analysis of Energy Components:
-
Decompose the total binding free energy into its constituent parts: van der Waals energy, electrostatic energy, polar solvation energy, and non-polar solvation energy. This provides insights into the driving forces of the binding.
-
Comparative Analysis: Putting the Data in Context
To provide a robust validation, the results for this compound should be compared against known binders and non-binders (decoys) for the target protein.
| Method | This compound | Known Active Compound | Decoy Compound |
| Docking Score (kcal/mol) | -8.5 | -9.2 | -5.1 |
| MD Simulation (RMSD of Ligand) | Stable (< 2 Å) | Stable (< 2 Å) | Unstable (> 4 Å) |
| MM/PBSA (ΔG_bind, kcal/mol) | -35.2 ± 3.1 | -42.5 ± 2.8 | -10.8 ± 4.5 |
Table 1: Hypothetical comparative data for the in silico validation of this compound against a putative target.
A successful in silico validation would show that this compound exhibits a docking score and binding free energy comparable to the known active compound and significantly better than the decoy. Furthermore, the ligand should maintain a stable conformation in the binding site throughout the MD simulation.
Conclusion
This guide has outlined a rigorous, multi-step in silico workflow for validating the binding of this compound to a protein target. By progressing from rapid molecular docking screens to more computationally intensive molecular dynamics simulations and binding free energy calculations, researchers can build a strong computational case for a ligand's binding affinity and mode. This hierarchical and comparative approach ensures a high degree of confidence in the predicted interaction, paving the way for targeted experimental validation.
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A Comparative Guide to the Synthesis of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its role as a bioisosteric replacement for ester and amide functionalities, which enhances metabolic stability.[1] Compounds bearing this ring system exhibit a wide range of biological activities, making them attractive targets for drug discovery programs.[2] 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole, in particular, is a valuable building block for the synthesis of more complex pharmaceutical intermediates due to the reactive chloromethyl group, which allows for further molecular elaboration.[3]
This technical guide provides a comparative analysis of two distinct synthetic routes for the preparation of this compound. The routes are evaluated based on reaction efficiency, accessibility of starting materials, and overall practicality for researchers in drug development. This guide is intended to provide both experienced and novice researchers with the necessary insights to make informed decisions for their synthetic campaigns.
Route 1: Cyclization of 3-Fluorobenzamidoxime with Chloroacetyl Chloride
This is the most direct and commonly employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[2] The core of this strategy lies in the acylation of a pre-formed amidoxime with an acyl chloride, followed by a thermal or base-mediated cyclodehydration to furnish the oxadiazole ring.
The reaction proceeds through the initial O-acylation of the more nucleophilic oxygen of the amidoxime by chloroacetyl chloride. The resulting O-acyl amidoxime intermediate then undergoes a[4][5]-dipolar cyclization, followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring. The use of a base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated during the acylation step, preventing the protonation of the amidoxime and promoting the reaction.[6]
Caption: Synthetic workflow for Route 1.
Route 2: Cyclization of Chloroacetamidoxime with 3-Fluorobenzoyl Chloride
An alternative approach involves reversing the functionalities of the starting materials. In this route, chloroacetamidoxime is first prepared and then acylated with 3-fluorobenzoyl chloride, followed by cyclization to form the desired 1,2,4-oxadiazole. This method offers flexibility, especially if chloroacetamidoxime is readily available or if 3-fluorobenzoyl chloride is a more accessible starting material than its corresponding amidoxime.
The mechanism is analogous to Route 1, involving the O-acylation of chloroacetamidoxime by 3-fluorobenzoyl chloride, followed by cyclodehydration. The choice between Route 1 and Route 2 may depend on the commercial availability and cost of the starting materials, as well as the ease of synthesis and purification of the respective amidoxime intermediates.
Caption: Synthetic workflow for Route 2.
Comparative Analysis
| Feature | Route 1 | Route 2 |
| Starting Materials | 3-Fluorobenzaldehyde, Hydroxylamine hydrochloride, Chloroacetyl chloride | Chloroacetonitrile, Hydroxylamine hydrochloride, 3-Fluorobenzoyl chloride |
| Key Intermediate | 3-Fluorobenzamidoxime | Chloroacetamidoxime |
| Overall Yield | Good to Excellent | Moderate to Good |
| Reagent Accessibility | 3-Fluorobenzaldehyde and chloroacetyl chloride are common commercial reagents. | Chloroacetonitrile and 3-fluorobenzoyl chloride are readily available. |
| Scalability | Generally straightforward to scale up. | May require optimization for large-scale synthesis due to the handling of chloroacetamidoxime. |
| Safety Considerations | Chloroacetyl chloride is highly corrosive and lachrymatory.[7] | Chloroacetonitrile is toxic and a lachrymator. 3-Fluorobenzoyl chloride is corrosive. |
Experimental Protocols
Route 1: Synthesis of this compound
Step 1: Synthesis of 3-Fluorobenzaldehyde Oxime
-
To a solution of 3-fluorobenzaldehyde (1.0 eq) in methanol, add hydroxylamine hydrochloride (1.1 eq) and potassium carbonate (1.2 eq).[8]
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[9]
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 3-fluorobenzaldehyde oxime, which can be used in the next step without further purification.
Step 2: Synthesis of 3-Fluorobenzamidoxime
Note: The direct conversion of the oxime to the amidoxime is a conceptual step. A more practical approach involves the reaction of 3-fluorobenzonitrile with hydroxylamine.
Step 3: Synthesis of this compound
-
Dissolve 3-fluorobenzamidoxime (1.0 eq) and triethylamine (1.2 eq) in a suitable solvent such as dichloromethane or toluene.[6][10]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and then reflux for 8-12 hours.[6]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
Route 2: Synthesis of this compound
Step 1: Synthesis of Chloroacetamidoxime
-
Dissolve hydroxylamine hydrochloride (1.22 mol) in water and treat with sodium carbonate (0.58 mol).[4]
-
Cool the solution to 0 °C.
-
Add chloroacetonitrile (1.32 mol) dropwise over 2 hours, maintaining the temperature at 0 °C.[4]
-
Continue stirring for an additional 2 hours.
-
Filter the resulting slurry, wash the solid with cold water, and dry to yield 2-chloroacetamidoxime.[4]
Step 2: Synthesis of this compound
-
Suspend chloroacetamidoxime (1.0 eq) in a suitable solvent like pyridine or a mixture of an inert solvent and a base (e.g., triethylamine in dichloromethane).
-
Cool the mixture to 0 °C.
-
Add 3-fluorobenzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete as monitored by TLC.
-
Work-up the reaction mixture by washing with water and brine.
-
Dry the organic phase, remove the solvent, and purify the crude product by column chromatography or recrystallization.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound. Route 1 is arguably more direct if 3-fluorobenzamidoxime is readily accessible or can be synthesized in high yield. Route 2 offers a solid alternative, particularly if the starting materials for this pathway are more economically favorable. The choice of route will ultimately depend on the specific resources and constraints of the laboratory. Careful consideration of the safety precautions for handling the corrosive and lachrymatory reagents is paramount for both synthetic strategies.
References
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- Organic Syntheses. Chloroacetamide.
- National Center for Biotechnology Information. 3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propionic acid.
- ResearchGate. Scheme of synthetic pathway of the compound 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl].
- ResearchGate. Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles.
- Google Patents. Preparation of chloroacetamide.
- Oriental Journal of Chemistry. An Efficient Procedure for Synthesis of Oximes by Grinding.
- Semantic Scholar. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide.
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- ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.
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- Indian Journal of Pharmaceutical Education and Research. Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities.
- Beilstein Journals. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway.
- ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8).
- ACS Publications. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids.
- ResearchGate. Scheme 1 (i) Chloroacetyl chloride, dry CH 2 Cl 2 , Et 3 N, stirring...
- MDPI. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
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Efficacy of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole Derivatives: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive analysis of 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, comparative efficacy based on available data from analogous series, and the underlying structure-activity relationships that govern their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of 1,2,4-oxadiazole scaffolds.
Introduction: The Versatility of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in drug discovery due to its favorable physicochemical properties and broad spectrum of biological activities.[1][2] This scaffold is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3][4][5] The structural versatility of the 1,2,4-oxadiazole core allows for fine-tuning of its biological activity through substitutions at the C3 and C5 positions, making it a privileged scaffold in medicinal chemistry.
Synthesis of this compound Derivatives
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is typically achieved through the cyclization of an O-acyl amidoxime intermediate. A general and robust protocol involves the reaction of a substituted benzamidoxime with an appropriate acylating agent, followed by cyclodehydration.
Experimental Protocol: General Synthesis
A detailed, step-by-step methodology for the synthesis of the title compounds is provided below:
Step 1: Synthesis of 3-Fluorobenzamidoxime
-
To a solution of 3-fluorobenzonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the crude product with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-fluorobenzamidoxime, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve 3-fluorobenzamidoxime (1.0 eq) in a suitable solvent such as pyridine or dimethylformamide (DMF).
-
Add chloroacetyl chloride (1.1 eq) dropwise to the solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Heat the mixture to 80-100 °C for 2-4 hours to facilitate cyclization.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Derivatives at the 5-position can be synthesized by using different acylating agents in Step 2.
Caption: Synthetic workflow for this compound.
Comparative Efficacy and Structure-Activity Relationship (SAR)
The following table summarizes the inhibitory activity (IC50) of a selection of these derivatives against SARS-CoV-2 Mpro. This data highlights how substitutions on the phenyl ring at the C3 position and modifications at the C5 position of the oxadiazole ring impact biological activity.
| Compound ID | 3-Phenyl Substitution | 5-Position Moiety | IC50 (µM) against SARS-CoV-2 Mpro[6] |
| Hit-01 | 4-Trifluoromethyl | -CH2-NH-CO-CH=CH-Ph | 46 |
| 7a | 4-Trifluoromethyl | -CH2-NH-CO-CH3 | >50 |
| 7b | 4-Trifluoromethyl | -CH2-NH-CO-pyridyl | >50 |
| 7c | 4-Trifluoromethyl | -CH2-NH-CO-furyl | >50 |
| 7d | 4-Trifluoromethyl | -CH2-NH-CO-thienyl | >50 |
| 7h | 4-Trifluoromethyl | -CH2-NH-CO-(2-methylcycloprop-1-en-1-yl)benzene | 6.71 |
| 16d | 3-Fluoro | -CH2-NH-CO-CH=CH-(4-chlorophenyl) | 5.27 |
Analysis of Structure-Activity Relationships:
-
Substitution at the 3-Phenyl Ring: The position and nature of the substituent on the phenyl ring at the C3 position are critical for activity. The presence of a fluorine atom at the 3-position (meta position), as seen in the most active compound 16d , suggests that electron-withdrawing groups at this position can enhance efficacy.[6] This observation is consistent with other studies on 1,2,4-oxadiazole derivatives where halogen substitutions on the phenyl ring were found to be beneficial for biological activity.
-
Modifications at the 5-Position: The moiety at the C5 position of the 1,2,4-oxadiazole ring significantly influences the compound's potency. The initial hit compound with a cinnamamide side chain showed moderate activity. Replacing the phenyl group of the cinnamamide with smaller heterocyclic rings (compounds 7b-7d ) led to a loss of activity.[6] However, the introduction of a substituted cyclopropene-benzene moiety (7h ) or a substituted cinnamamide (16d ) dramatically improved the inhibitory concentration.[6] This indicates that a larger, more complex substituent at the 5-position that can engage in specific interactions with the target protein is crucial for high potency. The chloromethyl group in the title compound provides a reactive handle for further derivatization to explore this observation.
Potential Mechanisms of Action
The diverse biological activities of 1,2,4-oxadiazole derivatives are a result of their interaction with a variety of cellular targets. Based on the literature, the potential mechanisms of action for this compound derivatives could include:
-
Enzyme Inhibition: As demonstrated in the case of the SARS-CoV-2 main protease, these compounds can act as potent enzyme inhibitors.[6] Other studies have shown that 1,2,4-oxadiazoles can inhibit other enzymes such as kinases and histone deacetylases, which are key targets in cancer therapy.
-
Anticancer Activity: Several studies have reported the anticancer properties of 1,2,4-oxadiazole derivatives.[3][7][8] Their mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The structure-activity relationship studies suggest that substitutions on the phenyl ring can modulate the cytotoxic effects against various cancer cell lines.[3]
-
Anti-inflammatory Effects: Some 1,2,4-oxadiazole derivatives have shown promising anti-inflammatory activity, potentially through the inhibition of pro-inflammatory enzymes or cytokines.[9][10]
Caption: Hypothetical signaling pathways for 1,2,4-oxadiazole derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of analogous series suggests that the 3-fluoro substitution on the phenyl ring is likely to be beneficial for biological activity. The chloromethyl group at the 5-position offers a versatile point for further chemical modification to optimize potency and selectivity against specific biological targets.
Future research should focus on the synthesis and biological evaluation of a focused library of derivatives of this core structure. Screening against a panel of relevant targets, such as kinases, proteases, and cancer cell lines, will be crucial to elucidate the full therapeutic potential of this compound class. Detailed mechanistic studies will then be required to understand the precise molecular interactions driving their efficacy.
References
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- Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review.
- Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. BMC Chemistry. [Link]
- Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]
- QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[1][6][11] OXADIAZOLES AS S1P1 AGONISTS. TSI Journals. [Link]
- Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues.
- Heterocyclic 1, 3, 4-Oxadiazole Compounds with Diverse Biological Activities - A Comprehensive Review.
- 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives.
- Synthesis and anticancer activities of novel 3,5-disubstituted-1,2,4-oxadiazoles. PubMed. [Link]
- Synthesis of 1,2,4-oxadiazole derivatives: anticancer and 3D QSAR studies.
- Synthesis of New Three-Component Derivatives of 1, 3, 4-Oxadiazole and Evaluation of Their In Vitro Antibacterial and Antifungal Properties. Avicenna Journal of Medical Biochemistry. [Link]
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- Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules. [Link]
- Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Deriv
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- Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
For the researchers, scientists, and drug development professionals pioneering new frontiers, the lifecycle of a chemical intermediate extends far beyond its use in synthesis. The proper disposal of novel compounds like 5-(chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is not merely a regulatory hurdle, but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this halogenated heterocyclic compound, grounded in scientific principles and regulatory standards.
Understanding the Hazard Profile: Why Specialized Disposal is Non-Negotiable
This compound is a complex molecule with several features that necessitate a rigorous disposal protocol. Its structure contains a chlorinated alkyl group, a fluorinated aromatic ring, and a nitrogen- and oxygen-containing oxadiazole ring. These elements dictate its reactivity, potential hazards, and the byproducts of its degradation.
-
Halogenated Nature : The presence of chlorine and fluorine classifies this compound as a halogenated organic compound. Combustion of such materials can produce acidic and toxic gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF), as well as carbon monoxide (CO), carbon dioxide (CO2), and various nitrogen oxides (NOx)[1][2]. This is the primary reason that controlled incineration with flue gas scrubbing is the mandated disposal route[3]. The scrubbing system is essential to neutralize these acidic gases before they are released into the atmosphere.
-
Heterocyclic Core : The 1,2,4-oxadiazole ring, while relatively stable, will decompose under high heat. The nitrogen atoms in the ring can form NOx during incineration, which are regulated pollutants contributing to smog and acid rain[1].
-
Regulatory Classification : In the United States, the Environmental Protection Agency (EPA) regulates hazardous wastes under the Resource Conservation and Recovery Act (RCRA)[4]. Due to its halogenated organic nature, unused or waste this compound would likely be classified as a hazardous waste. While not explicitly listed by name, it would fall under the category of halogenated organic compounds. Depending on the specific circumstances of its use and disposal, it could be subject to waste codes such as those in the "F" list for wastes from non-specific sources[5][6].
A summary of the key chemical properties and identifiers for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClFN₂O | Echemi |
| CAS Number | 491842-63-8 | Echemi |
| Appearance | Solid (presumed) | N/A |
| Primary Hazard | Halogenated Organic Compound | General Chemical Knowledge |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe handling and disposal of this compound from the laboratory bench to its final destruction.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood. The minimum required PPE includes:
-
Safety goggles (or a face shield if there is a splash hazard)
-
Chemical-resistant gloves (nitrile or neoprene are generally suitable, but consult your institution's safety guidelines)
-
A lab coat
Step 2: Waste Segregation
Proper segregation is paramount to prevent dangerous reactions and ensure compliant disposal.
-
Do not mix this waste with non-hazardous waste.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, avoid mixing with strong acids, bases, or oxidizing agents to prevent any unforeseen reactions.
-
Collect waste this compound in a designated, compatible hazardous waste container.
Step 3: Waste Container Selection and Labeling
-
Container : Use a container made of a material compatible with the chemical, such as glass or high-density polyethylene (HDPE). The container must have a secure, leak-proof screw-top cap.
-
Labeling : Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Halogenated Organic Compound," "Toxic")
-
Step 4: On-site Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), in accordance with your facility's and EPA's regulations.
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.
-
Secondary containment (such as a larger, chemically resistant tub or bin) is highly recommended to contain any potential leaks or spills.
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or your contracted licensed chemical waste disposal company to arrange for pickup.
-
Provide them with the full chemical name and any other relevant information from your waste label.
-
The designated disposal method for this compound is controlled incineration in a licensed chemical destruction plant equipped with flue gas scrubbing [3].
The decision-making process for the disposal of this compound can be visualized in the following workflow diagram.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The responsible management of chemical waste is a cornerstone of scientific integrity. For novel compounds like this compound, a thorough understanding of its chemical properties and the associated regulatory landscape is essential. By adhering to the principles of proper segregation, containment, and the use of licensed disposal facilities equipped for high-temperature incineration with flue gas scrubbing, we can ensure that our pursuit of scientific advancement does not come at the cost of environmental health and safety.
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- State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
- Thermal Decomposition of Chloropicrin. ResearchGate.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. ResearchGate.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed Central.
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
- Waste Code. U.S. Environmental Protection Agency.
- EPA Hazardous Waste Codes. Alfred University.
- Hazardous Waste Listings. U.S. Environmental Protection Agency.
- Substance Information - ECHA. European Chemicals Agency.
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- Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles. ResearchGate.
- Substance Information - ECHA. European Chemicals Agency.
- F List of Hazardous Waste. Minnesota Pollution Control Agency.
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Navigating the Synthesis Landscape: A Practical Guide to Handling 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole
For the pioneering researchers and scientists in drug development, the synthesis and application of novel compounds are the cornerstones of discovery. 5-(Chloromethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole is one such molecule, a halogenated aromatic compound with significant potential. However, its handling demands a meticulous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations, grounded in scientific principles.
Hazard Identification and Risk Mitigation: A Proactive Stance
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[2]
-
Respiratory Irritation: May cause respiratory tract irritation.
Given these hazards, a multi-layered Personal Protective Equipment (PPE) strategy is not just recommended; it is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of convenience but a scientifically-driven choice to establish a barrier between you and the chemical.
Eye and Face Protection
Standard safety glasses are insufficient. The potential for splashes necessitates the use of chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. For operations with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield worn over safety goggles is mandatory.
Skin Protection
-
Gloves: The choice of glove material is critical when handling halogenated organic compounds. Nitrile gloves, while common in laboratories, may offer only short-term splash protection.[3] For prolonged contact or immersion, more robust options are necessary. The following table provides a comparative analysis of common glove materials:
| Glove Material | Chemical Resistance to Halogenated & Aromatic Compounds | Advantages | Disadvantages | Recommended Use |
| Nitrile | Fair to Good (short-term splash)[4][5] | Good dexterity, puncture resistance | Can degrade with prolonged exposure to some chlorinated solvents[3][5] | Short-duration tasks, handling small quantities. |
| Neoprene | Good | Pliable, good tear resistance, resists acids and bases[4][6] | Less resistant to some aromatic hydrocarbons | General handling, weighing, and transfers. |
| Butyl Rubber | Excellent | High resistance to a wide range of chemicals, including ketones and esters[6][7] | Higher cost, can be less dextrous | Handling large quantities, cleaning spills. |
| Viton® | Excellent | Superior resistance to chlorinated and aromatic solvents[8] | High cost, poor physical properties (e.g., cut resistance) | High-risk operations, specialized applications. |
For routine handling of this compound, double gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove provides an excellent balance of dexterity and chemical resistance. Always inspect gloves for any signs of degradation or perforation before use.
-
Lab Coat/Apron: A flame-resistant lab coat is the minimum requirement. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is recommended.
Respiratory Protection
All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood.[9] In the event of a significant spill or ventilation failure, respiratory protection will be necessary. A NIOSH-approved air-purifying respirator (APR) with organic vapor (OV) cartridges is the appropriate choice.[10][11][12] For situations with high or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures the integrity of your research.
Figure 2. A procedural flowchart for the compliant disposal of halogenated waste.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of in the sanitary sewer system. [9]* Segregation is Key: Halogenated waste must be kept separate from non-halogenated waste to ensure proper disposal by your institution's Environmental Health and Safety (EHS) department. [1][9]* Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: this compound.
-
Container Integrity: Ensure the waste container is in good condition and securely sealed.
-
Follow Institutional Protocols: Adhere strictly to your organization's hazardous waste disposal procedures.
By adhering to these scientifically-grounded safety protocols, you can confidently and safely work with this compound, ensuring both your personal safety and the integrity of your research.
References
- BenchChem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Ansell. (n.d.). Finding the Most Suitable Chemical Resistant Gloves for the Application.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- RS. (n.d.). Respirator Filter Selection Guide.
- KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- 3M. (n.d.). 3M Respirator Selection Guide.
- University of Minnesota Extension. (n.d.). Four steps to choosing the right respirator and wearing it safely. Retrieved from University of Minnesota Extension website.
- International Enviroguard. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
- University of California, Berkeley - Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Brigham Young University Cleanroom. (n.d.). Gloves in the Cleanroom.
- Safetyware. (2025, July 2). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- AIBON SAFETY. (2025, June 26). Which are the best gloves for chemical environments?.
- WellBefore. (2023, April 5). Best Gloves That Protect Your Hands from Hazardous Chemicals.
- University of Pennsylvania - Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Brigham Young University Cleanroom. (n.d.). Gloves - Tables of Properties and Resistances.
- European Chemicals Agency (ECHA). (n.d.). REACH Regulation.
- CIRS Group. (n.d.). Compliance of Personal Protective Equipment (PPE) with EU REACH Regulations.
- Compliance Gate. (2023, May 21). Personal Protective Equipment (PPE) Regulation: An Essential Guide.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- European Commission. (2023, November 28). Guide to application of Regulation EU 2016/425 on personal protective equipment.
- Echemi. (n.d.). 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Safety Data Sheets.
- MIT Department of Chemistry. (2019). Chemical Hygiene Plan and Safety Manual. Retrieved from MIT Department of Chemistry website.
- University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Chemistry LibreTexts. (2020, June 29). Safety.
- Echemi. (n.d.). 3-(CHLOROMETHYL)-5-(3-FLUOROPHENYL)-1,2,4-OXADIAZOLE Safety Data Sheets.
- European Commission. (n.d.). Personal protective equipment (PPE).
- AK Scientific, Inc. (n.d.). 2-(Chloromethyl)-5-(3-chlorophenyl)-1,3,4-oxadiazole Safety Data Sheet.
- ChemicalBook. (2025, July 5). 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE - Safety Data Sheet.
- Apollo Scientific. (n.d.). 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole.
Sources
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- 2. echemi.com [echemi.com]
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- 4. envirosafetyproducts.com [envirosafetyproducts.com]
- 5. gloves.com [gloves.com]
- 6. aibonsafety.com [aibonsafety.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
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- 12. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

